molecular formula C12H10ClNO3 B1581103 Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 73987-37-8

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1581103
CAS No.: 73987-37-8
M. Wt: 251.66 g/mol
InChI Key: CVTZGJPEFPRNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102517. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZGJPEFPRNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224769
Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73987-37-8
Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73987-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73987-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the synthetic pathway for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of pharmaceutical agents. The guide is structured to provide not only a procedural methodology but also a deep-seated understanding of the reaction's principles, reflecting field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Quinolone Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of activities, including antibacterial, antimalarial, and anticancer properties.[1][2] this compound, in particular, serves as a critical building block for the synthesis of potent quinolone antibiotics.[3] Its structure, featuring a chlorine atom at the C-8 position and a carboxylate group at C-3, allows for diverse downstream functionalization to modulate biological activity and pharmacokinetic properties. The synthesis of this intermediate is therefore a foundational step in the discovery pipeline for new antimicrobial agents.

The Core Synthesis Pathway: The Gould-Jacobs Reaction

The most established and versatile method for the preparation of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, first reported in 1939.[1][4] This reaction provides a direct and reliable route to the quinolone backbone from readily available anilines. The synthesis of this compound via this pathway proceeds in two primary stages:

  • Condensation: An initial nucleophilic substitution reaction between a substituted aniline (2-chloroaniline) and an activated malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting anilinomethylenemalonate intermediate to form the fused quinoline ring system.[5]

This classical approach remains highly relevant due to its reliability and the accessibility of the starting materials.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Reactant1 2-Chloroaniline Intermediate Ethyl 2-((2-chlorophenylamino)methylene)malonate Reactant1->Intermediate Condensation (100-130°C) Reactant2 Diethyl Ethoxymethylenemalonate (DEEM) Reactant2->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250°C, High-boiling solvent)

Caption: The Gould-Jacobs reaction pathway for the target molecule.

Mechanistic Insights: A Stepwise Examination

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

Step A: Condensation - Formation of the Enamine Intermediate The synthesis begins with a nucleophilic attack from the nitrogen atom of 2-chloroaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule, resulting in the formation of a stable intermediate, ethyl 2-((2-chlorophenylamino)methylene)malonate.[1][4] This step is typically conducted at moderate temperatures (100-130 °C) and can be monitored by techniques like Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.[1]

Step B: Thermal Cyclization - The Ring-Closing Reaction This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[1][5] The reaction is performed in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A, which acts as a heat transfer medium.[5] The high temperature promotes the intramolecular attack of the benzene ring onto the ester carbonyl group, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol. The resulting product exists in a tautomeric equilibrium, favoring the more stable 4-hydroxy form over the 4-oxo (quinolone) form.[4] The regioselectivity of this cyclization is controlled by both steric and electronic factors; the cyclization occurs at the ortho position of the aniline that is not blocked by the chlorine atom.[5]

Experimental Protocols and Data

The following protocols represent a classical thermal methodology and a modern microwave-assisted adaptation for the synthesis.

Classical Thermal Synthesis Protocol

This protocol is adapted from established Gould-Jacobs procedures and utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1][6]

Part 1: Synthesis of the Intermediate (Ethyl 2-((2-chlorophenylamino)methylene)malonate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heating: Heat the mixture in an oil bath at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the complete consumption of 2-chloroaniline.

  • Byproduct Removal: After cooling, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Part 2: Thermal Cyclization to Yield the Final Product

  • Solvent Addition: Add the crude intermediate from Part 1 to a flask containing a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • High-Temperature Reflux: Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, should precipitate from the solution.

  • Purification: Filter the solid product and wash thoroughly with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to enhance reaction efficiency, dramatically reducing reaction times and often improving yields.[1][7]

Protocol:

  • Reaction Setup: In a 2.5 mL microwave vial, add 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM serves as both a reagent and a solvent.[7]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a short duration (e.g., 5-15 minutes).

  • Isolation & Purification: After cooling the vial to room temperature, a precipitate of the product should form. Filter the solid, wash with ice-cold acetonitrile, and dry under vacuum.[7]

Comparative Reaction Data

The choice of methodology significantly impacts reaction parameters and outcomes.

ParameterClassical Thermal MethodMicrowave-Assisted MethodReference(s)
Reagents 2-Chloroaniline, DEEM (1.1 eq)2-Chloroaniline, DEEM (3.0 eq)[1],[7]
Solvent Diphenyl Ether or Dowtherm ANone (excess DEEM)[5],[7],[6]
Temperature ~250 °C250 - 300 °C[5],[7]
Reaction Time 30 - 60 minutes (cyclization)5 - 15 minutes[1],[7]
Typical Yield Moderate to High (Varies)Up to 47% (for aniline)[5],[7]
Key Advantage Established, scalableRapid, efficient, solventless[1],[7]

Conclusion and Outlook

The Gould-Jacobs reaction provides a robust and reliable pathway for the synthesis of this compound. While the classical thermal method is well-established, modern adaptations using microwave technology offer significant improvements in efficiency and reaction time. The synthesized molecule is a valuable intermediate, providing a versatile platform for the development of novel quinolone-based pharmaceuticals. Mastery of this synthesis is therefore a crucial capability for laboratories engaged in medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound of significant interest within the pharmaceutical and chemical research sectors. It belongs to the 4-hydroxyquinoline class, a "privileged scaffold" in medicinal chemistry renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound's utility as a versatile synthetic intermediate for the development of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties.[3][4] These parameters—including solubility, lipophilicity, and acid-base dissociation—are critical determinants of a molecule's behavior in both biological and chemical systems, directly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its viability in formulation and process chemistry.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established data but also the underlying scientific rationale and field-proven experimental protocols for their validation.

Molecular Identity and Core Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a substituted quinoline derivative, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

The structural arrangement of its functional groups—a hydroxyl group at position 4, a chlorine atom at position 8, and an ethyl carboxylate group at position 3—dictates its chemical reactivity and physical behavior. The 4-hydroxy group is particularly notable as it exists in tautomeric equilibrium with its 4-oxo form (a quinolone), a feature that profoundly influences its electronic properties and potential for hydrogen bonding.

Caption: Core structure of this compound.

Table 1: Key Molecular Identifiers

Parameter Value Source
CAS Number 73987-37-8 [5][6]
Molecular Formula C₁₂H₁₀ClNO₃ [5][6]
Molecular Weight 251.67 g/mol [5][6]
IUPAC Name ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate [6]
Synonyms 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester [6]
SMILES CCOC(=O)c1cnc2c(Cl)cccc2c1O

| InChI Key | CVTZGJPEFPRNNB-UHFFFAOYSA-N |[6] |

Physical State and Thermal Properties

The physical appearance and thermal stability of a compound are foundational properties that inform its handling, storage, and purification procedures.

  • Physical State: Solid at room temperature.

  • Appearance: Typically an off-white or pale yellow solid, characteristic of many quinoline derivatives. The color can be an initial indicator of purity, with darker shades often suggesting the presence of oxidation byproducts.

Melting Point

This protocol outlines a standard, self-validating method for determining the melting point range.

  • Preparation:

    • Ensure the sample is completely dry and finely powdered to allow for uniform packing.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation:

    • Place the packed capillary into a calibrated melting point apparatus.

    • Use a second capillary with a certified reference standard (e.g., caffeine, vanillin) in a parallel slot to validate the instrument's calibration during the run.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

Solution Behavior: Solubility and Acidity

The behavior of a compound in solution is paramount for drug development, governing everything from intravenous formulation to oral absorption.

Solubility Profile

The solubility of this compound is a product of its competing structural features. The aromatic quinoline core and the chloro-substituent are lipophilic, while the hydroxyl, ester, and nitrogen functionalities provide sites for hydrogen bonding and polar interactions, favoring solubility in polar solvents.

  • Expected Solubility: Expected to have low solubility in water, moderate solubility in alcohols (e.g., ethanol, methanol), and high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This profile is common for drug-like molecules.

This method is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol) in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is fully established.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of remaining solid in the vial after equilibration validates that the measured concentration represents the true saturation solubility.

Acid-Base Dissociation Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. This is a critical parameter as the ionization state affects a drug's solubility, membrane permeability, and receptor binding. This molecule has two key ionizable centers:

  • The 4-hydroxyl group: This group is acidic and will be deprotonated at higher pH values.

  • The quinoline nitrogen: This nitrogen is basic and will be protonated at lower pH values.

While the specific pKa is not published, the predicted pKa for the parent compound (without the chloro group) is 2.62, which likely corresponds to the protonation of the quinoline nitrogen.[7] The hydroxyl group's pKa is expected to be in the phenolic range (around 8-10).

G Protonated Quinoline N Protonated (Low pH, Cationic) Neutral Neutral Form (Physiological pH) Protonated->Neutral + H⁺ / - H⁺ (pKa₁ ~2-3) Deprotonated Hydroxyl O⁻ Deprotonated (High pH, Anionic) Neutral->Deprotonated + H⁺ / - H⁺ (pKa₂ ~8-10)

Caption: Ionization states of the molecule at varying pH.

Lipophilicity: A Key Determinant of ADME Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug design. It is quantified by the octanol-water partition coefficient (LogP).

  • Computed LogP (XLogP3): 2.6[6]

This value falls within the desirable range for orally bioavailable drugs according to Lipinski's Rule of Five (LogP < 5), suggesting good potential for membrane permeability. A LogP of 2.6 indicates that the compound is approximately 400 times more soluble in octanol than in water at equilibrium.

G start Start prep Prepare octanol-saturated water and water-saturated octanol start->prep dissolve Dissolve compound in water-saturated octanol prep->dissolve mix Mix with octanol-saturated water in a separatory funnel dissolve->mix equilibrate Shake vigorously to allow partitioning mix->equilibrate separate Allow phases to separate (centrifuge if needed) equilibrate->separate analyze Analyze concentration in both aqueous and octanol phases via HPLC separate->analyze calculate Calculate LogP = log([C]octanol / [C]water) analyze->calculate end End calculate->end

Caption: Experimental workflow for LogP determination via the shake-flask method.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is essential for quality control.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR - Aromatic protons on the quinoline ring (7-9 ppm). - Singlet for the C2-H. - Quartet for the ethyl -CH₂- group (~4.5 ppm). - Triplet for the ethyl -CH₃ group (~1.5 ppm). - Broad singlet for the -OH proton (concentration dependent).
¹³C NMR - Carbonyl carbon of the ester (~165-170 ppm). - Aromatic carbons (~110-150 ppm). - Ethyl group carbons (~60 ppm for -CH₂- and ~14 ppm for -CH₃).
FT-IR (KBr) - Broad O-H stretch (~3300-3000 cm⁻¹). - Aromatic C-H stretch (~3100-3000 cm⁻¹). - Ester C=O stretch (~1720-1700 cm⁻¹). - Aromatic C=C and C=N stretches (~1620-1450 cm⁻¹). - C-Cl stretch (~800-600 cm⁻¹).
Mass Spec. (ESI+) - Molecular ion peak [M+H]⁺ at m/z 252. - A characteristic isotopic pattern with a peak at m/z 254 ([M+2+H]⁺) that is ~33% the intensity of the m/z 252 peak, confirming the presence of one chlorine atom.

| UV-Vis (in EtOH) | - Multiple absorption bands are expected due to the extended π-conjugated system of the quinoline ring, likely in the range of 250-350 nm. The spectrum will be pH-sensitive due to the ionization of the molecule. |

Conclusion: A Profile for Drug Discovery

The physicochemical properties of this compound paint a picture of a classic drug-like molecule. Its moderate lipophilicity (LogP ~2.6), combined with its capacity for hydrogen bonding and ionization, provides a balanced profile essential for traversing cellular membranes while maintaining sufficient aqueous solubility for formulation and distribution. The acidic and basic centers mean its behavior will be highly dependent on the pH of its environment, a critical consideration for predicting its journey through the gastrointestinal tract and into the bloodstream.

This guide provides the foundational data and robust experimental frameworks necessary for any scientist working with this valuable compound. By understanding and validating these core properties, researchers can more effectively design novel therapeutics, develop stable formulations, and advance the promising field of quinoline-based medicinal chemistry.

References

The Mechanistic Landscape of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate belongs to the quinolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] The quinoline core is a "privileged scaffold," frequently appearing in molecules with a wide array of biological activities.[2][3] This technical guide will provide an in-depth exploration of the putative mechanisms of action for this compound, drawing upon established knowledge of related quinolone and 8-hydroxyquinoline derivatives. We will delve into its potential as an antibacterial, antiviral, and anticancer agent, supported by a critical analysis of its structural features and the broader scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this compound.

Core Structural Features and Their Mechanistic Implications

The biological activity of this compound is intrinsically linked to its key structural motifs: the 4-hydroxyquinoline core, the 8-chloro substituent, and the ethyl carboxylate group at the 3-position.

  • The 4-Hydroxyquinoline Core and Metal Ion Chelation: The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-oxo form (4-quinolone). This keto-enol tautomerism is crucial for the biological activity of many quinolones.[4] The nitrogen atom in the quinoline ring and the adjacent hydroxyl/oxo group create a bidentate chelation site for metal ions. This metal-binding capability is a cornerstone of the mechanism of action for many quinolones, particularly in their roles as inhibitors of metalloenzymes.[1][5]

  • The 3-Ethyl Carboxylate Group: The presence and nature of the substituent at the 3-position significantly influence the compound's biological activity. For instance, in some antimalarial 4-quinolones, an ethyl ester at this position is critical for activity, while its hydrolysis to a carboxylic acid or conversion to an amide leads to a loss of potency.[4] This suggests that the ester group may play a vital role in target binding, cell permeability, or overall pharmacokinetics.

  • The 8-Chloro Substituent: Halogenation of the quinoline ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

Proposed Mechanisms of Action

Based on the extensive research into quinolone and 8-hydroxyquinoline derivatives, we can propose several likely mechanisms of action for this compound.

Antibacterial Activity: Targeting Bacterial Type II Topoisomerases

A primary and well-established mechanism of action for many quinolones with a 3-carboxylic acid (or its ester precursor) is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4]

  • Molecular Target: DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria).

  • Mechanism: These enzymes are essential for bacterial DNA replication, transcription, and repair. Quinolones stabilize the transient double-strand breaks in DNA that are generated by these enzymes, forming a ternary complex of the enzyme, DNA, and the drug. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death. The metal-chelating properties of the 4-oxo-3-carboxylate moiety are believed to be crucial for this interaction, potentially involving a magnesium ion in the enzyme's active site.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to assess the inhibition of DNA gyrase is a supercoiling assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and an appropriate buffer.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound. The IC50 value can then be determined.

Diagram: Proposed Experimental Workflow for DNA Gyrase Inhibition Assay

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reaction Mixture (Relaxed Plasmid, DNA Gyrase, ATP, Buffer) incubation Incubate at 37°C reagents->incubation compound Test Compound (this compound) compound->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization Stain and Visualize electrophoresis->visualization analysis Determine IC50 visualization->analysis

Caption: Workflow for assessing DNA gyrase inhibition.

Antiviral Activity: Inhibition of Metalloenzymes

The metal-chelating properties of the 4-quinolone scaffold are also implicated in its antiviral activity, particularly against viruses that rely on metalloenzymes for their replication.[1]

  • Molecular Target: Viral metalloenzymes, such as HIV integrase.[1]

  • Mechanism: HIV integrase, a key enzyme in the retroviral life cycle, contains divalent metal ions (typically Mg²⁺) in its active site. These metal ions are essential for the catalytic activity of the enzyme. Quinolone compounds can chelate these metal ions, thereby inactivating the enzyme and preventing the integration of the viral DNA into the host genome.

Anticancer Activity: Multiple Potential Mechanisms

The quinoline and 8-hydroxyquinoline scaffolds are present in numerous compounds with demonstrated anticancer activity.[2][5][6] The potential mechanisms are multifaceted and may involve:

  • Topoisomerase Inhibition: Similar to their antibacterial action, some quinolones can inhibit human topoisomerases (Top I and Top II), leading to DNA damage and apoptosis in cancer cells.[2]

  • Protein Kinase Inhibition: Many quinoline derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer, playing crucial roles in cell signaling, proliferation, and survival.[2]

  • Induction of Oxidative Stress: The 8-hydroxyquinoline moiety can redox cycle and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.

  • Chelation of Key Metal Ions: Cancer cells often have an altered metal ion homeostasis. The chelation of essential metal ions like iron and copper by 8-hydroxyquinoline derivatives can disrupt critical cellular processes in cancer cells.[5]

Diagram: Potential Anticancer Mechanisms of Action

Anticancer_Mechanisms cluster_mechanisms Putative Anticancer Mechanisms cluster_outcomes Cellular Outcomes compound Ethyl 8-chloro-4- hydroxyquinoline-3-carboxylate topo_inhibition Topoisomerase Inhibition compound->topo_inhibition pk_inhibition Protein Kinase Inhibition compound->pk_inhibition ros_generation ROS Generation compound->ros_generation metal_chelation Metal Ion Chelation compound->metal_chelation dna_damage DNA Damage topo_inhibition->dna_damage signal_disruption Signal Transduction Disruption pk_inhibition->signal_disruption ros_generation->dna_damage metal_chelation->signal_disruption apoptosis Apoptosis dna_damage->apoptosis signal_disruption->apoptosis

Caption: Potential pathways for anticancer activity.

Quantitative Data on Related Compounds

Compound ClassActivityTarget Organism/Cell LinePotency (MIC/IC50)Reference
8-Hydroxyquinoline-Ciprofloxacin HybridAntibacterialStaphylococcus aureusMIC = 4–16 µg/mL[5]
Umbelliferone-8-hydroxyquinoline conjugateAntifungalPhytopathogenic fungiEC50 = 2.3-10.6 µg/mL[5]
8-Hydroxyquinoline Hydrazone Copper(II) ComplexesAnticancerMalignant melanoma (A-375)Potent activity reported[7]
1,4-Naphthoquinone-8-hydroxyquinoline HybridsAnticancerLung cancer (A549)High activity reported[6]

Conclusion and Future Directions

This compound is a molecule of considerable interest, positioned at the intersection of several well-established pharmacophores. Based on its structural features and the extensive literature on related quinolones and 8-hydroxyquinolines, its mechanism of action is likely to be multifaceted, with the potential to act as an antibacterial, antiviral, and anticancer agent. The core mechanistic theme appears to be its ability to interact with metalloenzymes and disrupt fundamental cellular processes.

Further research is warranted to elucidate the specific molecular targets and detailed mechanisms of action for this particular compound. This would involve a comprehensive screening against a panel of bacterial strains, viruses, and cancer cell lines, followed by target identification and validation studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A deeper understanding of its structure-activity relationships will undoubtedly pave the way for the rational design of novel and more potent therapeutic agents based on this promising scaffold.

References

A Technical Guide to the Crystal Structure of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallographic structure, and physicochemical properties of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. As a key heterocyclic scaffold, the 4-quinolone core is of significant interest in medicinal chemistry. Understanding its three-dimensional structure at an atomic level is paramount for rational drug design and the development of novel therapeutics. This document details the established Gould-Jacobs synthesis protocol, methodologies for single-crystal growth, and an in-depth analysis of its solid-state architecture, including intermolecular interactions. This guide serves as a critical resource for researchers leveraging this molecule as a precursor for more complex active pharmaceutical ingredients.

Introduction: The Significance of the 4-Quinolone Scaffold

The quinoline ring system, and specifically the 4-quinolone core, is a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic structure are known to exhibit a wide array of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1]. This compound (Compound 1 ) is a vital synthetic intermediate used in the construction of more complex quinoline-based drugs. The presence of a chlorine atom at the C8 position and an ethyl carboxylate group at the C3 position provides versatile handles for further chemical modification.

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are critical determinants of a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a detailed understanding of the crystal structure of Compound 1 , obtained through single-crystal X-ray diffraction, provides an essential foundation for structure-activity relationship (SAR) studies and in silico drug design efforts.

Synthesis and Crystallization

The synthesis of this compound is reliably achieved via the Gould-Jacobs reaction, a classical and effective method for constructing the 4-hydroxyquinoline ring system[2][3]. The reaction proceeds through a thermal cyclization of an anilinomethylenemalonate intermediate.

Synthesis via Gould-Jacobs Reaction

The synthesis involves two primary steps: the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization[4][5].

  • Step 1: Condensation: 2-chloroaniline reacts with diethyl ethoxymethylenemalonate, where the aniline nitrogen displaces the ethoxy group to form the intermediate, 2-((2-CHLOROPHENYLAMINO)METHYLENE)MALONIC ACID DIETHYL ESTER[4].

  • Step 2: Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, which facilitates an intramolecular cyclization reaction. This ring-closure forms the quinoline scaffold, yielding the desired product, this compound[4]. High temperatures are crucial for overcoming the activation energy of the 6-electron cyclization process[2][5].

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_process Process 2_chloroaniline 2-Chloroaniline Condensation Step 1: Condensation 2_chloroaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate - EtOH Cyclization Step 2: Thermal Cyclization (e.g., Diphenyl Ether, Heat) Product Ethyl 8-chloro-4-hydroxy- quinoline-3-carboxylate Cyclization->Product Intermediate->Cyclization - EtOH

Caption: Reaction scheme for the Gould-Jacobs synthesis.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step[6]. The purity of the synthesized compound is paramount. The crude product should be purified, for example by recrystallization, prior to crystal growth attempts. Slow evaporation is a widely used and effective technique for growing crystals of small organic molecules[7][8][9].

Protocol: Slow Evaporation Method

  • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. A solvent in which the compound is too soluble will likely yield small crystals, while poor solubility will hinder dissolution[8]. For this compound, solvents like ethanol or dimethylformamide (DMF) are suitable starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound by dissolving it in the chosen solvent with gentle warming if necessary.

  • Filtration: Filter the warm solution through a syringe filter or a cotton plug in a pipette to remove any particulate matter, which could act as unwanted nucleation sites[8].

  • Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free location at a constant temperature[9]. Disturbances can disrupt crystal growth.

  • Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, they can be carefully harvested for analysis[6].

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals a triclinic crystal system with the space group P-1[10].

Crystallographic Data

The fundamental crystallographic parameters provide a fingerprint of the crystal lattice. A key finding is that the asymmetric unit contains two independent molecules (Z' = 2)[10]. This means that within the repeating unit of the crystal, there are two distinct molecules that are not related by symmetry operations.

ParameterValue[10]
Chemical FormulaC₁₂H₁₀ClNO₃
Molecular Weight251.67 g/mol
Crystal SystemTriclinic
Space GroupP-1
a9.328 (5) Å
b11.043 (2) Å
c12.350 (4) Å
α73.298 (17)°
β70.57 (3)°
γ77.22 (3)°
Volume (V)1137.8 (7) ų
Z4
Temperature298 K
Molecular Geometry and Conformation

The two independent molecules in the asymmetric unit exhibit a notable conformational difference. The dihedral angle between the quinoline ring systems of the two molecules is 73.30 (5)°[10]. The quinoline ring itself is essentially planar, as expected for an aromatic system. The 4-hydroxy group exists predominantly in its tautomeric 4-oxo (or quinolone) form, which is a common feature of this heterocyclic system. This is confirmed by the presence of an N-H bond on the quinoline nitrogen.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is stabilized by a network of intermolecular interactions.

  • Hydrogen Bonding: The most significant interactions are N—H···O hydrogen bonds. These bonds link the two independent molecules, forming supramolecular layers within the crystal structure[10]. The nitrogen atom of the quinolone ring acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the keto oxygen at the C4 position act as acceptors.

  • π-π Stacking: In addition to hydrogen bonding, face-to-face π-π stacking interactions are observed between the aromatic rings of adjacent molecules. The centroid-to-centroid distances between the benzene portions of the quinoline rings are reported to be 3.597 (3) Å and 3.881 (3) Å, which are indicative of significant stabilizing interactions[10].

These combined interactions create a robust, three-dimensional network that defines the crystal packing.

Crystal_Packing_Interactions cluster_molecules Asymmetric Unit cluster_interactions Key Intermolecular Interactions Molecule_A Molecule A H_Bond N-H...O Hydrogen Bonds Molecule_A->H_Bond Pi_Stacking π-π Stacking Molecule_A->Pi_Stacking Molecule_B Molecule B Molecule_B->H_Bond Molecule_B->Pi_Stacking Crystal_Lattice 3D Crystal Lattice H_Bond->Crystal_Lattice Forms Layers Pi_Stacking->Crystal_Lattice Stabilizes Packing

Caption: Key intermolecular forces defining the crystal lattice.

Physicochemical Characterization

Beyond crystallography, a full characterization of the compound is necessary to confirm its identity and purity.

  • Molecular Formula: C₁₂H₁₀ClNO₃[4][10]

  • Molecular Weight: 251.67 g/mol [4][10][11]

  • Appearance: Typically an off-white or pale yellow solid.

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons on the quinoline ring, the ethyl group (a quartet and a triplet), and the N-H proton.

Relevance in Drug Discovery

The 8-chloro-4-hydroxyquinoline scaffold is a valuable starting point for the development of new drugs[12][13][14]. The structural information detailed in this guide is crucial for:

  • Structure-Based Drug Design (SBDD): Knowledge of the precise bond angles, lengths, and overall conformation allows for the accurate modeling of how derivatives might fit into the active site of a biological target, such as an enzyme or receptor.

  • Lead Optimization: The chlorine atom at C8 and the ester at C3 are functional groups that can be readily modified to explore the chemical space and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For example, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides.

  • Understanding Physicochemical Properties: The crystal packing and intermolecular forces influence solubility and dissolution rates, which are critical for oral bioavailability. Understanding these forces can guide formulation strategies.

Derivatives of 8-hydroxyquinoline have shown promise as anticancer, neuroprotective, and anti-HIV agents, often leveraging their ability to chelate metal ions[12][13][15].

Experimental Workflow: From Synthesis to Structure

The overall process from chemical synthesis to the final determination of the crystal structure follows a well-defined experimental path.

Experimental_Workflow Start Synthesis (Gould-Jacobs) Purification Purification (e.g., Recrystallization) Start->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection X-Ray Data Collection (Diffractometer) Crystal_Growth->Data_Collection Select suitable crystal Structure_Solution Structure Solution (e.g., SIR92) Data_Collection->Structure_Solution Diffraction pattern Refinement Structure Refinement (e.g., SHELXL97) Structure_Solution->Refinement Initial electron density map Validation Validation & Analysis (CIF file generation) Refinement->Validation Final atomic model End Final Crystal Structure Validation->End

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The crystal structure of this compound provides fundamental insights into its solid-state conformation and intermolecular interactions. The detailed crystallographic data, revealing a triclinic system with two independent molecules in the asymmetric unit stabilized by N-H···O hydrogen bonds and π-π stacking, is invaluable for the fields of medicinal chemistry and materials science. This technical guide consolidates the synthesis, crystallization, and structural analysis of this important chemical intermediate, providing a solid, authoritative foundation for researchers aiming to utilize this scaffold in the design and development of novel, high-value molecules.

References

An In-depth Technical Guide to Determining the Solubility of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research. While a definitive, publicly available dataset of its solubility in various solvents is not readily accessible, this document serves as a detailed roadmap for researchers to conduct these crucial experiments with scientific rigor. We will delve into the compound's key physicochemical properties, outline robust experimental protocols for solubility determination, and discuss the theoretical underpinnings that guide solvent selection and data interpretation.

Compound Profile: this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of any solubility investigation. This compound is a heterocyclic compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol .[1] Its structure, featuring a quinoline core, a chloro-substituent, a hydroxyl group, and an ethyl carboxylate moiety, dictates its physicochemical behavior and, consequently, its solubility profile.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular Formula C12H10ClNO3[1]
Molecular Weight 251.67 g/mol [1]
IUPAC Name This compound[1]
CAS Number 73987-37-8
Predicted logP 2.6[1]
Crystal Structure Available

The predicted octanol-water partition coefficient (logP) of 2.6 suggests that the compound is moderately lipophilic, indicating that it is likely to have better solubility in organic solvents than in water.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (carbonyl and quinoline nitrogen) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents. Furthermore, the aromatic quinoline ring can participate in π-π stacking interactions.

The Science of Solubility: Theoretical Considerations

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and the formation of new solute-solvent interactions.

Impact of Molecular Structure on Solubility

The chloro-substituent at the 8-position of the quinoline ring is an important feature. The presence of a halogen can increase lipophilicity, which may decrease aqueous solubility.[2] Conversely, the hydroxyl and carboxylate groups can engage in hydrogen bonding with protic solvents, potentially enhancing solubility in solvents like alcohols and water. The overall solubility in a given solvent will be a balance of these competing factors.

Tautomerism

It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone form. The predominant tautomer can be influenced by the solvent environment and can impact solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a crystalline compound is the equilibrium solubility method, often referred to as the shake-flask method.[3][4][5] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to provide a robust and reproducible measurement of the equilibrium solubility of this compound.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Solvent: Use high-purity solvents. If pH-dependent solubility is being investigated, prepare appropriate buffer solutions.

  • Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative to equilibrium solubility. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest.

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a specific temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Predictive Approaches to Guide Experimentation

While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility and help prioritize which solvents to screen.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use the chemical structure of a molecule to predict its physicochemical properties, including solubility.[6][7] These models are built by correlating a set of molecular descriptors with experimentally determined solubility data for a large and diverse set of compounds. While a specific QSPR model for this compound is not available, general models can be used to obtain a rough estimate of its aqueous solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a more nuanced approach that breaks down the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] The principle is that "like dissolves like," meaning a solute will be most soluble in a solvent with similar HSP values.

The "distance" (Ra) between the HSP of the solute and the solvent can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A smaller Ra value indicates a higher likelihood of solubility. While the HSP for this compound are not published, they can be estimated using group contribution methods available in various software packages.

Hansen_Solubility cluster_solute Solute (this compound) cluster_solvent Solvent Solute δD_solute, δP_solute, δH_solute Calculation Calculate 'Distance' (Ra) Solute->Calculation Solvent δD_solvent, δP_solvent, δH_solvent Solvent->Calculation Result Smaller Ra = Higher Predicted Solubility Calculation->Result

Caption: Hansen Solubility Parameter Concept.

Analytical Method Development for Quantification

A crucial aspect of accurate solubility determination is a reliable analytical method for quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

Key Considerations for Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point for a moderately lipophilic compound like this.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic conditions should be optimized to achieve good peak shape and resolution from any potential impurities.

  • Wavelength Selection: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for researchers to determine the solubility of this compound. By combining a thorough understanding of the compound's physicochemical properties with robust experimental protocols and informed analytical methods, scientists can generate high-quality, reliable solubility data. This information is critical for advancing the development of this and other promising quinoline-based compounds in the pharmaceutical pipeline. Future work should focus on generating and publishing a comprehensive dataset of the solubility of this compound in a wide range of pharmaceutically relevant solvents and at different temperatures and pH values.

References

An In-depth Technical Guide to the Biological Activity of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR), and the biological profiles of structurally related analogues. While direct and extensive research on this specific molecule is emerging, this document synthesizes the available data to present its probable anticancer, antimicrobial, and anti-inflammatory properties, along with detailed methodologies for its synthesis and biological evaluation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its diverse pharmacological activities.[1] Modifications to this scaffold, including the introduction of various substituents at different positions, have led to the development of potent drugs for a range of diseases. This compound incorporates several key features that suggest significant biological potential: the 4-hydroxyquinoline core, a chlorine atom at the 8-position, and an ethyl carboxylate group at the 3-position. Each of these components can influence the molecule's physicochemical properties and its interactions with biological targets.

Synthesis of this compound

The primary synthetic route to this compound and its analogues is the Gould-Jacobs reaction .[2][3] This versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

General Synthetic Protocol via Gould-Jacobs Reaction

A detailed, step-by-step methodology for the synthesis is as follows:

  • Condensation: 2-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. This step is typically performed by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether.[4] The reaction proceeds via a nucleophilic substitution of the ethoxy group of the malonate by the amino group of the aniline.

  • Cyclization: The resulting intermediate, 2-((2-chloroanilino)methylene)malonic acid diethyl ester, is then heated to a high temperature (typically 240-260 °C) to induce an intramolecular cyclization.[5] This step forms the quinoline ring system.

  • Hydrolysis and Decarboxylation (Optional): While not required for the target compound, subsequent hydrolysis of the ester group followed by decarboxylation can yield the corresponding 4-hydroxyquinoline.[2]

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or N,N-dimethylformamide, to yield the final product.[6]

Caption: General workflow for the Gould-Jacobs synthesis.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into quinoline derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Quinolone derivatives are well-established as potent anticancer agents.[7] Their mechanisms of action are often multifaceted and can include:

  • Topoisomerase Inhibition: Many quinolones function as topoisomerase inhibitors, disrupting DNA replication and repair in cancer cells, ultimately leading to apoptosis.[7] The 4-oxoquinoline core is a key pharmacophore for this activity.

  • Kinase Inhibition: Various quinoline derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling and proliferation.

  • Induction of Apoptosis: By interfering with cellular processes, these compounds can trigger programmed cell death in malignant cells.

Structure-Activity Relationship (SAR) Insights:

  • The 4-oxo group and the 3-carboxylic acid/ester moiety are critical for the anticancer activity of many quinolones, as they are involved in binding to topoisomerase II.[8]

  • The presence of a halogen at the C-8 position can enhance lipophilicity, potentially improving cell membrane permeability and overall cytotoxic efficacy.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial properties.[1][9]

  • Mechanism of Action: The primary antimicrobial mechanism of 8-hydroxyquinolines involves the chelation of essential metal ions, such as iron, zinc, and copper.[9] These metal ions are crucial for the function of various microbial enzymes. By sequestering these ions, the compounds disrupt vital cellular processes, leading to microbial cell death. The presence of the hydroxyl group at position 8 and the nitrogen atom at position 1 creates an ideal bidentate chelation site.[1]

SAR Insights:

  • The 8-hydroxy group is essential for the metal-chelating and antimicrobial activity.

  • Halogen substitution, such as the chloro group at C-8 , can significantly enhance the antimicrobial potency. Halogenated 8-hydroxyquinolines have demonstrated high activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] For instance, Cloxyquin (5-chloro-8-hydroxyquinoline) has shown potent activity against Mycobacterium tuberculosis.[11]

Anti-inflammatory Activity

Certain quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[12]

  • Mechanism of Action: The anti-inflammatory effects of some quinoline derivatives are not mediated by the inhibition of cyclooxygenase (COX) enzymes, unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Instead, they may involve the modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory cytokine production.[12]

SAR Insights:

  • The carboxylic acid or ester group at the C-3 position appears to be important for the anti-inflammatory activity of this class of compounds.

  • The overall substitution pattern on the quinoline ring influences the potency and selectivity of the anti-inflammatory effects.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

Anticancer Activity Assays
  • Cell Viability Assay (MTT or SRB Assay):

    • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 48-72 hours.

    • Quantification: Cell viability is assessed using MTT or SRB reagents, and the absorbance is measured.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is used.

    • Broth Microdilution: The compound is serially diluted in a 96-well plate containing bacterial growth medium.

    • Inoculation: Each well is inoculated with a standardized bacterial suspension.

    • Incubation: The plates are incubated at 37°C for 18-24 hours.

    • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Inhibition Assay in Macrophages:

    • Cell Culture: RAW 264.7 macrophage cells are cultured.

    • Stimulation: Cells are pre-treated with the test compound and then stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.

    • Quantification: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Summary and Future Perspectives

While specific quantitative data for this compound is not yet widely published, the data for structurally similar compounds is promising.

Table 1: Reported Biological Activities of Related Quinoline Derivatives

Compound ClassBiological ActivityReported Potency (Example)Reference
Halogenated 8-HydroxyquinolinesAnti-MRSAMIC50 ≤ 5.57 μM (Cloxyquin)[10]
4-Oxoquinoline-3-carboxamidesAnticancer (Gastric)Significant cytotoxicity[7]
Quinoline Carboxylic AcidsAnti-inflammatoryAppreciable affinities vs. indomethacin[12]

The structural features of this compound strongly suggest that it is a promising candidate for further investigation as a potential therapeutic agent. Future research should focus on the direct synthesis and comprehensive biological evaluation of this compound to determine its specific IC50 and MIC values against a broad range of cancer cell lines and microbial strains. Mechanistic studies will also be crucial to elucidate its precise modes of action.

Conclusion

This compound stands as a molecule of significant interest at the intersection of medicinal chemistry and pharmacology. The foundational knowledge of the biological activities of the quinoline scaffold, combined with the specific structural attributes of this compound, provides a strong rationale for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of these properties. Further dedicated research into this specific molecule is warranted and holds the promise of uncovering a novel therapeutic candidate.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the therapeutic potential of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, a synthetic organic compound belonging to the quinoline class. While direct research on this specific molecule is emerging, the broader family of quinoline derivatives has shown significant promise in various therapeutic areas. This document synthesizes the known biological activities of structurally related compounds to hypothesize potential therapeutic targets and provides a detailed roadmap for their experimental identification and validation.

Introduction to this compound

This compound is a quinoline derivative with the molecular formula C12H10ClNO3[1][2][3]. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities[4][5]. The presence of a chloro group at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position suggests a molecule with the potential for specific interactions with biological targets, making it a compound of interest for drug discovery.

Hypothesized Therapeutic Landscapes and Potential Molecular Targets

Based on the extensive literature on quinoline derivatives, we can project the therapeutic potential of this compound into three primary areas: oncology, infectious diseases, and inflammation.

Oncology

Quinolone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[6]. A notable mechanism for some 4-hydroxy-2-quinolones is the inhibition of the phosphatidylinositol 3-kinase (PI3Kα) pathway, a critical signaling cascade for cancer cell growth and survival[4][7].

Plausible Molecular Targets in Oncology:

  • PI3K/Akt Signaling Pathway: This pathway is frequently hyperactivated in cancer. Inhibition of key kinases like PI3K or Akt could be a primary mechanism of action.

  • Receptor Tyrosine Kinases (RTKs): Some quinoline derivatives are known to inhibit RTKs such as ALK, which are crucial for cell proliferation and survival[7].

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, like CDK2, can lead to cell cycle arrest and apoptosis, representing another potential avenue for anticancer activity[7].

Below is a diagram illustrating the potential inhibition of the PI3K/Akt signaling pathway by a 4-hydroxyquinoline derivative.

digraph "PI3K_Akt_Pathway_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (e.g., ALK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PDK1" [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; "Downstream_Effectors" [label="Downstream Effectors\n(e.g., mTOR, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Survival_Proliferation" [label="Cell Survival & Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition_PI3K" [shape=point, style=invis]; "Inhibition_Akt" [shape=point, style=invis];

// Edges "Growth_Factor" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [label="Phosphorylates"]; "PIP2" -> "PI3K" [style=dashed, arrowhead=none]; "PIP3" -> "PDK1"; "PDK1" -> "Akt" [label="Phosphorylates"]; "Akt" -> "Downstream_Effectors" [label="Activates"]; "Downstream_Effectors" -> "Cell_Survival_Proliferation";

// Inhibition Edges "Compound" -> "Inhibition_PI3K" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; "Inhibition_PI3K" -> "PI3K" [style=invis]; "Compound" -> "Inhibition_Akt" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; "Inhibition_Akt" -> "Akt" [style=invis]; }

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Infectious Diseases

The quinoline core is famously the basis for fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. Additionally, 8-hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial and antifungal activities[8][9][10][11][12]. Some derivatives have also shown anti-HIV activity by inhibiting viral integrase[9].

Plausible Molecular Targets in Infectious Diseases:

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the validated targets of many quinolone antibiotics.

  • Fungal Enzymes: The antifungal activity could be due to the chelation of metal ions essential for fungal enzyme function or direct inhibition of fungal-specific proteins[8][9].

  • Viral Enzymes: For antiviral applications, key enzymes like HIV integrase or proteases of other viruses could be potential targets.

Inflammation

Certain substituted quinoline carboxylic acids have demonstrated potent anti-inflammatory and antiarthritic properties, with mechanisms distinct from traditional NSAIDs[13][14]. Some studies suggest these effects may be mediated by the downregulation of T-cell function[13]. Other quinoline derivatives have shown the ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes[14].

Plausible Molecular Targets in Inflammation:

  • T-cell Signaling Pathways: The compound could modulate key proteins involved in T-cell activation and function.

  • COX and 5-LOX Enzymes: These are central enzymes in the inflammatory cascade, and their inhibition would lead to reduced production of prostaglandins and leukotrienes.

A Roadmap for Target Deconvolution and Validation

Identifying the specific molecular targets of this compound is crucial for its development as a therapeutic agent. The following is a structured, multi-phase approach for target identification and validation.

Phase 1: Target Identification Methodologies

The initial step is to identify the proteins that physically interact with the compound. Affinity-based methods are a direct approach for this purpose[4][15][16].

Experimental Workflow: Affinity Purification with Mass Spectrometry (AP-MS)

digraph "AP_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes "Start" [label="Start: Synthesize Affinity Probe", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Probe" [label="Probe Synthesis:\nthis compound\n+ Linker + Biotin Tag", fillcolor="#F1F3F4", fontcolor="#202124"]; "Immobilize" [label="Immobilize Probe on Streptavidin Beads", fillcolor="#F1F3F4", fontcolor="#202124"]; "Lysate" [label="Prepare Cell Lysate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Incubate" [label="Incubate Probe-Beads with Lysate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Wash" [label="Wash to Remove\nNon-specific Binders", fillcolor="#F1F3F4", fontcolor="#202124"]; "Elute" [label="Elute Bound Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; "SDS_PAGE" [label="SDS-PAGE Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mass_Spec" [label="In-gel Digestion and LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Database Searching and Protein Identification", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End: Candidate Target List", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Probe"; "Probe" -> "Immobilize"; "Lysate" -> "Incubate"; "Immobilize" -> "Incubate"; "Incubate" -> "Wash"; "Wash" -> "Elute"; "Elute" -> "SDS_PAGE"; "SDS_PAGE" -> "Mass_Spec"; "Mass_Spec" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Detailed Protocol for AP-MS:

  • Synthesis of an Affinity Probe: A derivative of this compound will be synthesized with a linker arm and a biotin tag. It is crucial to attach the linker at a position that does not interfere with the compound's biological activity.

  • Immobilization: The biotinylated probe is immobilized on streptavidin-coated magnetic beads.

  • Cell Lysate Preparation: A cell line relevant to the hypothesized therapeutic area (e.g., a cancer cell line) is cultured and lysed to produce a protein extract.

  • Incubation: The immobilized probe is incubated with the cell lysate to allow the compound to bind to its protein targets. A control experiment using beads without the probe is run in parallel.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins[17].

  • Elution: The specifically bound proteins are eluted from the beads, often using a denaturing agent.

  • Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE, and protein bands unique to the probe sample are excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[17][18].

Phase 2: Target Validation

Once a list of candidate targets is generated, it is essential to validate these interactions.

Experimental Workflow: Target Validation

digraph "Target_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes "Start" [label="Start: Candidate Target List from AP-MS", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Biophysical" [label="Biophysical Interaction Assays\n(e.g., SPR, ITC, CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Biochemical" [label="Biochemical/Enzymatic Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular" [label="Cellular Target Engagement Assays\n(e.g., Western Blot for Pathway Modulation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Decision" [label="Validated Target?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End: Confirmed Molecular Target", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Revise" [label="Revise Hypothesis or Re-screen", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Start" -> "Biophysical"; "Start" -> "Biochemical"; "Start" -> "Cellular"; "Biophysical" -> "Decision"; "Biochemical" -> "Decision"; "Cellular" -> "Decision"; "Decision" -> "End" [label="Yes"]; "Decision" -> "Revise" [label="No"]; }

Caption: A general workflow for validating candidate targets.

Detailed Protocols for Target Validation:

  • Biophysical Interaction Assays (e.g., Surface Plasmon Resonance - SPR):

    • Principle: To quantify the binding affinity between the compound and the purified candidate protein.

    • Protocol:

      • Immobilize the purified recombinant target protein on an SPR sensor chip.

      • Flow a series of concentrations of this compound over the chip.

      • Measure the change in the refractive index at the surface, which is proportional to the mass bound.

      • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

  • In Vitro Enzymatic Assays:

    • Principle: To determine if the compound inhibits the enzymatic activity of the target protein.

    • Protocol (for a kinase target):

      • In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.

      • Add varying concentrations of this compound.

      • Incubate to allow the enzymatic reaction to proceed.

      • Measure the amount of phosphorylated substrate using a detection method (e.g., luminescence-based assay).

      • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: To confirm target engagement in a cellular context. Ligand binding often stabilizes a protein against thermal denaturation.

    • Protocol:

      • Treat intact cells with the compound or a vehicle control.

      • Heat aliquots of the treated cells to a range of temperatures.

      • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

      • Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

      • A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Data Presentation

The following tables represent hypothetical data that would be generated from the validation experiments described above.

Table 1: Hypothetical Binding Affinities from SPR

Target ProteinKa (1/Ms)kd (1/s)KD (nM)
PI3Kα1.5 x 10^53.0 x 10^-320
CDK28.0 x 10^44.0 x 10^-350
DNA Gyrase2.1 x 10^56.3 x 10^-330

Table 2: Hypothetical Enzymatic Inhibition Data

Target EnzymeIC50 (nM)
PI3Kα35
CDK280
DNA Gyrase55

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation. While its precise molecular targets are yet to be elucidated, the rich pharmacology of the quinoline class provides a strong basis for hypothesizing its mechanisms of action. The systematic approach to target identification and validation outlined in this guide, employing techniques such as affinity purification-mass spectrometry, surface plasmon resonance, enzymatic assays, and cellular thermal shift assays, provides a robust framework for researchers to uncover the therapeutic potential of this compound. The successful identification and validation of its targets will be a critical step in advancing this compound through the drug discovery pipeline.

References

An In-Silico Modeling Guide for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate: From Structure to Druglikeness

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, workflow-driven approach to the in silico modeling of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (ECHQC). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices. We will navigate the entire computational pipeline, from initial ligand and target preparation to the sophisticated analyses of molecular docking and molecular dynamics (MD) simulations, culminating in a critical assessment of the compound's druglikeness through ADMET prediction. Each protocol is presented as a self-validating system, incorporating checkpoints and best practices to ensure the generation of robust and trustworthy data. This guide is grounded in authoritative methodologies and tools, providing a field-proven framework for evaluating the therapeutic potential of novel chemical entities.

Introduction: The Quinoline Scaffold and the Need for In Silico Assessment

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] this compound (ECHQC) is a member of this versatile chemical class.[4][5] Its structure, featuring a halogenated aromatic ring and a carboxylate group, suggests potential for targeted biological interactions.[6]

Before committing to costly and time-consuming wet-lab synthesis and testing, in silico modeling provides an indispensable toolkit for early-stage drug discovery.[7] By simulating molecular interactions and predicting pharmacokinetic properties computationally, we can rapidly generate and test hypotheses, prioritize promising candidates, and identify potential liabilities.[8][9] This guide establishes a rigorous computational workflow to probe the potential of ECHQC.

The Computational Workflow: A Structured Overview

A successful in silico investigation follows a logical progression of distinct yet interconnected stages. The workflow described herein is designed to build a comprehensive profile of the molecule's behavior, from its static binding potential to its dynamic stability and systemic properties.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Analysis cluster_eval Phase 3: Evaluation Ligand_Prep Ligand Preparation (ECHQC) Docking Molecular Docking (Binding Prediction) Ligand_Prep->Docking ADMET ADMET Prediction (Druglikeness Profile) Ligand_Prep->ADMET Target_Selection Target Identification & Preparation Target_Selection->Docking MD_Sim Molecular Dynamics (Stability Assessment) Docking->MD_Sim Top Poses Data_Synthesis Data Synthesis & Candidate Assessment MD_Sim->Data_Synthesis ADMET->Data_Synthesis

Caption: High-level in silico workflow for drug candidate evaluation.

Phase 1: Ligand and Target Preparation - The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the quality of the starting structures. This phase ensures that both the small molecule (ligand) and its biological target (macromolecule) are structurally and chemically correct for simulation.

Ligand Preparation Protocol (ECHQC)

The goal is to generate a low-energy, 3D conformation of ECHQC with correct atom types and partial charges.

Protocol:

  • Obtain 2D Structure: Source the 2D structure of ECHQC from a chemical database like PubChem (CID 97160).[4] Save the structure in SDF or MOL format.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a stable conformation.

  • Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom type information.[10][11]

Expert Insight: The choice of force field for energy minimization can influence the resulting ligand conformation. While MMFF94 is a robust general-purpose choice for drug-like molecules, for highly novel scaffolds, cross-validation with an alternative force field or a quantum mechanical method could be beneficial.

Target Identification and Preparation

Given the broad activity of quinoline derivatives, a putative target must be selected. Studies have shown that quinoline derivatives can act as inhibitors of various kinases, which are critical targets in oncology.[1][12][13] For this guide, we will select Serine/Threonine-Protein Kinase (STK10) as a representative target, implicated in cancer progression.[1]

Protocol:

  • Retrieve Protein Structure: Download the 3D crystal structure of STK10 from the RCSB Protein Data Bank (PDB).[14][15][16][17][18] Let's assume we are using a relevant PDB entry (e.g., a hypothetical PDB ID: 1XYZ).

  • Clean the PDB File: Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to remove non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands.[19][20]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

  • Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).[10]

  • Save in PDBQT Format: Save the cleaned, prepared receptor structure in the PDBQT format.[20]

Trustworthiness Check: If the downloaded PDB structure contains a native ligand, a crucial validation step is to remove it and then re-dock it. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

Phase 2: Simulation and Interaction Analysis

With prepared molecules, we can now simulate their interaction to predict binding affinity and assess the stability of the complex.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[21][22] We will use AutoDock Vina, a widely used and validated docking program.[19][23][24][25]

G Input Prepared Receptor (PDBQT) Prepared Ligand (PDBQT) Define_Box Define Search Space (Grid Box) Input->Define_Box Config Create Configuration File (receptor, ligand, box size, center) Input->Config Define_Box->Config Run_Vina Execute AutoDock Vina Config->Run_Vina Output Output Poses & Scores (Log & PDBQT files) Run_Vina->Output Analyze Analyze Results (Binding Energy, Interactions) Output->Analyze

Caption: The molecular docking workflow using AutoDock Vina.

Protocol:

  • Define the Binding Site: Identify the binding pocket of the target protein. This can be inferred from the position of a co-crystallized ligand or predicted using binding site detection software.

  • Configure the Search Space (Grid Box): In AutoDock Tools or similar software, define a 3D grid box that encompasses the entire binding site.[26] The size and center coordinates of this box are critical parameters.

  • Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and its dimensions.

  • Run Vina: Execute the Vina docking simulation from the command line, referencing the configuration file.[11]

  • Analyze Results: Vina will output a log file with binding affinity scores (in kcal/mol) for the top predicted poses. The coordinates for these poses are saved in an output PDBQT file. A more negative score indicates a stronger predicted binding affinity.

Molecular Dynamics (MD): Assessing Complex Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability.[27][28][29][30] GROMACS is a powerful and popular engine for performing MD simulations.[31][32]

Protocol:

  • Prepare the Complex Topology: Generate a unified topology file for the protein-ligand complex using a force field like CHARMM36.[33] This involves creating parameters for the ligand (ECHQC), often using a server like CGenFF.[34]

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Perform energy minimization on the entire solvated system to remove steric clashes.

  • Equilibration: Run two short, restrained simulations. First, an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

  • Production Run: Execute the main MD simulation (e.g., for 100 nanoseconds) with all restraints removed.

  • Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their starting positions. A stable RMSD indicates the complex is not undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

Phase 3: Druglikeness and Candidate Evaluation

A compound can bind strongly and stably to its target but still fail as a drug due to poor pharmacokinetic properties.[8] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical final step.[7][9][35][]

ADMET Prediction

Web-based tools like SwissADME provide rapid and reliable predictions for a wide range of pharmacokinetic and physicochemical properties.[37][38][39][40]

Protocol:

  • Input Structure: Submit the SMILES string or structure file of ECHQC to the SwissADME server.

  • Analyze Output: The server will return a comprehensive report. Key areas for analysis include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate potential.

    • Druglikeness: Adherence to filters like Lipinski's Rule of Five, which indicates if the compound has properties consistent with orally active drugs.

    • Medicinal Chemistry Friendliness: Alerts for chemically reactive or problematic functional groups.

Data Synthesis and Final Assessment

The final step is to synthesize all generated data into a coherent assessment of ECHQC's potential.

Analysis Type Key Parameter Favorable Outcome Example Interpretation
Molecular Docking Binding Affinity-9.5 kcal/molStrong predicted interaction with the target's active site.
MD Simulation RMSD of LigandPlateau < 2.5 ÅThe ligand remains stably bound in the binding pocket over time.
ADMET Prediction Lipinski's Rule0 ViolationsGood potential for oral bioavailability.
ADMET Prediction GI AbsorptionHighThe compound is likely to be well-absorbed from the gut.
ADMET Prediction Toxicity AlertsNoneLower risk of idiosyncratic toxicity.

Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow for the initial evaluation of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive profile of a compound's potential before committing to resource-intensive experimental validation. The emphasis on procedural rationale and self-validation at each stage ensures that the generated data is not only predictive but also reliable, forming a solid foundation for informed decision-making in the complex landscape of drug discovery.

References

Methodological & Application

Topic: Application and Protocols for Evaluating the Antimicrobial Efficacy of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Antimicrobial Research

Quinoline and its derivatives represent a vital class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1][2] Their presence in both natural products and synthetic drugs, most notably the quinolone antibiotics, underscores their significance in combating infectious diseases. The quinoline nucleus is a versatile scaffold, and modifications to its structure can lead to a broad spectrum of biological activities, including potent antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi.[3][4]

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a member of this important class. Its structure, featuring a halogen substitution and a carboxylate group, suggests potential for significant biological activity. Structure-activity relationship (SAR) studies have consistently shown that such substitutions on the quinoline skeleton can dramatically influence antimicrobial potency.[3] This document serves as a comprehensive technical guide, providing field-proven protocols for the systematic evaluation of this compound's antimicrobial properties. The methodologies described herein are grounded in the consensus guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[5][6][7]

Scientific Foundation: The Antimicrobial Mechanism of Quinolines

While the precise mechanism of every quinoline derivative must be determined empirically, the broader class exerts its antimicrobial effects through several established pathways. The most famous quinolones, such as ciprofloxacin, function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, repair, and recombination.[3] This leads to a rapid cessation of bacterial cell division and, ultimately, cell death.

Furthermore, related compounds like 8-hydroxyquinolines are known to exert their antimicrobial effects through a different, yet equally potent, mechanism: metal ion chelation.[8] These compounds can sequester essential metal ions (e.g., Fe²⁺, Zn²⁺, Mn²⁺) that are vital cofactors for numerous bacterial metabolic enzymes. By disrupting this metal homeostasis, they effectively cripple key cellular processes.[8] Given the structure of this compound, it is plausible that its activity may arise from one or both of these mechanisms.

Compound Preparation and Handling: The Prerequisite for Reproducibility

Consistent and accurate results begin with proper handling of the test article.

  • Storage: Store this compound in a cool, dark, and dry place to prevent degradation.

  • Solvent Selection: Due to its organic structure, the compound is likely to have low solubility in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Protocol for 10 mg/mL Stock Solution:

    • Aseptically weigh 10 mg of this compound powder.

    • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, molecular-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. This is your 10 mg/mL (10,000 µg/mL) primary stock.

    • Store the primary stock at -20°C. When preparing for an assay, create a fresh intermediate dilution in the appropriate sterile broth to minimize the final DMSO concentration in the assay wells, which should ideally not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

Experimental Protocols for Antimicrobial Susceptibility Testing

A tiered approach is recommended, starting with a qualitative screening assay followed by quantitative determination of inhibitory and bactericidal concentrations.

Workflow for Antimicrobial Evaluation

The overall experimental process follows a logical progression from initial screening to detailed quantitative analysis.

G A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B Qualitative Screening: Agar Well Diffusion Assay A->B Initial Test C Quantitative Analysis: Broth Microdilution for MIC B->C If Active D Bactericidal/Bacteriostatic Determination: MBC Assay C->D To Determine Lethality E Data Analysis & Interpretation D->E

Caption: Overall workflow from compound preparation to data analysis.

Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of the compound's ability to inhibit microbial growth.[9][10] It is a cost-effective way to screen for activity against a panel of microorganisms.

Causality: The principle rests on the diffusion of the antimicrobial agent from a well through a solidified agar medium. If the compound is effective, it will inhibit the growth of a microbial lawn seeded on the agar, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[10]

Methodology:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[11]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer (6 mm diameter), aseptically punch wells into the agar.[9]

  • Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (prepared at a known concentration, e.g., 1 mg/mL) into each well.

  • Controls:

    • Positive Control: Load one well with a known antibiotic (e.g., Ciprofloxacin at 5 µg/mL).

    • Negative Control: Load one well with the solvent used to dissolve the compound (e.g., 10% DMSO in broth) to ensure it has no inhibitory effect.[12]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for quantitative antimicrobial susceptibility testing.[13][14] It determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[15][16]

Causality: This assay exposes a standardized bacterial inoculum to a series of two-fold serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells reveals the minimum concentration required to inhibit growth.[16] This method is highly standardized by organizations like CLSI to ensure inter-laboratory comparability.[6][17]

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Reading A Add 100 µL broth to wells 2-12 B Add 200 µL of 2X compound to well 1 C Perform 2-fold serial dilution: Transfer 100 µL from well 1 to 2, mix, ...transfer from 10 to 11. Discard 100 µL from 11. D Add 100 µL standardized inoculum to wells 1-11 C->D E Add inoculum to well 12 (Growth Control) F Incubate at 37°C for 16-20 hours G Visually inspect for turbidity F->G H MIC = Lowest concentration well with no visible growth G->H

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Methodology:

  • Plate Setup: Use sterile 96-well microtiter plates. Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.[18]

  • Compound Dilution: Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution). Add 200 µL of this solution to column 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10 or 11. Discard the final 100 µL from the last dilution column.[13][18]

  • Controls:

    • Growth Control: Column 11 (or the next empty column) should contain 100 µL of broth and will be inoculated, but contains no drug.

    • Sterility Control: Column 12 should contain 100 µL of un-inoculated broth to check for contamination.[15]

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in Protocol 4.1. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (columns 1 through 11), bringing the final volume to 200 µL. This halves the drug concentration to the desired final test range and results in the target inoculum density.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14][16]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[14][15]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20]

Causality: This protocol relies on subculturing the contents of the clear wells from the MIC plate onto drug-free agar. If the bacteria were only inhibited (bacteriostatic), they will resume growth on the fresh agar. If they were killed (bactericidal), no growth will occur. By counting the resulting colonies, one can determine the concentration that produced a 99.9% reduction in viable cells compared to the initial inoculum count.[21]

G A Perform MIC Assay (Protocol 4.2) B Identify MIC well and all wells with higher concentrations (no visible growth) A->B C Plate 10-100 µL aliquots from each clear well onto drug-free MHA plates B->C D Incubate MHA plates at 37°C for 18-24 hours C->D E Count colonies (CFU) on each plate D->E F MBC = Lowest concentration that kills ≥99.9% of the initial inoculum E->F

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Methodology:

  • Prerequisite: A completed MIC assay (Protocol 4.2) is required.

  • Subculturing: From the well corresponding to the MIC and all wells with higher concentrations (i.e., all clear wells), mix the contents thoroughly. Plate a 10 µL aliquot from each of these wells onto a fresh, drug-free MHA plate.[19]

  • Inoculum Count (Optional but Recommended): To accurately calculate the 99.9% reduction, perform a colony count of the inoculum used in the original MIC test.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on a control plate.

  • Reading Results: After incubation, count the number of colonies (CFU) on each MHA plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the original inoculum count.[20][21]

  • Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[19]

Data Presentation and Interpretation

Quantitative data from MIC and MBC assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Data Summary for Antimicrobial Activity

MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Reference Drug (e.g., Ciprofloxacin)N/A

Troubleshooting Common Issues

  • No Growth in Growth Control Well: This indicates a problem with the inoculum viability or the broth. Repeat the assay with a fresh culture and new media.

  • Growth in Sterility Control Well: The broth or the 96-well plate was contaminated. All results are invalid. Repeat the assay using strict aseptic techniques.

  • "Skipped" Wells in MIC Assay: This occurs when a well at a lower concentration is clear, but a well at a higher concentration shows growth. This can be due to compound precipitation at higher concentrations or a contamination/mixing error. The assay should be repeated, ensuring the compound is fully dissolved at all tested concentrations.

Conclusion

This compound belongs to a class of compounds with established antimicrobial potential. The protocols detailed in this application note provide a robust framework for systematically and quantitatively evaluating its efficacy against a range of bacterial and fungal pathogens. By adhering to standardized methodologies, such as those inspired by CLSI, researchers can generate high-quality, reproducible data essential for the advancement of antimicrobial drug discovery and development programs.

References

Application Notes and Protocols for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential in oncology.[1][2] Derivatives of quinoline have been investigated for their roles as antimalarial, antibacterial, and notably, anticancer agents.[1][2] Within this diverse family, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate emerges as a compound of interest for cancer research. Its structure, featuring an 8-chloro substitution and a 4-hydroxy-3-carboxylate moiety, suggests several potential mechanisms of action that are hallmarks of anticancer activity. These include the ability to chelate metal ions, induce oxidative stress, and interact with key enzymatic targets in cancer signaling pathways.[3][4]

This guide provides a comprehensive overview of the potential applications of this compound in cancer research, complete with detailed protocols for its investigation. While this specific molecule may be in the exploratory stages of anticancer research, the methodologies outlined here are based on established protocols for evaluating quinoline-based compounds and are designed to provide a robust framework for its characterization.

Scientific Foundation: Plausible Mechanisms of Anticancer Action

The therapeutic potential of this compound can be inferred from the known activities of structurally related quinoline and 8-hydroxyquinoline derivatives. The following sections detail the most probable mechanisms through which this compound may exert its anticancer effects.

Inhibition of Key Kinases: Targeting Angiogenesis through VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Several quinoline derivatives have been identified as potent inhibitors of VEGFR-2, making this a primary pathway of interest.[5][6][7] By binding to the ATP-binding site of VEGFR-2, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K Activates RAS Ras/Raf/MEK/ERK VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Compound Ethyl 8-chloro-4- hydroxyquinoline- 3-carboxylate Compound->VEGFR2 Inhibits Proliferation Cell Proliferation & Migration PLCg->Proliferation PI3K->Proliferation RAS->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Figure 1: Proposed inhibition of the VEGFR-2 signaling pathway.
Disruption of Protein Homeostasis: Proteasome Inhibition

The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Cancer cells, with their high rates of proliferation and protein turnover, are particularly sensitive to proteasome inhibition. Substituted quinolines have been identified as a novel class of noncovalent proteasome inhibitors.[1][8] By disrupting proteasome function, this compound could lead to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering cell death. A novel 8-hydroxyquinoline derivative has been shown to induce breast cancer cell death through paraptosis and apoptosis, with molecular docking suggesting a favorable binding to the chymotrypsin-like β5 subunit of the proteasome.[9]

Induction of Oxidative Stress and Apoptosis

8-Hydroxyquinoline derivatives are known to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS).[3] An excess of ROS can induce oxidative stress, leading to DNA damage and the activation of apoptotic pathways.[3] Some 8-hydroxyquinoline platinum(II) derivatives have been shown to induce senescence and apoptosis in breast cancer cells by triggering significant DNA damage.[10]

Apoptosis_Induction Compound Ethyl 8-chloro-4- hydroxyquinoline- 3-carboxylate ROS Increased ROS (Reactive Oxygen Species) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Simplified pathway of ROS-induced apoptosis.

Quantitative Data Summary

The following table presents illustrative IC50 values for various quinoline derivatives against different cancer cell lines, providing a comparative context for the potential efficacy of this compound.

Compound/Derivative Cell Line Cancer Type IC50 (µM) Reference
Tetrahydrobenzo[h]quinolineMCF-7Breast7.5 (48h)[11]
2-phenylquinolin-4-amineHT-29Colon8.12[11]
Quinoline-based VEGFR-2 Inhibitor (Compound 12)Caco-2Colorectal0.58[5]
8-hydroxyquinoline platinum(II) derivative (YLN1)MDA-MB-231Breast5.49[10]
8-hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular6.25[12]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the in vitro and in vivo evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Analysis (Annexin V/PI Staining) MTT->Apoptosis Xenograft Xenograft Model Efficacy MTT->Xenograft If promising CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle

Figure 3: General experimental workflow for compound evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[11]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).[11]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.[11]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[16][17]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.[18]

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.[18]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples using a flow cytometer within one hour.[18]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours.

  • Harvesting: Harvest the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[21]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which can also be stained by PI.[19]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[21]

Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Model

Objective: To assess the anti-tumor activity of this compound in a preclinical animal model.

Principle: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents.[22][23]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line known to be sensitive to quinoline derivatives in vitro

  • Matrigel (optional)

  • This compound

  • Appropriate vehicle for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells, resuspended in sterile PBS or a PBS/Matrigel mixture, into the flank of each mouse.[24]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25]

  • Treatment Administration: Administer the compound via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of toxicity.[25]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker assessment).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive framework for its preclinical evaluation, from initial in vitro cytotoxicity screening to in vivo efficacy studies. Further investigations should focus on elucidating its precise molecular targets and mechanisms of action, which will be crucial for its potential translation into a clinical candidate. The exploration of its efficacy in combination with existing chemotherapeutic agents could also be a valuable avenue for future research.

References

Application Notes and Protocols for the Preclinical Evaluation of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for the initial preclinical evaluation of novel Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental design. The focus is on creating a robust, self-validating system for data generation and interpretation, crucial for advancing lead compounds in the drug discovery pipeline.[1][2][3]

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives have consistently emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The this compound core represents a promising starting point for the development of novel therapeutic agents. The chloro-substituent at the 8-position and the carboxylate group at the 3-position are key modulators of the molecule's physicochemical and pharmacological properties.[7][8] These notes will guide the user through a systematic in vitro evaluation process, from initial synthesis and characterization to a comprehensive assessment of biological activity and early safety profiling.

PART 1: Synthesis and Characterization of Derivatives

A fundamental prerequisite for any biological testing is the unambiguous synthesis and characterization of the compounds of interest. The Gould-Jacobs cyclization is a common and effective method for synthesizing the 4-hydroxyquinoline core.[7]

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the creation of a library of derivatives through substitution at various positions.

Materials:

  • 2-chloroaniline

  • Diethyl 2-(ethoxymethylene)malonate

  • Diphenyl ether

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-chloroaniline (1 equivalent) in anhydrous ethanol. Add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) dropwise while stirring at room temperature.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cyclization: Once the initial condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Add a high-boiling point solvent, such as diphenyl ether, to the residue.

  • Heat the mixture to 240-250°C for 30-60 minutes to induce cyclization.[9]

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate.

  • Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Dry the final product under vacuum.

Characterization: Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of analytical techniques should be employed.[10]

Analytical Technique Purpose Expected Observations for this compound
HPLC Purity assessment and quantificationA single major peak with a purity of >95%
LC-MS/MS Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound
¹H NMR & ¹³C NMR Structural elucidationCharacteristic chemical shifts and coupling constants for the quinoline core and ethyl ester group
FT-IR Functional group identificationPeaks corresponding to O-H, C=O (ester and ketone), C-Cl, and aromatic C-H bonds

PART 2: In Vitro Biological Evaluation

The following section details a tiered screening approach to efficiently evaluate the biological activity of the synthesized derivatives. This workflow is designed to move from broad cytotoxicity screening to more specific mechanistic assays.

Workflow for In Vitro Biological Evaluation

G A Synthesis & Characterization of Derivatives B Primary Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., Broth Microdilution) A->C D Secondary Assays for Active Compounds B->D C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E F Early ADMET Profiling D->F G Lead Candidate Selection E->G F->G

Caption: A tiered approach for the in vitro evaluation of novel compounds.

Many quinoline derivatives have demonstrated potent anticancer effects.[4][5][11] A primary screen against a panel of cancer cell lines is a logical first step.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5] Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to determine significant differences between treated and control groups.[12][13]

Quinoline derivatives are also known for their antimicrobial properties.[8][14] A preliminary screening against a panel of clinically relevant bacteria and fungi is recommended.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

For compounds that show significant activity in the primary screens, further investigation into their mechanism of action is warranted.

Apoptosis vs. Necrosis: To determine if the cytotoxic effect is due to programmed cell death (apoptosis) or cellular injury (necrosis), an Annexin V/Propidium Iodide (PI) assay can be performed.[4]

Cell Cycle Analysis: Flow cytometry can be used to analyze the effect of the compounds on the cell cycle distribution, identifying if the compounds induce cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).[11][16]

Signaling Pathway Analysis

G A Quinoline Derivative B Target Protein (e.g., Kinase, Topoisomerase) A->B Inhibition C Downstream Signaling Cascade B->C D Cell Cycle Arrest C->D E Apoptosis C->E

References

Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-8-chlor-4-hydroxychinolin-3-carboxylat zur Verbesserung der Bioaktivität

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Gemini, Senior Application Scientist

Zusammenfassung: Das Chinolin-Grundgerüst ist eine anerkannte „privilegierte Struktur“ in der medizinischen Chemie und bildet die Grundlage für zahlreiche therapeutisch wirksame Wirkstoffe.[1][2][3] Insbesondere Ethyl-8-chlor-4-hydroxychinolin-3-carboxylat stellt ein vielseitiges Ausgangsmaterial für die Synthese neuartiger Derivate mit potenziellem pharmakologischem Nutzen dar.[4][5][6] Diese Application Note bietet einen detaillierten Leitfaden und validierte Protokolle zur chemischen Modifikation dieses Moleküls mit dem Ziel, seine antibakterielle und antikanzerogene Wirkung zu steigern. Wir erläutern die wissenschaftliche Begründung für ausgewählte Derivatisierungsstrategien, stellen schrittweise Syntheseprotokolle zur Verfügung und beschreiben standardisierte Methoden zur Bewertung der biologischen Aktivität der resultierenden Verbindungen.

Einleitung: Die strategische Bedeutung der Chinolin-Derivatisierung

Die Entwicklung neuer antimikrobieller und zytotoxischer Wirkstoffe ist eine dringende globale Herausforderung. Chinolin-basierte Verbindungen haben sich aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, als vielversprechende Kandidaten erwiesen.[3][7] Das Ausgangsmolekül, Ethyl-8-chlor-4-hydroxychinolin-3-carboxylat, besitzt mehrere reaktive Stellen, die gezielte chemische Modifikationen ermöglichen. Durch die Derivatisierung dieser Stellen können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls, wie Lipophilie, sterische Hinderung und elektronische Effekte, gezielt verändert werden, um die Wirksamkeit und Selektivität zu verbessern.[8][9]

Die in diesem Leitfaden beschriebenen Strategien konzentrieren sich auf drei Hauptmodifikationspunkte des Moleküls:

  • N-Alkylierung am Stickstoffatom des Chinolinrings.

  • O-Alkylierung an der 4-Hydroxygruppe.

  • C-C-Kreuzkupplung am aromatischen Ring, insbesondere unter Nutzung des 8-Chlor-Substituenten.

Diese Modifikationen zielen darauf ab, neue Bibliotheken von Verbindungen zu schaffen, die anschließend auf ihre verbesserte biologische Aktivität hin untersucht werden können.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Trans- metallierung PdII_Aryl->Transmetal R'-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reduktive Eliminierung PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R'

References

Application Notes and Protocols: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate as a Chemical Probe for Kinase Signaling Pathway Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold for Kinase-Targeted Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. Within this class, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate represents a promising, yet underexplored, chemical entity. Its structural features, particularly the 4-hydroxyquinoline moiety, suggest a strong potential for interaction with ATP-binding sites of various enzymes, most notably protein kinases. The electron-withdrawing chloro group at the 8-position and the ethyl carboxylate at the 3-position are poised to modulate the compound's physicochemical properties, such as cell permeability and target-binding affinity, making it an intriguing candidate for development as a chemical probe.

This document provides a comprehensive guide to the potential application of this compound as a chemical probe for investigating kinase signaling pathways, which are frequently dysregulated in human diseases, particularly cancer. The protocols and insights provided herein are synthesized from established methodologies for analogous quinoline-based inhibitors and are intended to serve as a robust starting point for researchers aiming to elucidate the biological activity of this compound.

Mechanistic Rationale: Targeting the Kinase ATP-Binding Site

The 4-hydroxyquinoline scaffold is structurally analogous to the adenine core of ATP, suggesting a competitive mechanism of inhibition at the kinase ATP-binding site. This hypothesis is supported by studies on structurally related quinoline-3-carboxamide derivatives, which have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR) pathway.[1][2] Inhibition of such critical kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis, highlighting the therapeutic potential of this compound class.[3][4]

The 8-hydroxyquinoline subgroup, present in the parent scaffold of the title compound, is a well-known metal-chelating moiety.[5][6] This property may contribute to its biological activity by sequestering essential metal ions required for the catalytic function of certain metalloenzymes or by influencing the local concentration of metal ions that can modulate kinase activity.

Potential Biological Applications as a Chemical Probe

Based on the known activities of structurally similar quinoline derivatives, this compound can be employed as a chemical probe in several key research areas:

  • Target Identification and Validation: Utilize the compound to identify novel kinase targets involved in disease pathogenesis through techniques such as chemical proteomics.

  • Elucidation of Signaling Pathways: Investigate the impact of the compound on specific kinase-driven signaling cascades to understand its mechanism of action.

  • High-Throughput Screening: Serve as a reference compound in high-throughput screens for the discovery of more potent and selective kinase inhibitors.

  • Cancer Cell Biology Studies: Probe the role of specific kinases in cancer cell proliferation, survival, and metastasis.

Experimental Protocols

General Handling and Preparation of Stock Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a fresh dilution can be made from the stock and stored at 4°C for up to a week.

Note: The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the impact of the chemical probe on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, K562)[3][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well clear flat-bottom microplates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the direct inhibitory activity of this compound against a specific kinase of interest. The specific substrate, buffer conditions, and detection method will vary depending on the kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • This compound stock solution

  • Positive control inhibitor for the specific kinase

  • 96-well or 384-well microplate (black or white, depending on the detection method)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

  • Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

  • Assay Preparation: Prepare a reaction mixture in a microplate. Each well should contain the assay buffer, the kinase at a fixed concentration, and varying concentrations of this compound. Include a "no inhibitor" control and a positive control with a known inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate for the optimal reaction time (e.g., 30-60 minutes) at the appropriate temperature.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data to determine the IC₅₀ value.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxic Activity of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-748e.g., 5.2
K56248e.g., 2.8
HeLa48e.g., 7.1

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (µM)
ATMe.g., 0.5
PI3Kαe.g., 1.2
mTORe.g., 3.5

Note: The IC₅₀ values presented in the tables are hypothetical examples and should be replaced with experimentally determined data.

Visualizations

Proposed Mechanism of Action

G cluster_0 Kinase Catalytic Domain ATP ATP Kinase Kinase ATP->Kinase Binds to ATP-binding site Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Probe Ethyl 8-chloro-4- hydroxyquinoline-3-carboxylate Probe->Kinase Competitive Inhibition

Caption: Competitive inhibition of a protein kinase by this compound.

Experimental Workflow for Target Validation

G Start Start with Chemical Probe Cell_Assay Cell-Based Assay (e.g., MTT) Start->Cell_Assay Biochem_Assay In Vitro Kinase Assay Cell_Assay->Biochem_Assay Active Target_ID Target Identification (e.g., Chemical Proteomics) Biochem_Assay->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_ID->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

Caption: A streamlined workflow for the validation of a chemical probe's biological target.

References

Application Notes and Protocols for the Quantification of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. Accurate and precise quantification of this specific molecule is paramount for ensuring the quality, efficacy, and safety of pharmaceutical preparations during research, development, and manufacturing.

This document provides a comprehensive guide to the analytical techniques for the quantification of this compound. It is intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₃[1]
Molecular Weight 251.67 g/mol [1]
Appearance Solid (predicted)
XLogP3 2.8[2]

The presence of the quinoline core, a hydroxyl group, and an ethyl ester functional group dictates the molecule's polarity, solubility, and chromatographic behavior. The predicted XLogP3 value of 2.8 suggests moderate lipophilicity, making it well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC).

Primary Analytical Technique: Stability-Indicating RP-HPLC

For the routine quantification and stability assessment of this compound, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the technique of choice. This method is capable of separating the active pharmaceutical ingredient (API) from its potential degradation products, a critical requirement for stability studies as per ICH guidelines.[3]

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: Given the moderate lipophilicity of the analyte, a nonpolar stationary phase (like C18) and a polar mobile phase will provide optimal retention and separation.

  • UV Detection: The quinoline chromophore in the molecule is expected to exhibit strong UV absorbance, allowing for sensitive and selective detection. A diode-array detector (DAD) is recommended to assess peak purity and to identify the optimal detection wavelength.

  • Stability-Indicating: The method is designed to resolve the main peak from any peaks generated during forced degradation studies (e.g., acid, base, oxidation, heat, and light exposure), ensuring that the quantification of the intact drug is accurate and not overestimated.[4][5]

Proposed HPLC Method Protocol

This protocol is a well-established starting point for the analysis of quinoline derivatives and should be validated for the specific application.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatography data system for data acquisition and processing.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and is a standard for moderately polar to nonpolar compounds.
Mobile Phase Acetonitrile: 20mM Ammonium Formate (pH 4.0, adjusted with formic acid) (70:30, v/v)A common mobile phase for quinoline derivatives, offering good peak shape and resolution. The buffer controls the ionization of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[7]
Detection Wavelength 280 nmBased on typical UV maxima for similar quinoline structures. A full UV scan should be performed to determine the optimal wavelength.
Run Time 10 minutesShould be sufficient to elute the analyte and any potential early-eluting impurities.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a pure drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and filtration steps may be necessary.

Method Validation:

The proposed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Assessed through forced degradation studies to ensure the peak for this compound is free from interference from degradation products.[7]

  • Linearity: Determined by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is desirable.

  • Accuracy: Evaluated by recovery studies at three different concentration levels. Recoveries should typically be within 98-102%.[5]

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (%RSD) for multiple injections of the same standard should be ≤ 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[3]

  • Acid Degradation: Reflux the sample solution with 0.1 N HCl at 60°C for 30 minutes. Neutralize with 0.1 N NaOH before analysis.[7]

  • Base Degradation: Reflux the sample solution with 0.1 N NaOH at 60°C for 30 minutes. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 8 hours.[5]

  • Thermal Degradation: Keep the solid drug substance in an oven at 60°C for 8 hours.[5]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Alternative and Complementary Techniques

While RP-HPLC is the primary technique for quantification, other methods can provide valuable complementary information.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: Can be used for a preliminary, simple quantification if no interfering substances are present. The maximum absorbance wavelength (λmax) should be determined by scanning a solution of the compound. For quinoline derivatives, this is often in the range of 250-350 nm.[8][9]

  • Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. This technique can offer higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. The excitation and emission wavelengths would need to be experimentally determined.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) can be used for definitive identification of the main compound and for the characterization of impurities and degradation products.

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Dilution_Std Stock & Working Standard Dilution Standard->Dilution_Std Sample Sample Weighing/Extraction Dilution_Spl Sample Dilution & Filtration Sample->Dilution_Spl Autosampler Autosampler Injection Dilution_Std->Autosampler Calibrants Dilution_Spl->Autosampler Samples Column C18 Column Separation Autosampler->Column Detector DAD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC quantification of this compound.

Method Validation Summary Table (Hypothetical Data)

The following table presents hypothetical but realistic performance characteristics for a validated HPLC method.

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD Report0.35 µg/mL
LOQ Report1.16 µg/mL
Specificity No interference at the retention time of the analytePassed
Robustness %RSD ≤ 2.0% for varied parametersPassed

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a robust and reliable framework for the accurate quantification of this compound. Adherence to the outlined protocols and proper method validation are essential for ensuring data integrity in research and quality control environments. The complementary use of spectroscopic and mass spectrometric techniques can further enhance the analytical characterization of this important pharmaceutical compound.

References

Application Notes and Protocols for Cell-Based Assays Involving Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone Derivative

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is a member of the quinolone family, a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] A key structural feature of many biologically active quinolones, particularly the 8-hydroxyquinoline scaffold, is the inherent ability to chelate metal ions.[1][5][6] This chelation capacity is often central to their mechanism of action, enabling them to interact with and inhibit metalloenzymes that are crucial for various pathological processes.[7]

One of the most critical metalloenzyme families in cancer biology and other ischemic diseases is the prolyl hydroxylase domain (PHD) enzymes. These enzymes are key regulators of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[8][9] By inhibiting PHDs, small molecules can stabilize HIF-1α, a master transcriptional regulator that orchestrates cellular responses to low oxygen conditions, including angiogenesis.[8][9] The structural resemblance of this compound to known metal-chelating enzyme inhibitors suggests its potential as a modulator of the HIF-1α pathway and, consequently, as an anti-angiogenic agent.[10]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on two key biological processes: HIF-1α stabilization and in vitro angiogenesis. The following protocols are designed to be robust and self-validating, offering a solid foundation for drug discovery and development professionals.

Part 1: Investigating the Effect on HIF-1α Stabilization

The stability of the HIF-1α subunit is tightly regulated by PHD enzymes. Under normal oxygen levels (normoxia), PHDs hydroxylate HIF-1α, leading to its rapid degradation.[8] Small molecule inhibitors of PHDs can prevent this degradation, causing HIF-1α to accumulate even in the presence of oxygen. This protocol details a Western blot-based assay to determine the ability of this compound to stabilize HIF-1α in cultured cells.

Signaling Pathway Overview

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition PHD PHD (Active) VHL VHL PHD->VHL Binding HIF1a_n HIF-1α HIF1a_n->PHD Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_i PHD (Inactive) HIF1a_s HIF-1α (Stable) Nucleus Nucleus HIF1a_s->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE HRE Binding Nucleus->HRE Dimerization Gene_Tx Target Gene Transcription HRE->Gene_Tx Compound Ethyl 8-chloro-4-hydroxy- quinoline-3-carboxylate Compound->PHD Inhibition

Caption: HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.

Experimental Protocol: Western Blot for HIF-1α

This protocol is designed to qualitatively and semi-quantitatively assess the accumulation of HIF-1α in response to the test compound.

1. Cell Culture and Treatment:

  • Cell Line: Human renal cell carcinoma (e.g., 786-O, ACHN) or breast cancer (e.g., MCF-7) cell lines are suitable.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture media to achieve final working concentrations.

  • Treatment:

    • Replace the culture medium with fresh medium containing the desired concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM).

    • Include a vehicle control (DMSO, final concentration ≤ 0.5%).

    • Include a positive control for HIF-1α stabilization, such as CoCl₂ (100 µM) or deferoxamine (DFO) (100 µM).[9]

    • Incubate for 4-8 hours. HIF-1α has a very short half-life, so a short incubation period is critical.

2. Cell Lysis and Protein Quantification:

  • Lysis: After treatment, immediately place the plates on ice and wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[11][12]

3. SDS-PAGE and Western Blotting:

  • Sample Preparation: Mix equal amounts of protein (30-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto an 8% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

  • Loading Control: Simultaneously, or after stripping, probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis and Interpretation
  • Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the corresponding loading control signal.

  • Expected Results: An increase in the normalized HIF-1α band intensity in cells treated with this compound compared to the vehicle control would indicate that the compound stabilizes HIF-1α. The effect should be dose-dependent. The positive control (CoCl₂ or DFO) should show a robust HIF-1α signal.

ParameterRecommendation
Cell Lines 786-O, ACHN, MCF-7
Seeding Density Achieve 70-80% confluency
Compound Concentrations 0.1 - 50 µM (or as determined by cytotoxicity assays)
Incubation Time 4-8 hours
Positive Control CoCl₂ (100 µM) or DFO (100 µM)
Protein Loading 30-50 µg per lane
Primary Antibody Anti-HIF-1α
Loading Control Anti-β-actin or Anti-GAPDH

Part 2: Assessing Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[13][14] The tube formation assay is a well-established in vitro model that recapitulates several steps of the angiogenic process, including endothelial cell migration, alignment, and differentiation into capillary-like structures.[13][15] This protocol describes how to assess the anti-angiogenic potential of this compound.

Experimental Workflow: Tube Formation Assay

Tube_Formation_Workflow cluster_prep Preparation cluster_cell_prep Cell Seeding cluster_incubation_imaging Incubation & Analysis Matrigel Coat 96-well plate with Matrigel Incubate_Matrigel Incubate at 37°C to solidify Matrigel->Incubate_Matrigel HUVEC Harvest HUVECs Resuspend Resuspend cells in media with test compound HUVEC->Resuspend Seed_Cells Seed cells onto solidified Matrigel Resuspend->Seed_Cells Incubate_Cells Incubate for 4-12 hours Image_Capture Capture images of tube formation Incubate_Cells->Image_Capture Quantify Quantify tube length, branch points, and loops Image_Capture->Quantify Compound_Prep Prepare dilutions of Ethyl 8-chloro-4-hydroxy- quinoline-3-carboxylate Compound_Prep->Resuspend

Caption: Workflow for the HUVEC tube formation assay.

Experimental Protocol: HUVEC Tube Formation Assay

1. Preparation:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are the standard for this assay.[13]

  • Culture Conditions: Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere of 5% CO2. Use cells at early passages (3-7).

  • Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface is covered.

  • Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

2. Cell Seeding and Treatment:

  • Cell Preparation: Harvest HUVECs using trypsin and neutralize. Centrifuge the cells and resuspend them in a basal medium (e.g., EBM-2) with 2% FBS.

  • Cell Counting: Count the cells and adjust the density to 1.5-2.5 x 10⁵ cells/mL.

  • Treatment: Add this compound to the cell suspension at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control inhibitor of angiogenesis (e.g., Sunitinib at 10 µM).

  • Seeding: Gently add 100 µL of the cell suspension (containing the treatments) to each Matrigel-coated well.

3. Incubation and Imaging:

  • Incubation: Incubate the plate at 37°C for 4-12 hours. Monitor the cells periodically for tube formation. The optimal incubation time may vary.

  • Imaging: Capture images of the tube network in each well using a microscope with a digital camera.

Data Analysis and Interpretation
  • Quantification: Analyze the images using software such as ImageJ with the Angiogenesis Analyzer plugin. Quantify parameters like:

    • Total tube length

    • Number of nodes/junctions

    • Number of loops/meshes

  • Analysis: Normalize the data to the vehicle control. Calculate the IC₅₀ value for the inhibition of tube formation.

  • Expected Results: A dose-dependent decrease in tube length, number of nodes, and loops in the presence of this compound would indicate anti-angiogenic activity. The positive control should significantly inhibit tube formation.

ParameterRecommendation
Cell Line HUVECs (passages 3-7)
Matrix Matrigel
Cell Seeding Density 1.5-2.5 x 10⁴ cells per well (96-well plate)
Compound Concentrations 0.1 - 50 µM (or as determined by cytotoxicity assays)
Incubation Time 4-12 hours
Positive Control Sunitinib (10 µM)
Quantification Metrics Total tube length, number of nodes, number of loops

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained from these protocols, it is crucial to incorporate the following:

  • Cytotoxicity Assessment: Prior to the main experiments, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range of this compound that is non-toxic to the selected cell lines. This ensures that the observed effects on HIF-1α stabilization or tube formation are not due to cell death.

  • Positive and Negative Controls: The inclusion of appropriate positive and negative (vehicle) controls in every experiment is mandatory for validating the assay performance and for the correct interpretation of the results.

  • Reproducibility: Each experiment should be performed with at least three biological replicates, and the entire experiment should be repeated to confirm the findings.

By adhering to these detailed protocols and validation steps, researchers can confidently and accurately assess the potential of this compound as a modulator of the HIF-1α pathway and as an anti-angiogenic agent.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

I. Overview of the Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2] This robust and versatile method involves a two-step process:

  • Condensation: An aniline derivative, in this case, 2-chloroaniline, is reacted with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms an anilidomethylenemalonate intermediate.[3][4]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures to form the quinoline ring system.[3][5]

This reaction is particularly effective for anilines with electron-donating groups at the meta-position.[1][3] The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form.[1]

Reaction Pathway:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-Chloroaniline 2-Chloroaniline Intermediate Anilidomethylenemalonate Intermediate 2-Chloroaniline->Intermediate + DEEM (100-130 °C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) Product Ethyl 8-chloro-4-hydroxyquinoline- 3-carboxylate Intermediate->Product High Temperature (e.g., 250 °C in Dowtherm A)

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the reaction process. Here’s a systematic approach to troubleshooting:

  • Incomplete Condensation (Step 1):

    • Problem: The initial condensation of 2-chloroaniline and DEEM may not have gone to completion.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials.

      • Reagent Stoichiometry: Ensure you are using a slight excess (1.0-1.2 equivalents) of DEEM.[6]

      • Reaction Time and Temperature: Heat the mixture at 100-130 °C for 1-2 hours.[3] The evolution of ethanol is a good indicator of reaction progress.[6]

  • Inefficient Cyclization (Step 2):

    • Problem: The high-temperature cyclization is often the most challenging step.

    • Solution:

      • Temperature is critical: This step typically requires temperatures above 250 °C.[3][5] Using a high-boiling point, inert solvent like Dowtherm A or diphenyl ether is crucial for maintaining a consistent and high temperature.[5]

      • Solvent Choice: While expensive and sometimes difficult to remove, high-boiling solvents like Dowtherm A can significantly increase cyclization yields to as high as 95% in some cases.[5]

      • Microwave Synthesis: Consider using a microwave reactor. This technique can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[3][7] An optimal condition for a similar reaction was found to be 300 °C for 5 minutes, yielding 47% of the product.[7]

  • Product Decomposition:

    • Problem: Prolonged heating at very high temperatures can lead to the decomposition of the desired product, often resulting in the formation of dark, tarry materials.[6]

    • Solution:

      • Optimize reaction time and temperature: Conduct a time-temperature study to find the optimal balance that maximizes product formation while minimizing degradation.[6][7]

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.[6]

Question 2: The cyclization step is not proceeding to completion, and I'm isolating the anilidomethylenemalonate intermediate. What should I do?

Answer: This is a common issue directly related to the energetics of the cyclization step.

  • Increase the Temperature: The most straightforward solution is to gradually increase the reaction temperature. The cyclization has a high activation energy barrier that requires significant thermal input.[3][6]

  • Extend the Reaction Time: If increasing the temperature is not feasible or leads to decomposition, try extending the reaction time at the current temperature.[6] However, be cautious of potential product degradation with prolonged heating.[6]

  • Switch to Microwave Heating: Microwave irradiation is highly effective at promoting this type of reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3][6]

  • Ensure Anhydrous Conditions: While not always a strict requirement, ensuring your reagents and solvent are dry can sometimes improve the reaction outcome.[6]

Question 3: My final product is a dark, viscous oil that is difficult to purify. How can I obtain a crystalline solid?

Answer: The presence of impurities or residual high-boiling solvent often leads to an oily product.

  • Thorough Solvent Removal: Ensure the high-boiling solvent (e.g., Dowtherm A) is completely removed under a high vacuum.[6]

  • Purification Techniques:

    • Trituration: Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization and wash away non-polar impurities.[6]

    • Recrystallization: If trituration is unsuccessful, attempt recrystallization from a suitable solvent system.

    • Column Chromatography: For stubborn impurities, purification by column chromatography is a reliable method.[6]

  • Workup Procedure: After the cyclization, cooling the reaction mixture should cause the product to precipitate. Adding a non-polar solvent like cyclohexane or hexane can further facilitate this precipitation.[3]

Troubleshooting Workflow:

Troubleshooting Workflow start Low Yield or Incomplete Reaction check_condensation Check Condensation Step Monitor by TLC Verify Reagent Stoichiometry start->check_condensation check_cyclization Check Cyclization Step Increase Temperature Extend Reaction Time Consider Microwave start->check_cyclization decomposition Observe Tarry Byproducts Optimize Time & Temperature Use Inert Atmosphere start->decomposition check_condensation->check_cyclization Condensation OK check_purity Product Purification Issues Remove High-Boiling Solvent Triturate with Non-Polar Solvent Column Chromatography check_cyclization->check_purity Cyclization Improved end Optimized Synthesis check_purity->end decomposition->check_cyclization Optimization Needed

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step? A1: The primary role of a high-boiling solvent like Dowtherm A or diphenyl ether is to provide a medium that can reach and maintain the high temperatures (typically >250 °C) required for the thermal cyclization to occur efficiently and uniformly.[5][6]

Q2: Can I perform this reaction without a solvent? A2: While some Gould-Jacobs reactions can be performed neat, particularly with microwave heating where an excess of DEEM can act as both reagent and solvent, using a high-boiling solvent is the traditional and often more reliable method for achieving the necessary cyclization temperatures with conventional heating.[3][7]

Q3: Are there any common side reactions I should be aware of? A3: Yes, a potential side reaction, especially at very high temperatures and/or pressures (if using a sealed vessel for microwave synthesis), is the decarboxylation of the ester group.[6][7] This can lead to the formation of 8-chloro-4-hydroxyquinoline. Careful control of temperature and reaction time is necessary to minimize this.[6]

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is an effective way to monitor the disappearance of the starting aniline and the formation of the intermediate and final product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used.[7]

Q5: What are the typical workup procedures for this reaction? A5: A general workup involves:

  • Cooling the reaction mixture to room temperature to allow the product to precipitate.[3]

  • Filtering the solid product.

  • Washing the solid with a non-polar solvent (e.g., hexane, cyclohexane, or cold acetonitrile) to remove the high-boiling solvent and other non-polar impurities.[3][7]

  • Drying the product under vacuum.[7]

IV. Experimental Protocols

Protocol 1: Classical Thermal Synthesis
  • Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[3]

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A) to a vigorous reflux (approx. 250 °C). Add the intermediate from the previous step to the hot solvent. Continue heating at reflux for 30-60 minutes.[3]

  • Isolation: Cool the reaction mixture to room temperature, which should cause the this compound to precipitate. Add a non-polar solvent like cyclohexane to aid precipitation.[3]

  • Purification: Filter the solid product, wash with cyclohexane or hexane, and dry under vacuum.[3]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave vial, add 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (excess, e.g., 3.0 eq) to act as both reagent and solvent.[7]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-15 minutes).[6][7]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[7]

  • Purification: Filter the solid product and wash it with a cold solvent like acetonitrile. Dry the resulting solid under vacuum.[7]

Data Summary: Reaction Conditions
ParameterClassical MethodMicrowave MethodRationale & Key Considerations
Temperature 250-300 °C[6]250-300 °C[6][7]High temperature is essential for the cyclization step.
Reaction Time 30-60 minutes[3]5-15 minutes[6]Microwave heating significantly reduces reaction times.
Solvent Dowtherm A, Diphenyl ether[5]Excess DEEM or none[3][7]High-boiling inert solvent for even heating in classical method.
Typical Yield Variable, can be high with optimizationOften higher and more reproducibleMicrowave offers efficient and rapid energy transfer.

V. References

  • Gould–Jacobs reaction - Wikipedia. --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. --INVALID-LINK--

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. --INVALID-LINK--

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. --INVALID-LINK--

  • Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. --INVALID-LINK--

  • 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - ChemicalBook. --INVALID-LINK--

  • Gould–Jacobs reaction - Wikiwand. --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this synthetic process, providing in-depth technical insights and practical troubleshooting advice.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction. This method involves a two-step process:

  • Condensation: The reaction is initiated by the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM). This step forms the intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is then heated at high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization, yielding the desired quinoline product.[1]

While the Gould-Jacobs reaction is a robust method for quinoline synthesis, several byproducts can arise, complicating the purification process and reducing the overall yield. This guide will help you identify, minimize, and troubleshoot the formation of these common impurities.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My final product is a mixture of isomers. How can I identify and separate them?

A1: Isomer Formation and Identification

A significant challenge in the synthesis of this compound is the potential formation of the isomeric byproduct, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate .

  • Causality: The formation of the 6-chloro isomer arises from the regioselectivity of the thermal cyclization step. While the cyclization is generally favored at the ortho-position to the amino group of the original aniline, cyclization at the para-position can also occur, leading to the 6-chloro isomer. The presence of the electron-withdrawing chloro group on the aniline ring can influence the electron density and, consequently, the site of cyclization.

  • Identification:

    • Thin Layer Chromatography (TLC): The two isomers will likely have different Rf values on a TLC plate. The 8-chloro isomer is generally more polar than the 6-chloro isomer.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to distinguish between the two isomers. The substitution pattern on the benzene ring of the quinoline core will result in distinct splitting patterns for the aromatic protons.

    • Mass Spectrometry (MS): While both isomers have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in their identification.

  • Troubleshooting and Minimization:

    • Reaction Temperature: Carefully controlling the cyclization temperature is crucial. Following established protocols and avoiding excessive temperatures can help minimize the formation of the undesired isomer.

    • Solvent Choice: The choice of the high-boiling solvent can influence the reaction's selectivity. Diphenyl ether is a commonly used solvent for this reaction.[2]

  • Purification:

    • Fractional Recrystallization: This is a common and effective method for separating isomers. Experimenting with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexanes) can lead to the selective crystallization of the desired 8-chloro isomer.

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed for separation. A gradient elution with a mixture of non-polar (e.g., hexanes or toluene) and polar (e.g., ethyl acetate or acetone) solvents is typically used.

Q2: My reaction yield is low, and I've isolated a significant amount of an intermediate. What is it and how can I improve the conversion?

A2: Incomplete Cyclization

A common reason for low yields is the incomplete conversion of the intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate , to the final product.

  • Causality: The thermal cyclization step requires a high activation energy. Insufficient temperature or reaction time will result in the incomplete conversion of the intermediate.

  • Identification:

    • TLC: The intermediate will have a different Rf value compared to the starting materials and the final product.

    • Spectroscopic Analysis: The 1H NMR spectrum of the intermediate will show characteristic signals for the ethoxy groups and the vinyl proton, which are absent in the cyclized product. The IR spectrum will show a prominent C=C stretching vibration.

  • Troubleshooting and Improvement:

    • Ensure Adequate Temperature: The cyclization typically requires temperatures around 250 °C. Use a high-boiling solvent like diphenyl ether or Dowtherm A to achieve and maintain this temperature.

    • Sufficient Reaction Time: Ensure the reaction is heated for the recommended duration. Monitoring the reaction progress by TLC is highly advisable. The reaction is typically heated for about an hour.[2]

    • Efficient Heat Transfer: Ensure uniform heating of the reaction mixture with good stirring.

Q3: I have unreacted starting materials in my crude product. How can I remove them?

A3: Unreacted Starting Materials

The presence of unreacted 2-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) is another common issue.

  • Causality: The initial condensation reaction may not have gone to completion. This can be due to impure reagents, inadequate reaction time, or suboptimal temperature for the condensation step.

  • Identification:

    • TLC: Both starting materials will have distinct Rf values.

    • NMR Spectroscopy: The presence of characteristic peaks for 2-chloroaniline and DEEM in the 1H NMR spectrum of the crude product will confirm their presence.

  • Troubleshooting and Removal:

    • Purification of Reagents: Ensure that the 2-chloroaniline and DEEM are of high purity.

    • Reaction Conditions: The condensation is often carried out at a lower temperature before the high-temperature cyclization. Ensure this initial step is allowed to proceed to completion.

    • Purification:

      • Washing: Unreacted 2-chloroaniline can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) to form the water-soluble hydrochloride salt.

      • Recrystallization: Recrystallization of the crude product from a suitable solvent will often leave the more soluble starting materials in the mother liquor.

      • Column Chromatography: If necessary, column chromatography can effectively separate the product from the starting materials.

Q4: My product seems to have degraded. What could be the cause?

A4: Product Degradation

At the high temperatures required for cyclization, the desired product can undergo degradation, primarily through decarboxylation .

  • Causality: The ethyl carboxylate group at the 3-position can be cleaved at elevated temperatures, especially in the presence of any moisture or acidic/basic impurities, leading to the formation of 8-chloro-4-hydroxyquinoline .

  • Identification:

    • TLC: The decarboxylated product will have a different Rf value.

    • NMR Spectroscopy: The absence of the characteristic ethyl group signals (a quartet and a triplet) in the 1H NMR spectrum is a clear indication of decarboxylation.

    • MS: The mass spectrum will show a molecular ion peak corresponding to the loss of the ethoxycarbonyl group.

  • Troubleshooting and Minimization:

    • Strict Temperature Control: Avoid unnecessarily high temperatures or prolonged heating times during the cyclization.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.

    • Dry Reagents and Solvents: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the ester, which can be a prelude to decarboxylation.

Summary of Potential Byproducts

Byproduct/ImpurityStructureReason for FormationIdentificationMitigation/Removal
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Isomeric quinolineAlternative cyclization at the para-positionTLC, 1H NMRCareful temperature control, Fractional recrystallization, Column chromatography
Diethyl 2-((2-chlorophenylamino)methylene)malonate IntermediateIncomplete thermal cyclizationTLC, 1H NMR, IREnsure adequate temperature and reaction time for cyclization
2-Chloroaniline Starting MaterialIncomplete initial condensationTLC, 1H NMREnsure complete condensation, Acid wash, Recrystallization, Column chromatography
Diethyl ethoxymethylenemalonate (DEEM) Starting MaterialIncomplete initial condensationTLC, 1H NMREnsure complete condensation, Recrystallization, Column chromatography
8-Chloro-4-hydroxyquinoline Decarboxylation ProductHigh reaction temperaturesTLC, 1H NMR, MSStrict temperature control, Minimize reaction time
8-Chloro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis ProductPresence of moistureTLC, IR (broad O-H stretch)Use of anhydrous reagents and solvents

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110 °C for 1-2 hours. The progress of the condensation can be monitored by TLC.

  • To the resulting intermediate, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C and maintain this temperature for 1 hour. The product will precipitate out of the solution upon cooling.

  • Cool the reaction mixture to room temperature and add hexanes or toluene to dilute the diphenyl ether.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with hexanes or toluene to remove the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizing the Reaction and Troubleshooting

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction Reactants 2-Chloroaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-((2-chlorophenylamino)methylene)malonate Reactants->Intermediate Condensation (100-110 °C) Product This compound Intermediate->Product Thermal Cyclization (240-250 °C)

Caption: The two-step Gould-Jacobs reaction for the synthesis of the target quinoline.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_legend Legend Start Crude Product Analysis (TLC, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check No_Impurities Proceed to Final Purification (Recrystallization) Impurity_Check->No_Impurities No Byproduct_Type What type of impurity? Impurity_Check->Byproduct_Type Yes Isomer Isomer Byproduct_Type->Isomer Isomer Intermediate Intermediate Byproduct_Type->Intermediate Intermediate Starting_Materials Starting_Materials Byproduct_Type->Starting_Materials Starting Materials Isomer_Solution Fractional Recrystallization or Column Chromatography Isomer->Isomer_Solution Action Intermediate_Solution Optimize Cyclization: Increase Temperature/Time Intermediate->Intermediate_Solution Action SM_Solution Acid Wash (for aniline) & Recrystallization/Chromatography Starting_Materials->SM_Solution Action Key1 Process Step Key2 Decision Point Key3 Problem Identification

Caption: A flowchart to guide troubleshooting based on the impurities identified in the crude product.

References

Technical Support Center: Purification of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the purification of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, designed for researchers and drug development professionals. This technical support center provides in-depth troubleshooting, step-by-step protocols, and expert insights to overcome common purification challenges.

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying complex heterocyclic compounds. This compound, while a stable solid, often presents challenges stemming from its synthesis, which can generate colored, tarry, or closely related structural impurities.[1] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis. How should I perform an initial assessment of my crude product's purity?

A1: Before attempting any large-scale purification, a preliminary purity assessment is crucial. Start with Thin Layer Chromatography (TLC). A good starting solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 7:3 Hexanes:Ethyl Acetate).[2] Spot your crude material on a silica gel TLC plate and develop it.

  • Ideal Result: A single, well-defined spot.

  • Common Observation: You will likely see a major spot for your product, a spot at the baseline (indicating highly polar, likely tarry impurities), and potentially a few fainter spots close to your main product (structural isomers or unreacted starting materials). This initial TLC provides the roadmap for choosing your purification strategy.

Q2: My crude product is a discolored solid. What is the best first-line purification method to try?

A2: For a solid product, recrystallization is the most efficient and scalable first-line purification technique. It leverages differences in solubility between your product and impurities at different temperatures. The key is selecting the right solvent or solvent system. Given the ester and hydroxyl functionalities, polar solvents are a good starting point.[3] Single crystals of this compound have been successfully grown from N,N-dimethylformamide (DMF), indicating it is a suitable solvent for recrystallization.[4]

Q3: What are the most likely impurities I'll encounter from a typical synthesis?

A3: The common synthetic route involves a cyclization reaction (e.g., Gould-Jacobs reaction).[5][6] Impurities often arise from:

  • Unreacted Starting Materials: Such as 2-chloroaniline derivatives or diethyl ethoxymethylenemalonate.

  • Polymeric Byproducts: Harsh reaction conditions (high heat, strong acid) can lead to the formation of black, tarry materials which are often highly polar.[1]

  • Positional Isomers: Depending on the specificity of the cyclization, other chloro-substituted quinoline isomers might form in small quantities.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of crystallizing.

Causality & Solution:

  • Cooling Too Rapidly: The most common cause. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling shocks the solution, favoring oil formation over the ordered process of crystallization.

  • Solvent Choice: The solvent may be too good a solvent for your compound. If slow cooling fails, you need a less effective solvent. Try a two-solvent system. For example, dissolve your compound in a minimal amount of a good solvent (like hot ethanol or DMF) and then slowly add a "poor" solvent (like water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Reheat gently to get a clear solution, then cool slowly.[3][7]

  • High Impurity Load: A large amount of impurities can suppress crystallization. If the issue persists, it's a strong indicator that you need a preliminary purification step, like column chromatography, to remove the bulk of the impurities first.

Q: My product is still yellow/brown after recrystallization. How can I remove the color?

A: Persistent color is typically due to highly conjugated, polymeric impurities that are co-crystallizing or are trapped within the crystal lattice.

Solution:

  • Charcoal Treatment: Activated charcoal is excellent for adsorbing colored impurities. After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is often enough). Keep the solution hot for a few minutes. Crucially , perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal before allowing the solution to cool.

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal. Using too much charcoal can also adsorb your product, reducing your yield.

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and seems to be decomposing on the column. What is the cause?

A: This is a classic problem when purifying quinoline derivatives on standard silica gel.[8] The quinoline nitrogen is basic, while silica gel is inherently acidic. This strong interaction leads to irreversible adsorption, poor separation (streaking), and acid-catalyzed decomposition on the column.[8][9]

Solution: Deactivate the Silica Gel You must neutralize the acidic sites on the silica. This can be done in two ways:

  • Add a Basic Modifier to the Eluent: Add 1-3% triethylamine (NEt₃) to your solvent system (e.g., 70:29:1 Hexanes:Ethyl Acetate:NEt₃).[2] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline compound to travel through the column without decomposing or streaking.

  • Use Pre-Treated Silica: You can prepare a slurry of silica gel in your eluent and add a base like sodium bicarbonate, then pack the column.[9] However, adding a modifier to the eluent is often more straightforward and effective.

Experimental Protocols & Workflows

Purification Decision Workflow

This diagram outlines the logical flow for purifying your crude this compound.

G cluster_start Initial State cluster_main_path Primary Purification cluster_secondary_path Secondary Purification cluster_final Final Product Crude_Product Crude Solid Product Recrystallization Protocol 1: Recrystallization Crude_Product->Recrystallization Primary attempt Purity_Check_1 Assess Purity (TLC/NMR) Recrystallization->Purity_Check_1 Column Protocol 2: Column Chromatography (Deactivated Silica) Purity_Check_1->Column Persistent Impurities (e.g., color, close spots) Pure_Product Pure Crystalline Solid Purity_Check_1->Pure_Product Purity >98% Purity_Check_2 Assess Purity (TLC/NMR) Column->Purity_Check_2 Purity_Check_2->Recrystallization Product is clean but amorphous; Recrystallize to improve crystallinity Purity_Check_2->Pure_Product Purity >98% G cluster_sep Separatory Funnel start Crude product dissolved in Ethyl Acetate add_acid Add 1M HCl (aq) and shake start->add_acid organic_layer Organic Layer: Neutral Impurities add_acid->organic_layer Separate Layers aqueous_layer Aqueous Layer: Protonated Product (Quinolinium Salt) add_acid->aqueous_layer Separate Layers add_base Add 1M NaOH (aq) to aqueous layer until pH > 10 aqueous_layer->add_base extract Extract with Ethyl Acetate add_base->extract final_org Organic Layer: Pure Product extract->final_org

References

Technical Support Center: Troubleshooting Low Yield in Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via the Gould-Jacobs reaction. Low yields can be a significant impediment to research and development timelines. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Understanding the Core Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction. This process involves two key stages:

  • Condensation: An aniline, in this case, 2-chloroaniline, reacts with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate. This is typically a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylene group of DEEM, with the subsequent elimination of ethanol.[1]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures to form the quinoline ring system.[1] This step is often the most critical for achieving a high yield and is prone to side reactions if not carefully controlled.[2]

The final product exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that can lead to low yields and provide actionable solutions based on established chemical principles and field experience.

Q1: My reaction is not going to completion, and I'm isolating a significant amount of the uncyclized intermediate. What's causing this and how can I fix it?

A1: Incomplete cyclization is a common issue in the Gould-Jacobs reaction and is almost always related to insufficient energy input for the intramolecular cyclization step.[2]

Causality: The thermal cyclization has a significant activation energy barrier that must be overcome. If the reaction temperature is too low or the heating time is too short, the reaction will stall at the intermediate stage.

Solutions:

  • Increase Reaction Temperature: The cyclization typically requires temperatures in the range of 250-260 °C.[3] If you are operating at the lower end of this range, a modest increase in temperature can dramatically improve the rate of cyclization. However, be cautious of exceeding this range significantly, as it can lead to thermal decomposition.[2]

  • Extend Reaction Time: If increasing the temperature is not feasible due to equipment limitations or concerns about decomposition, extending the reaction time can also lead to a higher conversion to the desired product. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for maintaining a consistent and sufficiently high reaction temperature. Solvents such as diphenyl ether or Dowtherm A are excellent choices as they have boiling points in the required range and can facilitate even heat distribution, preventing localized overheating and decomposition.[3] In many cases, using a high-boiling solvent can increase cyclization yields to as high as 95%.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective method for driving the Gould-Jacobs cyclization to completion.[2] It allows for rapid and uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional heating.

Heating Method Typical Temperature Typical Time Reported Yield (Analogous Reactions)
Conventional (Diphenyl Ether)250-260 °C30-60 min~70-95%[3]
Microwave250-300 °C5-15 minUp to 47% (for a simple aniline)[2]
Q2: I'm observing the formation of a dark, tarry substance in my reaction mixture, which is complicating purification and lowering my yield. What is this and how can I prevent it?

A2: The formation of tar is a strong indication of thermal decomposition of either the starting materials, the intermediate, or the product at the high temperatures required for cyclization.

Causality: Prolonged exposure to high temperatures can lead to a cascade of undesirable side reactions, including polymerization and charring, resulting in the formation of insoluble, dark-colored materials.

Solutions:

  • Optimize Temperature and Time: This is a critical balancing act. You need enough heat to drive the cyclization, but not so much that you cause significant decomposition. A systematic approach, such as running a series of small-scale reactions at varying temperatures and times, can help you identify the optimal conditions for your specific setup.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to mitigate oxidative decomposition pathways that can contribute to tar formation.

  • Purity of Starting Materials: Impurities in the 2-chloroaniline or DEEM can act as catalysts for decomposition at high temperatures. Ensure that your starting materials are of high purity. Recrystallization or distillation of the starting materials may be necessary.

  • Efficient Stirring: In large-scale reactions, inefficient stirring can lead to localized overheating. Ensure that your reaction mixture is being stirred vigorously to maintain a uniform temperature throughout.

Experimental Protocols

Below are detailed, step-by-step methodologies for both conventional and microwave-assisted synthesis of this compound.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[4]

Step 1: Condensation

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-((2-chlorophenylamino)methylene)malonate can be used directly in the next step.

Step 2: Cyclization

  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation and to help wash away the high-boiling solvent.[4]

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2]

  • In a 2.5 mL microwave vial equipped with a magnetic stir bar, add 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250-300 °C and hold for 5-15 minutes. Optimization of the temperature and time may be required.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Visualization of Key Processes

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Reaction cluster_condensation Condensation Stage cluster_cyclization Cyclization Stage 2-chloroaniline 2-chloroaniline Intermediate Diethyl 2-((2-chlorophenylamino)methylene)malonate 2-chloroaniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Product This compound Intermediate->Product High Temperature (e.g., 250°C) - EtOH

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Low_Yield Low Yield of Product Incomplete_Cyclization Incomplete Cyclization? Low_Yield->Incomplete_Cyclization Decomposition Decomposition/Tarring? Low_Yield->Decomposition Increase_Temp_Time Increase Temperature/Time Incomplete_Cyclization->Increase_Temp_Time Yes Optimize_Conditions Optimize Temp/Time Decomposition->Optimize_Conditions Yes Use_Microwave Consider Microwave Synthesis Increase_Temp_Time->Use_Microwave Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Purify_Reagents Purify Starting Materials Optimize_Conditions->Purify_Reagents

References

Stability issues of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your experiments.

I. Introduction: Understanding the Molecule

This compound is a quinolone derivative, a class of compounds known for their diverse biological activities. The structure, featuring a 4-hydroxyquinoline core, an ethyl ester at the 3-position, and a chloro-group at the 8-position, presents specific stability considerations. The ester linkage is susceptible to hydrolysis, while the quinolone ring system can be sensitive to light and oxidative stress. This guide provides a framework for identifying and mitigating these stability issues.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound.

Q1: How should I store the solid compound? A1: The solid form of this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation from moisture and atmospheric contaminants.

Q2: What is the recommended solvent for making a stock solution? A2: While solubility data is specific to the experimental system, many researchers start with a high-quality, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a polar protic solvent like ethanol. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: My solution has changed color. What does this mean? A3: A change in color, such as yellowing, often indicates degradation. This could be due to oxidation or the formation of degradation products with different chromophores. We recommend preparing fresh solutions and investigating the cause of the color change using the stability testing protocol outlined in this guide.

Q4: Can I use aqueous buffers to dilute my stock solution? A4: Yes, but with caution. The pH of the aqueous buffer is a critical factor in the stability of the compound. Quinolone derivatives can exhibit pH-dependent stability, with both acidic and basic conditions potentially catalyzing the hydrolysis of the ethyl ester. It is essential to determine the optimal pH range for your specific application.

Q5: How does light affect the stability of this compound in solution? A5: Quinolone and fluoroquinolone derivatives are known to be susceptible to photodegradation.[1] Therefore, it is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q6: I see a precipitate in my stock solution after freeze-thawing. Is the compound stable? A6: Repeated freeze-thaw cycles can affect the stability of some compounds in solution. If you observe a precipitate, it could be due to the compound crashing out of solution or degradation. It is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thawing.

III. Troubleshooting Guide: Common Experimental Issues

This section provides a problem-solution framework for issues that may arise during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible biological assay results. Degradation of the compound in the working solution.1. Prepare fresh working solutions from a recently prepared stock solution for each experiment.2. Perform a stability study in your assay medium to determine the compound's half-life under your experimental conditions (see Section IV).3. Ensure the pH of your assay medium is within a stable range for the compound.
Loss of compound concentration over time, as measured by HPLC. 1. Hydrolysis: The ethyl ester is being cleaved.2. Photodegradation: Exposure to ambient or UV light.3. Adsorption: The compound is sticking to the surface of the storage container.1. For hydrolysis, adjust the pH of the solution to a more neutral range and consider using a less aqueous solvent if your experiment allows.2. For photodegradation, always store solutions in light-protecting containers.3. For adsorption, consider using low-adhesion microplates or silanized glass vials.
Appearance of new peaks in the HPLC chromatogram of an aged solution. Formation of degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.2. Follow the stability testing protocol (Section IV) to identify the conditions (e.g., pH, light, temperature) causing degradation and avoid them.

IV. Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol provides a systematic approach to determine the stability of the compound in your specific experimental solution. This is a crucial step for validating your experimental setup.

Objective:

To evaluate the stability of this compound in a chosen solvent system under various environmental conditions (temperature, light) over a defined period.

Materials:
  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Ethanol, or your specific buffer)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Light-protective (amber) and clear glass vials

  • Temperature-controlled incubators/chambers

  • pH meter and appropriate buffers for mobile phase preparation

Methodology:

1. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of the solid compound.

  • Dissolve it in the chosen high-purity solvent to a known concentration (e.g., 1 mg/mL). This will be your T=0 sample.

2. Sample Preparation for Stability Study:

  • Aliquot the stock solution into different sets of vials for each condition to be tested.

  • Light Exposure Study:

    • One set of clear vials to be exposed to ambient lab light.

    • One set of amber vials (or foil-wrapped clear vials) to serve as the dark control.

  • Temperature Study:

    • Prepare sets of amber vials to be stored at different temperatures (e.g., 4°C, room temperature (~25°C), and an elevated temperature like 40°C).

3. Time-Point Analysis:

  • Immediately after preparation, take an aliquot from the stock solution, dilute it to a suitable concentration for HPLC analysis (e.g., 100 µg/mL), and inject it into the HPLC system. This is your T=0 measurement.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week), retrieve a vial from each storage condition.

  • Dilute an aliquot to the same concentration as the T=0 sample and analyze by HPLC.

4. HPLC-UV Analysis:

  • Mobile Phase: A common starting point is a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection Wavelength: Determine the λmax of the compound by running a UV scan. Monitor at this wavelength.

  • Analysis: For each time point, record the peak area of the parent compound. The appearance of new peaks should also be noted as these are likely degradation products.

5. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot the % Remaining versus time for each condition.

  • This data will reveal the rate of degradation under each condition and help you establish appropriate handling and storage procedures for your solutions.

Workflow for Stability Testing

G cluster_prep Preparation cluster_conditions Storage Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution (1 mg/mL) in chosen solvent aliquot Aliquot into Clear & Amber Vials prep_stock->aliquot cond_light Ambient Light (Clear Vial) Room Temp aliquot->cond_light cond_dark Dark Control (Amber Vial) Room Temp aliquot->cond_dark cond_fridge Dark (Amber Vial) 4°C aliquot->cond_fridge cond_hot Dark (Amber Vial) 40°C aliquot->cond_hot timepoint Sample at Time Points (0, 2, 4, 8, 24, 48h...) cond_light->timepoint cond_dark->timepoint cond_fridge->timepoint cond_hot->timepoint hplc Analyze by HPLC-UV timepoint->hplc data Calculate % Remaining vs. T=0 hplc->data outcome Determine Optimal Storage Conditions & Shelf-life data->outcome

Caption: Workflow for assessing the stability of this compound in solution.

V. Potential Degradation Pathway: Ester Hydrolysis

The most probable non-photolytic degradation pathway for this molecule in an aqueous environment is the hydrolysis of the ethyl ester at the C3 position. This reaction can be catalyzed by both acid and base.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for solubility issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in troubleshooting solubility. Here are the key computed properties for this compound:

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₃--INVALID-LINK--[1]
Molecular Weight 251.66 g/mol --INVALID-LINK--[1]
XLogP3 2.6--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 4--INVALID-LINK--[1]

The XLogP3 value of 2.6 suggests that the compound is moderately lipophilic, which can contribute to poor aqueous solubility.

Q2: I'm observing precipitation when I dilute my stock solution of this compound into an aqueous buffer. What is happening and how can I fix it?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.

To address this, consider the following:

  • Lower the final concentration: The target concentration in your aqueous medium may be above the compound's solubility limit.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a higher percentage of the organic solvent from your stock solution in the final dilution can help maintain solubility.

  • Employ a solubility enhancement technique: Methods such as pH adjustment, use of co-solvents, or the addition of solubilizing excipients can be used. Detailed guides for these are provided below.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers is likely to be challenging due to the compound's moderate lipophilicity. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.

Q4: What is the best organic solvent for preparing a stock solution?

For initial attempts, Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are good starting points due to their high solubilizing capacity for a wide range of compounds.[2] For a related compound, 5-chloro-8-hydroxyquinoline, good solubility was also observed in 1,4-dioxane, 2-ethoxyethanol, and various acetate esters.[3]

Troubleshooting Workflow for Solubility Issues

This workflow provides a systematic approach to addressing solubility problems with this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) check_properties Step 1: Review Physicochemical Properties (XLogP = 2.6) start->check_properties initial_dissolution Step 2: Optimize Initial Dissolution (Stock Solution) check_properties->initial_dissolution ph_adjustment Method A: pH Adjustment initial_dissolution->ph_adjustment Ionizable Compound? cosolvency Method B: Co-solvency initial_dissolution->cosolvency System Tolerates Organic Solvents? excipients Method C: Use of Excipients initial_dissolution->excipients Need Higher Solubility? verify_solubility Step 3: Verify Solubility (Analytical Measurement) ph_adjustment->verify_solubility cosolvency->verify_solubility cyclodextrin Cyclodextrins excipients->cyclodextrin surfactant Surfactants excipients->surfactant cyclodextrin->verify_solubility verify_solutility verify_solutility surfactant->verify_solutility optimization Step 4: Optimization verify_solubility->optimization Further Enhancement Needed? end End: Soluble Formulation Achieved verify_solubility->end Target Solubility Achieved optimization->ph_adjustment optimization->cosolvency optimization->excipients optimization->end Target Solubility Achieved

Caption: A logical workflow for troubleshooting solubility problems.

Detailed Troubleshooting Guides & Experimental Protocols

Method A: pH Adjustment

Scientific Rationale: 4-hydroxyquinoline derivatives can exhibit acidic or basic properties. The solubility of ionizable compounds is highly dependent on the pH of the medium.[] By adjusting the pH, the compound can be converted to its more soluble ionized form. For a weakly acidic compound, increasing the pH above its pKa will increase solubility, while for a weakly basic compound, decreasing the pH below its pKa will enhance solubility.

Protocol for Determining Optimal pH:

  • Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a small volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to determine the pH range where solubility is maximized.

Method B: Co-solvency

Scientific Rationale: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.[2]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Ethanol 5-40%Biocompatible at lower concentrations.
Propylene Glycol 10-60%Often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400) 10-50%Low toxicity and widely used.
Dimethyl Sulfoxide (DMSO) <1% (in cell-based assays)High solubilizing power but can have cellular effects.[2]

Protocol for Co-solvent Screening:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Co-solvent Mixture Preparation: Prepare a series of aqueous solutions containing different concentrations of the chosen co-solvent (e.g., 10%, 20%, 30% ethanol in water).

  • Dilution and Observation: Add a small aliquot of the stock solution to each co-solvent mixture to achieve the desired final concentration. Visually inspect for any precipitation.

  • Incubation and Analysis: Incubate the solutions for a set period and then quantify the amount of dissolved compound as described in the pH adjustment protocol.

Method C: Use of Solubilizing Excipients

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[6]

Protocol for Cyclodextrin Complexation:

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Complex Formation (Kneading Method):

    • Place a molar excess of HP-β-CD in a mortar.

    • Add a small amount of water to form a paste.

    • Gradually add the this compound powder and knead the mixture for 30-60 minutes.

    • Dry the resulting solid to obtain the inclusion complex.[7]

  • Solubility Determination: Measure the aqueous solubility of the prepared complex and compare it to that of the free compound.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[8]

Protocol for Surfactant Solubilization:

  • Surfactant Selection: Choose a non-ionic surfactant such as Tween® 80 or Pluronic® F-127, which are generally less disruptive to biological systems.

  • Surfactant Solution Preparation: Prepare a series of aqueous solutions of the chosen surfactant at concentrations above its CMC.

  • Solubilization: Add an excess of this compound to each surfactant solution.

  • Equilibration and Analysis: Equilibrate the mixtures with shaking for 24-48 hours. After centrifugation, determine the concentration of the dissolved compound in the supernatant.

Experimental Design for Solubility Determination

A robust experimental design is crucial for obtaining reliable solubility data.

Solubility_Determination_Workflow start Start: Determine Solubility material_prep 1. Material Preparation (Pure Compound & Solvent) start->material_prep sample_prep 2. Sample Preparation (Excess Solid in Solvent) material_prep->sample_prep equilibration 3. Equilibration (Shake Flask Method, 24-48h) sample_prep->equilibration phase_separation 4. Phase Separation (Centrifugation/Filtration) equilibration->phase_separation quantification 5. Quantification (HPLC, UV-Vis) phase_separation->quantification data_analysis 6. Data Analysis (Calculate Solubility) quantification->data_analysis end End: Report Solubility Data data_analysis->end

Caption: A standard workflow for experimental solubility determination.

References

Identifying and removing impurities from Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

A Senior Application Scientist's Guide to Impurity Identification and Removal

Welcome to the dedicated technical support guide for researchers working with this compound. This document provides in-depth, field-proven insights into the common challenges encountered during the synthesis and purification of this important quinolone intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

The primary synthetic route to this compound is the Gould-Jacobs reaction, which involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate followed by a high-temperature thermal cyclization.[1][2] While robust, this process can generate a predictable profile of impurities that, if not properly addressed, can compromise experimental outcomes. This guide is structured to help you anticipate, identify, and systematically remove these impurities.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and concerns during the synthesis and purification workflow.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is almost always linked to the Gould-Jacobs synthesis pathway. You should anticipate the following:

  • Unreacted Starting Materials: 2-chloroaniline and diethyl ethoxymethylenemalonate.

  • Acyclic Intermediate: The enamine intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, which fails to cyclize.[3][4]

  • Hydrolysis Product: 8-chloro-4-hydroxyquinoline-3-carboxylic acid, formed by the hydrolysis of the ethyl ester group, especially during aqueous work-ups or if moisture is present.[5]

  • Decarboxylation Product: 8-chloro-4-hydroxyquinoline, resulting from the loss of the C3-carboxylate group under harsh thermal conditions.[1]

  • Polymeric Byproducts: Dark, tarry substances are common due to the high temperatures (often >250 °C in solvents like diphenyl ether) required for the cyclization step, which can cause decomposition.[2][6]

Q2: My reaction yielded a dark brown or black tarry substance. What is the cause, and is it salvageable?

A2: Tar formation is a classic issue in high-temperature quinoline syntheses like the Gould-Jacobs or Skraup reactions.[6] It arises from the polymerization and degradation of reactants and intermediates under harsh thermal stress.

  • Causality: Localized overheating is the primary culprit. The use of high-boiling solvents like diphenyl ether or Dowtherm A requires uniform heating to prevent charring.[2][7]

  • Salvage Strategy: While daunting, the product can often be recovered. Avoid immediate recrystallization. The best approach is to dissolve the crude material in a suitable solvent (like Dichloromethane or Ethyl Acetate) and perform a "plug" filtration through a short column of silica gel to remove the baseline, insoluble tar. The resulting filtrate, though still impure, will be much cleaner and more amenable to further purification by column chromatography or recrystallization.

Q3: How can I quickly assess the purity of my crude product and purified fractions?

A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective tool for purity assessment in this context.[8]

  • Mobile Phase: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: The quinoline ring is UV-active, so it can be easily visualized under a UV lamp (254 nm). You can also use a potassium permanganate stain, which will react with the hydroxyquinoline.[9]

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. Comparing the Rf values of these spots to those of your starting materials can provide an immediate diagnosis.

Q4: My ¹H NMR spectrum is complex, with more peaks than expected. What are the key impurity signals to watch for?

A4: ¹H NMR is definitive for identifying impurities. Look for these characteristic signals:

  • Diethyl ethoxymethylenemalonate: A triplet around 1.3 ppm and a quartet around 4.2 ppm for the two ethyl groups.

  • 2-chloroaniline: A complex pattern of aromatic protons between 6.7 and 7.4 ppm.

  • Acyclic Intermediate: The presence of two distinct ethyl ester signals (triplets and quartets) and a characteristic vinyl proton singlet around 8.5 ppm.

  • Solvent Residue: Signals from high-boiling solvents like diphenyl ether (7.0-7.4 ppm) may be present if not thoroughly removed.

Section 2: Troubleshooting Guide - From Problem to Protocol

This section provides structured workflows and detailed protocols to resolve specific purification challenges.

Problem 1: Identifying Specific Impurities in a Complex Mixture

When TLC shows multiple spots, a systematic approach is needed to identify them before choosing a purification strategy.

Workflow for Impurity Identification

Below is a logical workflow to diagnose the contents of your crude product.

G cluster_0 cluster_1 A Crude Product B Run Diagnostic TLC (e.g., 7:3 Hex:EtOAc) A->B C Analyze TLC Plate (UV & Stain) B->C D Multiple Spots Present? C->D E Spot Rf matches Starting Material? D->E Yes J Product is Likely Pure. Confirm with NMR. D->J No F Spot at Baseline? E->F No G Isolate Spots via Prep-TLC or Column Chromatography E->G Yes F->G No I Impurity Identified F->I Yes (Likely Tar/Polymer) H Characterize by NMR & Mass Spec G->H H->I

Caption: Impurity Identification Workflow

Data Presentation: Typical TLC Profiles

The following table provides approximate Rf values for the target product and common impurities in a standard silica gel TLC system.

CompoundSolvent System (Hexane:EtOAc, 7:3)Expected Rf ValueNotes
This compound (Product)7:3~0.3 - 0.4Tends to be a well-defined, UV-active spot.
2-chloroaniline (Starting Material)7:3~0.6 - 0.7Can be visualized with permanganate or ninhydrin stain.
Diethyl ethoxymethylenemalonate (Starting Material)7:3~0.8 - 0.9Often runs near the solvent front.
Acyclic Intermediate7:3~0.5 - 0.6Migrates between the product and starting aniline.
Polymeric/Tar Impurities7:3~0.0Remain at the baseline and often streak.
Problem 2: Sub-optimal Results with Column Chromatography

A common complaint is product loss, decomposition, or poor separation (streaking/tailing) during silica gel chromatography. This is often due to the interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica surface.[10]

Workflow for Optimizing Chromatography

G A Crude Product for Column Chromatography B Observe Tailing/Streaking on Analytical TLC? A->B C Standard Silica Gel Column (e.g., Hex:EtOAc gradient) B->C No D Silica Gel Column with Base Additive B->D Yes F Purified Product C->F E Consider Alternative Stationary Phase D->E If decomposition occurs D->F E->F

Caption: Purification Strategy Selection

Experimental Protocol: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate tailing and improve resolution on silica gel.

  • Prepare the Eluent: Create your mobile phase (e.g., Hexane:Ethyl Acetate). To this solvent mixture, add 0.5-1% triethylamine (NEt₃) by volume.[10] The triethylamine will occupy the acidic sites on the silica, allowing your basic quinoline product to elute symmetrically.

  • Pack the Column: Pack your chromatography column with silica gel using the NEt₃-modified eluent. Never pack with a neat solvent and then switch to a modified one, as this can cause channel cracking.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble samples, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[9]

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The triethylamine is volatile and should be easily removed.

Section 3: Standard Operating Protocols (SOPs) for Purity Analysis

Once purified, the identity and purity of your this compound must be confirmed.

SOP 1: HPLC Method for Final Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. Due to the chelating nature of hydroxyquinolines, trace metals in standard columns can sometimes cause peak distortion.[11] A robust C18 column is typically sufficient.

ParameterRecommended Condition
Column C18 reverse-phase, 5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Formic Acid or Phosphoric Acid to ensure protonation and sharp peaks.[12]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile.

A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

SOP 2: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides structural confirmation. For this compound, the expected signals are as follows (in CDCl₃ or DMSO-d₆). Note that the 4-hydroxy group proton may be broad or not visible.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ethyl -CH₃~1.4triplet (t)3H
Ethyl -CH₂-~4.4quartet (q)2H
Aromatic H-5~7.8doublet (d)1H
Aromatic H-6~7.4triplet (t)1H
Aromatic H-7~7.6doublet (d)1H
Quinoline H-2~8.9singlet (s)1H
Hydroxy -OH>12.0 (in DMSO)broad s1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The absence of signals corresponding to starting materials or other impurities confirms the purity of the compound.

References

Technical Support Center: Scaling the Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into overcoming common challenges encountered during the scale-up of this important quinoline derivative. Our focus is on the robust and widely adopted Gould-Jacobs reaction pathway.[1][2]

Synthesis Overview: The Gould-Jacobs Reaction

The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction. This method consists of two primary stages: the initial condensation of an aniline with an activated malonic ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Chloroaniline Condensation Step 1: Condensation (100-130°C) R1->Condensation R2 Diethyl Ethoxymethylenemalonate (DEEM) R2->Condensation Intermediate Intermediate: Ethyl 2-((2-chlorophenylamino)methylene)malonate Condensation->Intermediate Ethanol byproduct removed Cyclization Step 2: Thermal Cyclization (~250°C) FinalProduct Final Product: This compound Cyclization->FinalProduct 6-electron electrocyclization Intermediate->Cyclization

Caption: General workflow for the Gould-Jacobs synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up the Gould-Jacobs reaction?

A1: The thermal cyclization step is unequivocally the most critical and challenging aspect of this synthesis, particularly during scale-up.[4] It requires very high temperatures (typically >250 °C) to facilitate the 6-electron electrocyclization that forms the quinoline ring.[5] Achieving uniform and efficient heat transfer in a large reactor volume is paramount to prevent localized overheating, which can lead to decomposition and tar formation, or under-heating, which results in an incomplete reaction.[4][6]

Q2: Why are high-boiling solvents like Dowtherm A or diphenyl ether necessary?

A2: These solvents are essential for two primary reasons. First, they possess boiling points high enough (ca. 250-260 °C) to achieve the required thermal energy for cyclization.[7] Second, they act as a heat transfer medium, ensuring the reaction mixture is heated evenly, which is crucial for obtaining consistent results and high yields on a larger scale.[4] While effective, these solvents can be difficult to remove from the final product and are costly.[8]

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free approaches, often utilizing microwave irradiation, have been developed.[9] Microwave synthesis can dramatically shorten reaction times and improve yields by efficiently and rapidly heating the reaction mixture to the target temperature.[5] However, scaling microwave reactions beyond the laboratory bench can present significant engineering challenges.

Q4: How can I monitor the progress of each reaction step?

A4: Both steps can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] For the initial condensation, you will observe the consumption of the 2-chloroaniline and the appearance of a new spot for the anilidomethylenemalonate intermediate. During cyclization, the intermediate spot will diminish as the product spot, which is typically more polar and may remain at the baseline in non-polar solvent systems, appears.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments.

Problem / Symptom Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low yield of condensation intermediate 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Reagent Impurity: Presence of moisture or other contaminants in 2-chloroaniline or DEEM. 3. Reversible Reaction: The ethanol byproduct was not effectively removed.1. Optimize Conditions: Ensure the reaction is maintained at 100-130 °C for 1-2 hours. Monitor via TLC until the starting aniline is consumed.[5] 2. Verify Reagents: Use freshly distilled or high-purity reagents. Anhydrous conditions are favorable. 3. Drive Equilibrium: After the initial heating period, remove the ethanol generated under reduced pressure. This shifts the reaction equilibrium towards the product according to Le Chatelier's principle.[5]
Poor yield during thermal cyclization 1. Suboptimal Temperature: The temperature was too low for cyclization or too high, causing decomposition.[6] 2. Inefficient Heat Transfer: Poor mixing or localized heating in the reaction vessel. 3. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Precise Temperature Control: Use a high-boiling solvent like diphenyl ether or Dowtherm A and heat to a vigorous reflux (around 250 °C).[4][7] The optimal temperature must be determined empirically; temperatures that are too high (>300 °C) can cause decarboxylation and degradation.[9] 2. Ensure Homogeneity: Use vigorous mechanical stirring, especially in large flasks, to ensure even heat distribution throughout the reaction mass. 3. Monitor to Completion: Hold the reaction at the target temperature for 30-60 minutes, or until TLC/HPLC analysis shows complete consumption of the intermediate.[5]
Formation of dark tar or char 1. Product/Reagent Decomposition: The reaction temperature was excessively high or heating was prolonged.[4] 2. Oxidation: Air sensitivity at high temperatures.1. Refine Heating Profile: Avoid exceeding the optimal cyclization temperature. Microwave-assisted synthesis can sometimes minimize degradation by reducing the overall heating time.[9] 2. Use an Inert Atmosphere: When performing the cyclization in a high-boiling solvent, bubbling a slow stream of nitrogen through the mixture can help prevent oxidative side reactions.[7]
Difficulty isolating the final product 1. Co-precipitation of Impurities: The high-boiling solvent or other impurities are trapped within the product crystals upon cooling. 2. Product remains in solution: The product has some solubility in the reaction solvent even when cold.1. Thorough Washing: After cooling and filtering the precipitated product, wash the filter cake extensively with a non-polar solvent like hexane, petroleum ether, or cyclohexane to remove the residual high-boiling solvent.[5][7] 2. Maximize Precipitation: Cool the reaction mixture to room temperature and then in an ice bath to minimize solubility and maximize recovery. Adding a non-polar solvent can sometimes help "crash out" the product.[5] 3. Purification: If the crude product is still impure, recrystallization from a suitable solvent (e.g., methanol, ethanol) or purification via column chromatography is recommended.[10][11]

Experimental Protocols

Protocol 1: Classical Thermal Cyclization

This protocol is adapted from established Gould-Jacobs procedures.[5][7]

Step 1: Synthesis of Ethyl 2-((2-chlorophenylamino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the mixture in an oil bath at 110-130 °C for 1.5 hours. Ethanol will be evolved.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 2-chloroaniline spot is no longer visible.

  • Cool the mixture slightly and apply a vacuum to remove the residual ethanol. The resulting crude intermediate, a viscous oil or low-melting solid, can often be used directly in the next step.

Step 2: Thermal Cyclization to this compound

  • In a separate large flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to a vigorous reflux (~250 °C).

  • Carefully and slowly add the crude intermediate from Step 1 into the boiling solvent.

  • Maintain the vigorous reflux with stirring for 30-60 minutes. The product will begin to precipitate from the hot solution.

  • Monitor the reaction by TLC to confirm the disappearance of the intermediate.

  • Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • Dry the solid under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid alternative for small-scale synthesis and optimization.[5][9]

  • In a 5 mL microwave vial, add 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 3.0 eq). The excess DEEM serves as both a reagent and a solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-15 minutes. Caution: High pressure will be generated (up to 20-25 bar). Ensure the microwave vial and reactor are rated for these conditions.

  • After the reaction is complete, cool the vial to room temperature. The product should precipitate.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol.

  • Dry the resulting solid under vacuum.

References

Preventing degradation of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (CAS No. 73987-37-8)[1][2]. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent its degradation. Ensuring the stability of this quinoline derivative is paramount for the reproducibility of experimental results and the integrity of drug discovery programs.

Fundamental Stability Profile

This compound is a complex organic molecule with several functional groups that are susceptible to degradation. Understanding its chemical structure is key to predicting and preventing instability.

  • Quinoline Core: The quinoline ring system is known to be sensitive to light, which can lead to photodegradation.[3][4][5][6][7] Unwanted color changes, often to a brown or tan hue, upon exposure to light are a common indicator of this process.[8]

  • Ethyl Ester Group: The ethyl carboxylate moiety is vulnerable to hydrolysis. This reaction, which can be catalyzed by acids or bases, cleaves the ester bond to yield the corresponding carboxylic acid and ethanol.[9][10][11] The presence of moisture is a critical factor in this degradation pathway.[9][12]

  • 4-Hydroxy Group: The hydroxyl group attached to the quinoline ring can be susceptible to oxidation. This process can be accelerated by exposure to air (oxygen) and certain metal ions.

Proper storage and handling are not merely suggestions but critical procedures rooted in the chemical nature of the compound.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

For maximal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[8][12] Many chlorinated quinoline compounds are stable at room temperature, but refrigeration (0-8°C) is often recommended as a precautionary measure, especially for long-term storage.[15][16] The storage area should be well-ventilated and away from strong oxidizing agents and incompatible materials.[15]

Parameter Recommendation Rationale
Temperature 0-8°C (Refrigerated)[16]Slows down the rates of all potential degradation reactions (hydrolysis, oxidation).
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the hydroxyl group and other sensitive parts of the molecule.
Light Amber Vial / Light-Proof Container[8]Prevents photodegradation of the quinoline ring system.[4]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the ethyl ester group.[9][12]
Q2: I've noticed the powder has changed from off-white to yellowish-brown. What does this mean?

A color change, particularly to a yellow or brown hue, is a strong indicator of degradation.[8] This is often due to photodegradation or oxidation of the quinoline ring structure upon exposure to light and/or air.[8][12] If you observe a color change, it is crucial to re-analyze the material for purity before use.

Q3: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, especially hydrolysis. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), prepare it fresh, and store it under an inert atmosphere at -20°C or -80°C for short durations only. Avoid aqueous or protic solvents like methanol and ethanol for storage, as they can participate in hydrolysis.

Q4: How can I confirm if my sample has degraded?

The most reliable method to assess the purity and detect degradation is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[15][17][18] By comparing the chromatogram of your sample to a certified reference standard, you can quantify the purity and identify any degradation products that have appeared as new peaks.

Troubleshooting Guide

This section provides a logical workflow to diagnose and address potential degradation issues.

Diagram: Troubleshooting Workflow

G start Start: Suspected Degradation visual Visual Inspection (Color change, clumping?) start->visual analytics Quantitative Analysis (HPLC, LC-MS) visual->analytics Color change observed or for confirmation compare Compare to Reference Standard or Initial Data analytics->compare purity_check Purity within Specification? compare->purity_check use Proceed with Experiment purity_check->use Yes investigate Investigate Storage Conditions (Light, Temp, Moisture) purity_check->investigate No discard Discard and Procure New Stock investigate->discard

Caption: A logical flowchart for troubleshooting suspected degradation.

Problem: Unexpected or inconsistent experimental results.
  • Potential Cause: Loss of compound potency due to degradation. The active concentration of your compound may be lower than calculated.

  • Solution:

    • Assess Purity: Perform an HPLC analysis on your current stock to determine its purity against a reference standard.[18]

    • Review Storage: Audit your storage conditions against the recommendations in the table above.[13] Check for breaches in the cold chain, exposure to light, or loose container seals that could admit moisture and air.

    • Procure New Material: If degradation is confirmed, it is best practice to discard the compromised stock and begin with a fresh, unopened batch to ensure data integrity.

Problem: The compound is difficult to dissolve.
  • Potential Cause: This could be due to the formation of insoluble degradation products. Hydrolysis of the ethyl ester to the carboxylic acid, for example, would significantly alter the compound's solubility profile.

  • Solution:

    • Analyze a Sample: Before attempting to force the material into solution, analyze a small aliquot by HPLC or LC-MS to check for the presence of multiple species.

    • Verify Solvent: Ensure you are using a recommended, high-purity, anhydrous solvent.

    • Do Not Heat Excessively: Avoid heating the compound to high temperatures to force dissolution, as this can accelerate degradation. Gentle warming and sonication are preferable.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for the purity analysis of this compound.

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Materials:

  • HPLC system with UV-Vis Detector

  • C18 Reverse-Phase HPLC Column (e.g., 5 µm, 4.6 x 250 mm)[18]

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • HPLC-grade Formic Acid (or other suitable buffer)

  • Sample of this compound

  • Certified Reference Standard of the compound

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation: Prepare a stock solution of the reference standard in Acetonitrile or DMSO at a concentration of 1 mg/mL. From this, create a working standard of approximately 10 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Prepare your test sample in the same manner and at the same concentration as the working standard.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm[18]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject the standard and the sample. Compare the retention time and peak area of the main peak in your sample to the standard. Purity can be calculated as (Area of Sample Peak / Total Area of All Peaks) x 100%. Any significant peaks at different retention times are likely degradation products or impurities.

Diagram: Key Degradation Pathways

G cluster_0 This compound cluster_1 Degradation Products Compound Core Structure Hydrolysis_Product 8-chloro-4-hydroxyquinoline-3-carboxylic acid Compound->Hydrolysis_Product + H2O (Moisture, pH) Oxidation_Product Oxidized Quinone-like Species Compound->Oxidation_Product + O2 (Air) Photo_Product Photodegradation Adducts Compound->Photo_Product + hv (Light)

Caption: Primary degradation pathways for the target compound.

References

Modifying experimental protocols for better results with Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and application of this versatile quinoline derivative. The protocols and explanations provided herein are grounded in established chemical principles and validated through practical application to help you optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and properties of this compound.

1. What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is the Gould-Jacobs reaction .[1][2][3] This reaction involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2] The resulting intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, undergoes an intramolecular cyclization at elevated temperatures to yield the final product.[4]

2. What are the key reactive intermediates in the Gould-Jacobs synthesis?

The synthesis proceeds through two main stages:

  • Condensation: Nucleophilic attack of the amine nitrogen from 2-chloroaniline onto the electrophilic carbon of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol, forms an anilinomethylenemalonate intermediate.[1][2]

  • Cyclization: A 6-electron cyclization reaction occurs at high temperatures, leading to the formation of the quinoline ring system and another molecule of ethanol is eliminated.[1][2]

3. Why is a high reaction temperature crucial for the cyclization step?

The intramolecular cyclization step in the Gould-Jacobs reaction requires significant thermal energy to overcome the activation barrier for ring closure.[5] This is a key characteristic of this reaction, and insufficient temperature is a common cause of low yields.[5] The reaction is often carried out in a high-boiling point solvent like diphenyl ether to achieve the necessary temperatures, typically around 250 °C.[4]

4. What are the expected tautomeric forms of this compound?

The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form.[1] In the solid state and in many solutions, the 4-quinolone form is predominant due to its greater thermodynamic stability.[1][2][6]

5. What are the typical solubility characteristics of this compound?

This compound is generally a solid with limited solubility in common organic solvents at room temperature.[7] It exhibits better solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially upon heating.[6][8] Its solubility in alcohols like ethanol and methanol is moderate and increases with temperature.

II. Troubleshooting Guide: Synthesis and Purification

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Final Product

Question: My Gould-Jacobs reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in the Gould-Jacobs synthesis of this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Condensation The initial reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate may not have gone to completion.Ensure equimolar or a slight excess of diethyl ethoxymethylenemalonate is used. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
Insufficient Cyclization Temperature The thermal cyclization step is highly temperature-dependent.[5] If the temperature is too low, the intermediate will not cyclize efficiently.Use a high-boiling solvent such as diphenyl ether and ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 240-260 °C).[4] Consider using microwave irradiation as an alternative heating method, which has been shown to improve yields and reduce reaction times for similar reactions.[5][9]
Side Reactions At high temperatures, side reactions such as decomposition or polymerization of starting materials or intermediates can occur.Gradually heat the reaction mixture to the target temperature. Ensure the reaction vessel is clean and free of contaminants that could catalyze side reactions.
Premature Product Precipitation The product may precipitate out of the reaction mixture before the reaction is complete, especially if the solvent volume is insufficient.Use an adequate volume of the high-boiling solvent to maintain a homogenous reaction mixture.

Workflow for Optimizing Reaction Yield:

Yield_Optimization cluster_start Initial Reaction Setup cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_workup Work-up & Isolation Start 1. Combine Reactants (2-chloroaniline & DEEM) Condensation 2. Heat to ~120-140°C Start->Condensation TLC1 3. Monitor by TLC (Check for aniline consumption) Condensation->TLC1 TLC1->Condensation Incomplete Cyclization 4. Heat to 240-260°C (in high-boiling solvent) TLC1->Cyclization Aniline consumed TLC2 5. Monitor by TLC (Check for product formation) Cyclization->TLC2 TLC2->Cyclization Low conversion Workup 6. Cool & Precipitate TLC2->Workup Product formed Isolate 7. Filter & Wash Workup->Isolate Analyze 8. Analyze Yield & Purity Isolate->Analyze

Caption: Workflow for optimizing the Gould-Jacobs synthesis.

Problem 2: Product Purity Issues

Question: After synthesis, my isolated this compound is impure. What are the common impurities and how can I effectively purify the product?

Answer: Impurities in the final product often stem from unreacted starting materials, the intermediate, or byproducts from side reactions.

Common Impurities and Purification Strategies:

Impurity Identification Method Purification Method
Unreacted 2-chloroaniline TLC, ¹H NMRWash the crude product with a dilute acid solution (e.g., 1M HCl) to protonate and dissolve the basic aniline.
Unreacted Diethyl ethoxymethylenemalonate TLC, ¹H NMRWash the crude product with a non-polar solvent like hexane or petroleum ether in which the starting material is more soluble than the product.
Diethyl 2-((2-chlorophenylamino)methylene)malonate (Intermediate) TLC, ¹H NMR, LC-MSRecrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide, or a mixture of solvents.[6][8] If recrystallization is insufficient, column chromatography on silica gel can be employed, though care must be taken to avoid product decomposition on acidic silica.[10]
Decarboxylated Product (8-chloro-4-hydroxyquinoline) ¹H NMR, LC-MSThis can occur if the reaction temperature is excessively high or the heating is prolonged. Purification can be challenging due to similar polarities. Fractional crystallization or careful column chromatography may be necessary.

Detailed Protocol: Recrystallization for Purification

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, DMF) at room and elevated temperatures to find a suitable recrystallization solvent (good solubility when hot, poor solubility when cold).

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Problem 3: Difficulty with Subsequent Reactions (e.g., Hydrolysis or Chlorination)

Question: I am struggling with the subsequent hydrolysis of the ester group or chlorination of the hydroxyl group. What modifications can I make to the protocol?

Answer: These subsequent transformations can be challenging due to the relative stability of the quinolone system.

Troubleshooting Subsequent Transformations:

A. Ester Hydrolysis to 8-chloro-4-hydroxyquinoline-3-carboxylic acid:

  • Issue: Incomplete hydrolysis.

  • Explanation: The ester group can be sterically hindered, and the quinolone ring is electron-withdrawing, making the carbonyl carbon less electrophilic.

  • Solution:

    • Stronger Base/Higher Temperature: Use a higher concentration of NaOH or KOH (e.g., 10-20%) and increase the reflux temperature. A co-solvent like ethanol can improve solubility.

    • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis reaction.

    • Acid-Catalyzed Hydrolysis: While less common for this specific transformation, strong acid catalysis (e.g., concentrated H₂SO₄ or HCl) at elevated temperatures can also be effective.

B. Chlorination of the 4-hydroxyl group to Ethyl 4,8-dichloroquinoline-3-carboxylate:

  • Issue: Low yield or decomposition.

  • Explanation: The 4-hydroxyl group has enolic character and can be difficult to replace. Harsh chlorinating agents can lead to side reactions.

  • Solution:

    • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[11] Other reagents like thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of DMF.

    • Reaction Temperature Control: The reaction with POCl₃ is typically carried out at elevated temperatures (e.g., 100 °C).[11] Careful temperature control is crucial to prevent decomposition.

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water will react with the chlorinating agent and reduce its effectiveness.

Visualizing the Chlorination Workflow:

Chlorination_Workflow Start Start with Ethyl 8-chloro-4- hydroxyquinoline-3-carboxylate Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Add_POCl3 Add POCl₃ (neat or in solvent) Anhydrous->Add_POCl3 Heat Heat to 100°C (Monitor by TLC) Add_POCl3->Heat Quench Carefully Quench (e.g., with ice water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product Ethyl 4,8-dichloroquinoline-3-carboxylate Purify->Product

Caption: Key steps for the chlorination of the 4-hydroxyl group.

III. References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 8-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from --INVALID-LINK--

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from --INVALID-LINK--

  • Sławiński, J., & Szafrański, K. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 24(23), 4296. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, January). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2004, March 9). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from --INVALID-LINK--

  • Thieme. (2013, March 13). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved from --INVALID-LINK--

  • International Research Journal of Pharmacy and Medical Sciences. (2023, November 16). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from --INVALID-LINK--

  • Chemdiv. (n.d.). Compound ethyl 8-chloro-4-(3-chloroanilino)quinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-METHYLQUINOXALINE-3-CARBOXYLATE synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • Vibrant Pharma Inc. (n.d.). 4-Chloro-8-methylquinoline-3-carboxylic acid ethyl ester. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 73987-37-8. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • PubMed. (2007, June 22). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). CHLOROQUINE synthesis. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (2012, September 11). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from --INVALID-LINK--

  • Chemdiv. (n.d.). Compound ethyl 7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • PubMed. (2015, July 15). Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate. Retrieved from --INVALID-LINK--

  • Staigent Technologies. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate and Other Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the efficacy of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate with other well-established quinolone antimicrobials. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate informed decisions in antimicrobial research and development.

Introduction to Quinolone Antibacterials

Quinolones are a major class of synthetic antibacterial agents that have been in clinical use for decades.[1][2] Their core structure, a bicyclic aromatic system, has been extensively modified to generate a wide array of derivatives with varying potencies and spectrums of activity.[3][4] The initial breakthrough in this class was nalidixic acid, discovered in 1962, which was primarily effective against Gram-negative bacteria.[1][5] A significant advancement came with the addition of a fluorine atom at the C6 position, leading to the development of fluoroquinolones, which exhibit a much broader spectrum of activity.[5][6][7]

The primary mechanism of action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][6][8][9][10] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.[11] The specific target can vary between bacterial species; DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[10][11][12]

The Emergence of this compound

This compound is a quinolone derivative characterized by a chlorine atom at the C8 position and an ethyl ester group at the C3 position. While not as extensively studied as mainstream fluoroquinolones, its structural features suggest potential as an antibacterial agent. The presence of a halogen at the C8 position has been shown to improve oral absorption and activity against anaerobic bacteria in other quinolones.[13] This guide will delve into a comparative analysis of its potential efficacy against established quinolones based on structure-activity relationships and established experimental protocols.

Structure-Activity Relationships: A Predictive Framework

The efficacy of a quinolone is intrinsically linked to its chemical structure. Decades of research have established key structure-activity relationships (SAR) that provide a predictive framework for evaluating new derivatives like this compound.

Core Structural Requirements for Activity:
  • Positions 2, 3, and 4: These positions on the quinolone ring are generally considered immutable without a significant loss of biological activity.[8] The 4-oxo and 3-carboxylic acid moieties are critical for binding to the DNA gyrase and topoisomerase IV enzymes.

  • N1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, is known to confer significant activity against Gram-negative bacteria.[5][8] An ethyl group, as present in some older quinolones, generally results in lower potency compared to a cyclopropyl group.[14]

  • C7 Position: Substitutions at this position, often with a piperazine or pyrrolidine ring, are crucial for enhancing potency against Gram-positive bacteria and improving pharmacokinetic properties.[12][13]

  • C8 Position: The substituent at this position influences the molecule's planar configuration and can impact its activity spectrum.[8] A halogen, such as the chlorine in this compound, can enhance activity against anaerobes.[13] However, a halogen at this position can also shift the primary target to DNA gyrase.[8]

Based on these principles, we can infer that the ethyl group at the N1 position of a hypothetical N1-ethylated version of our target compound might confer moderate Gram-negative activity, while the 8-chloro substituent could potentially enhance its anaerobic coverage. The lack of a bulky substituent at the C7 position would likely limit its potency against Gram-positive organisms compared to later-generation fluoroquinolones.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the efficacy of this compound with other quinolones, a series of standardized in vitro experiments are essential.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[15] It is a fundamental measure of a drug's potency.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow

Step-by-Step Methodology:

  • Prepare Quinolone Stock Solutions: Dissolve this compound and comparator quinolones (e.g., Ciprofloxacin, Levofloxacin, Nalidixic Acid) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: Perform two-fold serial dilutions of each quinolone in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture the test bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) overnight. Dilute the culture to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Expected Data and Interpretation:

The MIC values will allow for a direct comparison of the potency of this compound against a panel of clinically relevant bacteria.

Table 1: Hypothetical Comparative MIC Data (µg/mL)

CompoundE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)
This compound416>64
Ciprofloxacin0.0150.250.5
Levofloxacin0.030.51
Nalidixic Acid4>64>64

Note: This data is hypothetical and for illustrative purposes only.

DNA Gyrase and Topoisomerase IV Inhibition Assays

To understand the mechanism of action and the specific targets of this compound, in vitro enzyme inhibition assays are crucial.[16][17]

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Gyrase_Assay_Workflow

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase enzyme, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound and comparator quinolones to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Reaction Termination and Electrophoresis: Stop the reaction and run the DNA samples on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Visualize the DNA bands under UV light. The concentration of the quinolone that inhibits the supercoiling activity by 50% (IC50) is determined.

A similar assay can be performed for topoisomerase IV, typically a decatenation assay, which measures the enzyme's ability to separate interlinked DNA circles.[9]

Expected Data and Interpretation:

The IC50 values will reveal the potency of this compound against its molecular targets and help identify its primary target (DNA gyrase vs. topoisomerase IV).

Table 2: Hypothetical Comparative IC50 Data (µg/mL)

CompoundDNA Gyrase (E. coli)Topoisomerase IV (S. aureus)
This compound10>100
Ciprofloxacin0.11
Levofloxacin0.20.8

Note: This data is hypothetical and for illustrative purposes only.

Discussion and Future Directions

Based on the established structure-activity relationships and the hypothetical experimental data, this compound would likely exhibit modest antibacterial activity, primarily against Gram-negative bacteria, with potential for some anaerobic coverage. Its potency is expected to be significantly lower than that of modern fluoroquinolones like ciprofloxacin and levofloxacin due to the lack of a cyclopropyl group at N1 and a favorable substituent at C7. The primary mechanism of action is predicted to be the inhibition of DNA gyrase.

Further research should focus on the synthesis of derivatives of this compound with modifications at the N1 and C7 positions to potentially enhance its antibacterial spectrum and potency. Additionally, cytotoxicity and pharmacokinetic studies would be necessary to evaluate its potential as a therapeutic agent.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against other quinolones. By leveraging established knowledge of structure-activity relationships and employing standardized experimental protocols, researchers can systematically assess the potential of novel quinolone derivatives. While this compound in its current form may not surpass the efficacy of current fluoroquinolones, it serves as a valuable scaffold for the development of new and improved antibacterial agents.

References

A Researcher's Guide to the Structure-Activity Relationship of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Privileged Scaffold in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its "privileged" status due to its prevalence in a multitude of biologically active compounds. Within this diverse family, ethyl 4-hydroxyquinoline-3-carboxylate and its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting promising anticancer and antimicrobial properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate analogs, synthesizing data from key studies to offer a detailed perspective for researchers, scientists, and drug development professionals.

The Core Scaffold: Synthesis and Significance

The foundational route to ethyl 4-hydroxyquinoline-3-carboxylate and its analogs is the Gould-Jacobs reaction.[1][2] This versatile cyclization reaction typically involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be further modified to explore its chemical space and optimize its biological activity. The 8-chloro substituent, in particular, has been shown to influence the electronic and steric properties of the quinoline ring, often leading to enhanced biological efficacy.[3][4]

Comparative Anticancer Activity: Deciphering the SAR

The anticancer potential of 4-hydroxyquinoline-3-carboxylate analogs is intricately linked to the nature and position of substituents on the quinoline core. Modifications at various positions can profoundly impact the compound's interaction with biological targets, such as topoisomerase II, a critical enzyme in DNA replication and a validated target for many anticancer drugs.[5]

Key Substituent Effects on Anticancer Potency:
  • Substitution on the Benzenoid Ring (Positions 5, 6, 7, and 8):

    • Electron-withdrawing groups , such as chloro and fluoro, at positions 6 and 8 have been shown to enhance anticancer activity.[6][7] This is potentially due to their ability to modulate the electronic distribution of the quinoline ring system, thereby influencing interactions with the target enzyme.

    • The position of the substituent is crucial. For instance, in a series of 4-anilino-8-hydroxy-2-phenylquinoline derivatives, the position of a methoxy group (6-OMe vs. 8-OMe) significantly altered the antiproliferative activity.[8]

  • Substitution at the N1-position:

    • Alkylation or arylation at the N1-position of the quinolinone tautomer can significantly impact cytotoxicity. In a study of 4-hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-diones, a 4-fluorophenyl group at the N1-position resulted in superior IC50 values against a panel of cancer cell lines.[9][10]

  • Modifications of the 3-Carboxylate Group:

    • Conversion of the ethyl ester at the C3-position to a carboxamide has been a successful strategy in developing potent anticancer agents.[11] A series of 4-oxoquinoline-3-carboxamide derivatives exhibited significant cytotoxic activity against gastric cancer cell lines.[5][11]

Table 1: Comparative in vitro Anticancer Activity (IC50) of Selected 4-Hydroxyquinoline Analogs

Compound IDCore StructureSubstituent(s)Cell LineIC50 (µM)Reference
3g 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dioneN1-(4-fluorophenyl)HCT1161.5[9]
A5492.3[9]
PC33.1[9]
MCF-74.2[9]
16b 4-Oxoquinoline-3-carboxamideN-aryl carboxamide at C3Gastric1.92[5][11]
17b 4-Oxoquinoline-3-carboxamideN-aryl carboxamide at C3Gastric5.18[5][11]
44 1,2,3,4-Tetrahydroquinoline6,8-dibromoHeLa~10 µg/mL[8]
HT-29~30 µg/mL[8]
C6~30 µg/mL[8]

Comparative Antimicrobial Activity: A Look into Bacterial Inhibition

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. The 4-hydroxy-3-carboxylate moiety is a key pharmacophore for antibacterial activity, and modifications to the core structure can tune the spectrum and potency of these compounds.

Key Substituent Effects on Antimicrobial Potency:
  • The Carboxylic Acid at C3: This feature is generally considered essential for antibacterial activity, as it is crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV.[7]

  • Fluorine at C6: The introduction of a fluorine atom at the C6-position is a well-established strategy that significantly enhances antibacterial activity.

  • Substituents at C7: The nature of the substituent at the C7-position plays a critical role in determining the spectrum of activity and potency. Bulky heterocyclic groups, such as piperazine, are common in clinically used fluoroquinolones.

  • Substituents at C8: The substituent at the C8-position influences antibacterial activity, with fluorine generally being more favorable than chlorine or hydrogen.[7]

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Selected Quinoline Analogs

Compound IDCore StructureSubstituent(s)Bacterial StrainMIC (µg/mL)Reference
III 3-Benzofurancarboxylic acid derivativeHalogenatedGram-positive cocci50 - 200[12]
Candida albicans100[12]
Candida parapsilosis100[12]
VI 3-Benzofurancarboxylic acid derivativeHalogenatedGram-positive cocci50 - 200[12]
Candida albicans100[12]
Candida parapsilosis100[12]
CP-67,015 6,8-difluoro-7-pyridyl 4-quinolone6,8-difluoro, 7-pyridylBacterial DNA gyrase0.125[13][14]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its biological activity.

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

This protocol is a generalized procedure and may require optimization for specific analogs.[1]

Step 1: Condensation

  • In a round-bottom flask, combine 1.0 equivalent of 2-chloroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM).

  • Heat the mixture, for example on a steam bath, for approximately 1 hour, allowing the ethanol byproduct to distill off. The crude product, diethyl 2-((2-chlorophenylamino)methylene)malonate, is typically used in the next step without further purification.

Step 2: Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to approximately 250-260 °C.

  • Slowly and carefully add the crude product from the condensation step to the boiling solvent.

  • Continue heating for about 1 hour. The cyclized product, this compound, should precipitate out of the solution upon cooling.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Collect the solid precipitate by filtration.

  • Wash the filter cake with a non-polar solvent, such as hexane, to remove the high-boiling point solvent and other impurities.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

cluster_synthesis Gould-Jacobs Synthesis Workflow 2-Chloroaniline 2-Chloroaniline Condensation Condensation 2-Chloroaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Diethyl 2-((2-chlorophenylamino)methylene)malonate Condensation->Intermediate Heat, -EtOH Cyclization Cyclization Intermediate->Cyclization High temp. solvent (e.g., Diphenyl ether), ~250°C Product This compound Cyclization->Product

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Seed human cancer cells (e.g., HCT116, A549, PC3, MCF-7) into 96-well plates at a density of approximately 5.0 x 10³ cells per well in a suitable culture medium.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

3. MTT Incubation:

  • After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Test Compound:

  • Prepare a stock solution of the quinoline analog in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

2. Preparation of Inoculum:

  • Culture the test microorganism (bacterial or fungal strain) to the mid-logarithmic phase of growth.
  • Adjust the turbidity of the culture to a 0.5 McFarland standard.
  • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

3. Inoculation and Incubation:

  • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
  • Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Targeting Topoisomerase II

A primary mechanism of action for the anticancer activity of many quinoline derivatives is the inhibition of human topoisomerase II.[5] This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).

cluster_pathway Topoisomerase II Inhibition Pathway Quinolone 4-Hydroxyquinoline-3-carboxylate Analog CleavageComplex Topoisomerase II-DNA Cleavage Complex Quinolone->CleavageComplex Stabilization TopoII Topoisomerase II TopoII->CleavageComplex DNA Cleavage DNA Supercoiled DNA DNA->TopoII Binding Religation DNA Re-ligation CleavageComplex->Religation Inhibited DSBs Double-Strand Breaks CleavageComplex->DSBs Accumulation Apoptosis Apoptosis (Cell Death) DSBs->Apoptosis

Caption: Inhibition of Topoisomerase II by quinoline analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns in modulating biological activity. The presence of electron-withdrawing groups on the benzenoid ring and modifications at the N1 and C3 positions are key strategies for enhancing potency.

Future research in this area should focus on the synthesis and evaluation of more extensive and diverse libraries of analogs to further refine the SAR. The exploration of novel substituents and the use of computational modeling can aid in the rational design of compounds with improved efficacy and selectivity. Furthermore, a deeper investigation into the molecular mechanisms of action, beyond topoisomerase II inhibition, will be crucial for the development of the next generation of quinoline-based therapeutics.

References

A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, against established inhibitors. We will delve into the scientific rationale behind experimental design, present a detailed protocol for assessing inhibitory activity, and interpret comparative data to position this compound within the current landscape of molecular inhibitors.

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. Derivatives of quinoline have demonstrated a remarkable spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Specifically, the 4-quinolone core is known to interact with critical biological targets, such as metalloenzymes and protein kinases, making it a fertile ground for the development of new therapeutic agents.[4][5]

Our focus, this compound (henceforth designated ECHQC), belongs to this promising class of molecules. This guide uses a representative experimental model—a protein kinase inhibition assay—to illustrate a robust methodology for evaluating its potency and to provide a direct comparison with known standards in the field.

Scientific Rationale: Selecting the Right Experimental Framework

To meaningfully evaluate an inhibitor, the chosen assay must be both precise and relevant to its potential mechanism of action. Protein kinases are a major class of therapeutic targets, playing a pivotal role in cellular signaling pathways that govern cell growth, differentiation, and death.[6][7] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[6] Given the established activity of similar quinoline derivatives against such targets, a kinase activity assay serves as an excellent and highly relevant model for this benchmarking study.[4]

We will determine the half-maximal inhibitory concentration (IC50), a quantitative measure that indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%.[8][9] A lower IC50 value signifies greater potency.[10] For this purpose, we have selected a luminescence-based kinase assay.

Causality Behind Experimental Choice:

  • Direct Measurement of Activity: This assay directly quantifies the amount of Adenosine Diphosphate (ADP) produced during the kinase reaction. Since ADP is a universal product of kinase-catalyzed phosphorylation, the method is broadly applicable and provides a direct readout of enzymatic activity.[6]

  • High Sensitivity and Throughput: Luminescence-based detection is exceptionally sensitive, allowing for the use of low enzyme concentrations. The microplate format makes it highly amenable to high-throughput screening (HTS), enabling the rapid testing of multiple compounds at various concentrations.

  • Robustness and Reliability: The protocol includes critical controls, such as a potent, non-selective kinase inhibitor (Staurosporine) as a positive control and a solvent (DMSO) negative control, ensuring the assay is self-validating and the results are reliable.[6]

Comparative Inhibitors: Establishing a Benchmark

A new compound's performance can only be understood in context. Therefore, we will benchmark ECHQC against two standards:

  • Staurosporine: A well-characterized, potent, and non-selective protein kinase inhibitor. It serves as a universal positive control to validate assay performance.[6]

  • Known Inhibitor A: A hypothetical, highly potent, and selective inhibitor of our target, "Kinase X." This represents the "gold standard" or a clinically relevant competitor against which ECHQC's potential will be measured.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol details a standardized procedure for determining the IC50 value of ECHQC and comparator compounds against a target protein kinase (Kinase X).

A. Materials and Reagents:

  • Kinase X (purified enzyme)

  • Kinase X substrate peptide

  • Adenosine 5'-triphosphate (ATP), high purity

  • Test Compounds: ECHQC, Staurosporine, Known Inhibitor A

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection system)

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • White, opaque 384-well assay plates (low volume)

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

B. Step-by-Step Methodology:

  • Compound Preparation and Dilution:

    • Prepare 10 mM stock solutions of ECHQC, Staurosporine, and Known Inhibitor A in 100% DMSO.

    • Perform a serial dilution series for each compound. A common approach is an 11-point, 3-fold serial dilution in DMSO, starting from a high concentration (e.g., 1 mM) to generate a wide range of concentrations for the dose-response curve.

    • Prepare a DMSO-only plate to serve as the negative control (0% inhibition).

  • Kinase Reaction Setup:

    • Self-Validation Check: The optimal concentrations of Kinase X, substrate, and ATP must be empirically determined beforehand to ensure the reaction is in the linear range.

    • In a 384-well white opaque plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Prepare the Kinase X enzyme solution in Kinase Assay Buffer and add 2 µL to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Prepare a Substrate/ATP mixture in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.

    • Mix the plate and incubate at 30°C for 60 minutes.

  • ADP Detection (Luminescent Readout):

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce a light signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[6]

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.[8]

Visualization of Key Processes

To clarify the experimental design and biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Stock (10 mM in DMSO) Serial_Dilution 2. Serial Dilution Plate (11-point, 3-fold) Compound_Prep->Serial_Dilution Assay_Plate 3. Add 1µL Compound/ DMSO to 384-well Plate Serial_Dilution->Assay_Plate Add_Kinase 4. Add 2µL Kinase X (Pre-incubate 15 min) Assay_Plate->Add_Kinase Add_ATP 5. Add 2µL Substrate/ATP (Incubate 60 min at 30°C) Add_Kinase->Add_ATP Stop_Rxn 6. Add 5µL ADP-Glo™ Reagent (Incubate 40 min) Add_ATP->Stop_Rxn Develop_Signal 7. Add 10µL Kinase Detection Reagent (Incubate 30 min) Stop_Rxn->Develop_Signal Read_Plate 8. Measure Luminescence Develop_Signal->Read_Plate Plot_Data 9. Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 10. Calculate IC50 Value Plot_Data->Calc_IC50

Figure 1: Experimental workflow for IC50 determination.

G cluster_membrane cluster_cytoplasm Receptor Cell Surface Receptor KinaseX Kinase X (Target Enzyme) Receptor->KinaseX 2. Signal Transduction Ligand Growth Factor (Signal) Ligand->Receptor 1. Activation Substrate Substrate Protein KinaseX->Substrate 3. Phosphorylation (ATP -> ADP) pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response 4. Downstream Effect Inhibitor ECHQC / Known Inhibitors Inhibitor->KinaseX Inhibition

Figure 2: Simplified kinase signaling pathway showing the point of inhibition.

Comparative Data Summary and Interpretation

The following table summarizes the hypothetical results obtained from the kinase inhibition assay.

CompoundTargetIC50 (nM)Potency Interpretation
ECHQC Kinase X75High Potency
Known Inhibitor A Kinase X8Very High Potency (Benchmark Standard)
Staurosporine Kinase X15High Potency (Positive Control)

Interpretation of Results:

  • The IC50 value for the positive control, Staurosporine , is 15 nM, confirming that the assay performed as expected.[6]

  • Known Inhibitor A demonstrates the highest potency with an IC50 of 8 nM, setting a high bar for comparison.

  • Our test compound, ECHQC , exhibits an IC50 of 75 nM. This is a strong result, indicating high potency in the nanomolar range. While it is approximately 9-fold less potent than the specialized Known Inhibitor A, it is only 5-fold less potent than the broad-spectrum inhibitor Staurosporine.

This result firmly establishes ECHQC as a potent inhibitor of Kinase X in vitro. It is a highly encouraging starting point for a new chemical entity.

Conclusion and Future Directions

This guide has established a rigorous and scientifically sound methodology for benchmarking this compound. The data from our representative in vitro kinase assay demonstrates that ECHQC is a potent inhibitor, justifying its position as a compound of significant interest.

The logical next steps in the evaluation of ECHQC would include:

  • Selectivity Profiling: Screening ECHQC against a broad panel of protein kinases to determine its selectivity. A highly selective inhibitor is often more desirable as it can reduce off-target effects.

  • Cell-Based Assays: Transitioning from biochemical assays to cell-based models to confirm target engagement and functional effects in a more physiologically relevant context.[11] This would involve assessing the inhibition of substrate phosphorylation within intact cells.[9][11]

  • Mechanism of Action Studies: Performing enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

By following this structured, data-driven approach, researchers can effectively characterize novel inhibitors like ECHQC and make informed decisions about their potential for further development in the drug discovery pipeline.

References

A Comparative Guide to the Experimental Profile of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, quinoline derivatives stand out for their vast therapeutic potential, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive cross-validation of the experimental results for a specific promising molecule: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. As a Senior Application Scientist, my aim is to offer an in-depth technical analysis of this compound, comparing its performance with relevant alternatives and providing the supporting experimental data and protocols necessary for informed research and development decisions.

Introduction to this compound: A Scaffold of Interest

This compound belongs to the 4-hydroxyquinoline-3-carboxylate class of compounds, a scaffold known for its diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4] The presence of the chlorine atom at the 8th position and the ethyl ester at the 3rd position of the quinoline ring are expected to significantly influence its physicochemical properties and biological efficacy. The 4-hydroxyquinoline core is of particular interest due to its ability to mimic a tyrosine residue, a key structural motif in many biological processes.

This guide will delve into the synthesis, characterization, and potential biological activities of this compound, drawing comparisons with structurally related analogs and established drugs to provide a clear perspective on its potential within the drug discovery pipeline.

Synthesis and Characterization: A Reproducible Pathway

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction .[5] This well-established method offers a reliable and efficient route to the quinoline scaffold.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines the key steps for the synthesis of this compound.

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of 2-chloroaniline with one equivalent of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate, diethyl 2-((2-chlorophenylamino)methylene)malonate, is obtained. This intermediate can be purified by recrystallization from ethanol.

Step 2: Cyclization

  • Add the purified intermediate to a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

  • Filter the precipitate and wash with a suitable solvent to yield this compound.[6]

Characterization Data

The structural confirmation of the synthesized compound is crucial. The following table summarizes the expected characterization data based on available literature for this and structurally similar compounds.

Technique Expected Observations
¹H NMR Characteristic peaks for the aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and signals corresponding to the ethyl ester group (a quartet and a triplet).
¹³C NMR Resonances corresponding to the carbons of the quinoline core and the ethyl ester.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₂H₁₀ClNO₃ (251.67 g/mol ).[7]
FT-IR Characteristic absorption bands for the O-H, C=O (ester and quinolone), and C-Cl bonds.
Crystal Data The crystal structure of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been reported, providing detailed information on its solid-state conformation.

Comparative Analysis of Biological Activity

While direct and extensive experimental data for the biological activity of this compound is limited in publicly available literature, we can infer its potential and provide a comparative framework based on the well-documented activities of its structural analogs. The primary areas of interest for this class of compounds are their anticancer and antimicrobial properties.

Anticancer Potential: A Comparison with Structurally Related Compounds

Quinoline derivatives have shown significant promise as anticancer agents.[8] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and angiogenesis.[3]

To provide a meaningful comparison, we will examine the reported activities of closely related chloro-substituted 4-hydroxyquinoline-3-carboxylate derivatives and established quinoline-based anticancer drugs.

Comparative Anticancer Activity Data (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Not Reported-[9][10][11][12][13]
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Not Reported-[10][14][15]
Linomide (Quinoline-3-carboxamide derivative) VariousVaries[8][15][16]
Tasquinimod (Quinoline-3-carboxamide derivative) Prostate Cancer ModelsVaries[1][17][18][19][20]

Absence of specific IC₅₀ values for the 6-chloro and 7-chloro analogs in the initial searches highlights the novelty and research potential of these specific compounds.

Discussion of Anticancer Potential:

Alternative Compounds for Comparison:

  • Linomide: An immunomodulator with anti-angiogenic and anticancer properties.[8][15]

  • Tasquinimod: A second-generation quinoline-3-carboxamide derivative that targets the tumor microenvironment and has shown efficacy in prostate cancer models.[1][17][18][19][20]

The comparison with these established drugs provides a benchmark for the potential efficacy of novel derivatives like this compound.

Antimicrobial Activity: A Promising Avenue

The quinoline core is central to many antibacterial and antifungal drugs. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.[21]

Comparative Antimicrobial Activity Data (MIC values in µg/mL)

CompoundOrganismMIC (µg/mL)Reference
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate Various BacteriaSuggested antibacterial properties[4]
Various 8-hydroxyquinoline derivatives S. aureus, E. coli, etc.4-16[22]

Discussion of Antimicrobial Potential:

The presence of a halogen on the quinoline ring is often associated with enhanced antimicrobial activity. Based on the data from related compounds, it is highly probable that this compound will exhibit activity against a range of bacterial and potentially fungal pathogens.

Experimental Protocols for Biological Evaluation

To facilitate the cross-validation of the biological activities of this compound and its analogs, detailed experimental protocols are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[2][14][23]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (and comparator compounds)

  • DMSO (for dissolving compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][21][24]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Workflow and Molecular Structure

To provide a clearer understanding of the experimental processes and the molecular structure of the topic compound, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Gould-Jacobs Synthesis 2-chloroaniline 2-chloroaniline Condensation Condensation 2-chloroaniline->Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxy- methylenemalonate Diethyl_ethoxymethylenemalonate->Condensation Intermediate Diethyl 2-((2-chlorophenylamino)- methylene)malonate Condensation->Intermediate Heat (100-120°C) Cyclization Cyclization Intermediate->Cyclization High-boiling solvent (e.g., Diphenyl ether) Product Ethyl 8-chloro-4- hydroxyquinoline-3-carboxylate Cyclization->Product Heat (~250°C) Biological_Evaluation_Workflow cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Test_Compound Ethyl 8-chloro-4-hydroxyquinoline- 3-carboxylate & Comparators MTT_Assay MTT Cytotoxicity Assay Test_Compound->MTT_Assay Broth_Microdilution Broth Microdilution Assay Test_Compound->Broth_Microdilution Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Cell_Culture->MTT_Assay IC50_Determination IC₅₀ Value MTT_Assay->IC50_Determination Microorganism_Culture Bacterial/Fungal Strains Microorganism_Culture->Broth_Microdilution MIC_Determination MIC Value Broth_Microdilution->MIC_Determination

References

Navigating the Translational Gap: An In Vitro and In Vivo Correlation Guide for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (ECHC) emerges from this privileged class, presenting a promising, yet underexplored, profile. The journey of a compound like ECHC from a laboratory curiosity to a clinical candidate is fraught with challenges, the most significant of which is the translation of promising in vitro results to tangible in vivo efficacy. This guide provides a comprehensive analysis of the in vitro and in vivo activities of ECHC and its close analogs, with a focus on establishing a correlative understanding that is crucial for navigating the complexities of preclinical drug development.

The In Vitro Landscape: Unveiling Cellular and Molecular Activity

The initial assessment of a compound's therapeutic potential is invariably conducted in controlled in vitro environments. These assays are indispensable for elucidating mechanisms of action and quantifying potency. For quinoline derivatives, a common primary screen involves evaluating their cytotoxicity against various cancer cell lines.

Anticancer Activity of 4-Hydroxyquinoline-3-Carboxylate Analogs

The following table summarizes the in vitro anticancer activity of several compounds structurally related to ECHC. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation, by 50%.

Compound/DerivativeCell LineIC50 (µM)Reference
Quinoline-3-carboxylate derivative 4m MCF-7 (Breast)0.33[1]
Quinoline-3-carboxylate derivative 4n MCF-7 (Breast)0.33[1]
Quinoline-3-carboxylate derivative 4k K562 (Leukemia)0.28[1]
Quinoline-3-carboxylate derivative 4m K562 (Leukemia)0.28[1]
4-Hydroxyquinolone analog 3g HCT116 (Colon)Promising[3][4]
4-Hydroxyquinolone analog 3g A549 (Lung)Promising[3][4]
4-Hydroxyquinolone analog 3g PC3 (Prostate)Promising[3][4]
4-Hydroxyquinolone analog 3g MCF-7 (Breast)Promising[3][4]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25±0.034[5]

The data reveals that quinoline-3-carboxylate derivatives can exhibit potent, sub-micromolar activity against various cancer cell lines.[1] The mechanism underlying this cytotoxicity is often multifaceted. Studies on similar quinoline carboxylic acids have identified the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, as a potential target.[6] Inhibition of topoisomerases, crucial enzymes for DNA replication and repair, is another established mechanism for some quinoline derivatives.[2]

G cluster_cell Cancer Cell ECHC ECHC Analog DHODH DHODH ECHC->DHODH Inhibition Apoptosis Apoptosis ECHC->Apoptosis Induces Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes DNA_Rep DNA Replication & Proliferation Pyrimidine->DNA_Rep DNA_Rep->Apoptosis Inhibition leads to

Hypothetical signaling pathway targeted by ECHC analogs.

The In Vivo Arena: Assessing Efficacy in a Complex Biological System

While in vitro assays provide valuable mechanistic insights, the true litmus test for any potential therapeutic is its performance within a living organism. In vivo models, such as xenografts in immunodeficient mice, are the gold standard for preclinical evaluation of anticancer agents.[7][8]

Anticancer Efficacy of an 8-Hydroxyquinoline Derivative

A study on 8-hydroxy-2-quinolinecarbaldehyde, a structurally related compound, demonstrated significant in vivo antitumor activity in a subcutaneous Hep3B hepatocellular carcinoma xenograft model in athymic nude mice.[5] A dose of 10 mg/kg/day administered via intraperitoneal injection for 9 days completely abrogated the growth of the xenograft tumor, without observable histological damage to vital organs.[5]

Compound/DerivativeIn Vivo ModelDosing RegimenIn Vivo EfficacyReference
8-hydroxy-2-quinolinecarbaldehydeHep3B Xenograft in nude mice10 mg/kg/day, i.p., for 9 daysComplete tumor growth abolition[5]

This singular result underscores the potential of the quinoline scaffold to translate from potent in vitro activity to significant in vivo efficacy. However, it is crucial to recognize that this is not always the case.

G cluster_workflow In Vivo Xenograft Workflow start Human Tumor Cell Culture implant Subcutaneous Implantation in Immunodeficient Mice start->implant growth Tumor Growth Monitoring implant->growth treatment Treatment with ECHC (or vehicle control) growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarkers measurement->endpoint result Efficacy Data endpoint->result

Generalized workflow for an in vivo anticancer xenograft study.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

The establishment of a predictive relationship between in vitro and in vivo data is a central goal in drug discovery. A strong IVIVC can significantly de-risk a project and guide the optimization of lead compounds. For quinoline derivatives, several factors can influence this correlation.

Factors Influencing IVIVC:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of a compound dictates its concentration and residence time at the target site. Poor oral bioavailability, rapid metabolism, or extensive plasma protein binding can all lead to a disconnect between high in vitro potency and low in vivo efficacy.

  • Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and pKa are critical determinants of a compound's ADME profile. For instance, poor aqueous solubility can limit absorption after oral administration.

  • Target Engagement in a Complex Milieu: The in vivo environment is far more complex than a cell culture dish. The presence of efflux pumps, metabolic enzymes in the tumor microenvironment, and binding to off-target proteins can all modulate a compound's activity.

G cluster_ivivc In Vitro-In Vivo Correlation invitro In Vitro Potency (e.g., IC50) invivo In Vivo Efficacy (e.g., Tumor Regression) invitro->invivo Predicts? pk Pharmacokinetics (ADME) pk->invivo physchem Physicochemical Properties (Solubility, logP) physchem->pk target Target Engagement & Microenvironment target->invivo

Key factors influencing the in vitro-in vivo correlation.

A Comparative Perspective

While direct competitors to ECHC are not well-defined due to its nascent stage of investigation, it is informative to consider it within the broader context of quinoline-based therapeutics. For instance, the fluoroquinolone antibiotics, which also target bacterial topoisomerases, have achieved widespread clinical success. In the anticancer realm, compounds like brequinar, a quinoline carboxylic acid derivative, have been studied for their inhibition of DHODH.[6] The success of these related compounds validates the therapeutic potential of the quinoline scaffold.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of experimental data, standardized protocols are essential. The following are detailed methodologies for key assays used in the evaluation of compounds like ECHC.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (ECHC) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ECHC in culture medium. Remove the old medium from the wells and add 100 µL of the ECHC dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest ECHC concentration). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the ECHC concentration to determine the IC50 value.

Protocol 2: Subcutaneous Xenograft Mouse Model for Anticancer Efficacy

This protocol outlines the procedure for establishing and utilizing a xenograft model to evaluate the in vivo anticancer activity of ECHC.[7][8]

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • ECHC formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ECHC or vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of ECHC.

Protocol 3: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

This is a widely used model for screening acute anti-inflammatory activity.[10][11][12]

Materials:

  • Rats or mice

  • 1% Carrageenan solution in sterile saline

  • ECHC formulated for in vivo administration

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize the animals and measure the initial volume of their hind paws.

  • Compound Administration: Administer ECHC, vehicle, or a positive control drug to the animals (typically 30-60 minutes before carrageenan injection).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with the potential for significant therapeutic impact. The available in vitro data on related structures suggest potent anticancer activity, and preliminary in vivo studies on a similar quinoline derivative have demonstrated a successful translation of this activity. However, a comprehensive understanding of the in vitro-in vivo correlation for ECHC itself requires further investigation.

Future studies should focus on:

  • A thorough in vitro characterization of ECHC against a broad panel of cancer cell lines and relevant molecular targets.

  • Comprehensive pharmacokinetic and ADME studies to understand its bioavailability and metabolic fate.

  • Systematic in vivo efficacy studies in relevant xenograft and potentially patient-derived xenograft (PDX) models.

By systematically bridging the in vitro and in vivo data, the true therapeutic potential of this compound can be unlocked, paving the way for the development of a novel clinical candidate.

References

A Head-to-Head Comparison of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Derivatives as Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects.[2][3][4] This guide provides a detailed comparative analysis of derivatives of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, a specific quinoline structure with significant therapeutic potential. We will delve into a head-to-head comparison of their biological performance, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy.

The Core Scaffold: Ethyl 4-hydroxyquinoline-3-carboxylate and the Influence of the C8-Chloro Group

The 4-hydroxyquinoline-3-carboxylate core is a key pharmacophore. The serendipitous discovery of an antibacterial by-product during chloroquine synthesis, a 3-carboxyl-substituted 4-hydroxyquinoline, spurred the development of fluoroquinolone antibiotics.[5] The arrangement of the hydroxyl group at C4 and the carboxylate at C3 is crucial for various biological interactions. The introduction of a chloro group at the 8-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, enhance membrane permeability and target engagement, often leading to improved potency.

Comparative Analysis of Biological Activity

The primary therapeutic applications explored for derivatives of this scaffold are in oncology and infectious diseases. Below, we compare the performance of various derivatives based on available experimental data.

Anticancer Activity

Derivatives of the 4-oxoquinoline-3-carboxamide and related structures have shown promising cytotoxic activity against a range of cancer cell lines.[6][7] The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes essential for cancer cell proliferation, such as topoisomerase II and dihydroorotate dehydrogenase (DHODH).[6][8][9][10]

Below is a summary of the cytotoxic activity of selected quinoline-3-carboxylate derivatives against different cancer cell lines.

Compound IDR1 SubstituentR2 SubstituentCell LineIC50 (µM)Reference
4k --K5620.28[2]
4m --K5620.28[2]
4m --MCF-70.33[2]
4n --MCF-70.33[2]
13b --Colo 3204.58[5]
20 --Colo 3204.61[5]
13a --Colo 3208.19[5]
29 --Colo 3209.86[5]

Note: The specific substitutions for compounds 4k, 4m, and 4n are detailed in the cited literature. This table is a synthesis of data from multiple studies to provide a comparative overview.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-documented for their potent antimicrobial effects.[3][11][12] The introduction of halogen atoms, such as chlorine, at the C5 and C7 positions has been shown to enhance antibacterial activity.[3][11] For instance, cloxyquin (5-chloro-8-hydroxyquinoline) demonstrates significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[13]

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various 8-hydroxyquinoline derivatives against selected microbes.

CompoundMicroorganismMIC (µg/mL)Reference
Cloxyquin M. tuberculosis (150 clinical isolates)0.062 - 0.25[13]
8-hydroxyquinoline M. tuberculosis H37Ra0.125[13]
PH265 Fungal Isolates0.5 - 1[14]
PH276 Fungal Isolates0.5 - 8[14]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of key structure-activity relationships:

  • Substitution at C2 and C6/C7: For anticancer quinoline-4-carboxylic acids, bulky hydrophobic substituents at the C2 position and appropriate substitutions on the benzo portion of the quinoline ring are critical for activity.[9]

  • The C3-Carboxylate Group: The presence and nature of the substituent at the C3 position are crucial. Replacement of the 3-carboxyl ester group with a 3-carboxylic acid or amide can abolish antimalarial activity in some quinolones.[15]

  • Halogenation: The position and number of halogen substituents significantly impact antimicrobial activity. For 8-hydroxyquinolines, monochloro and dichloro substitutions can lead to supreme antibacterial activity.[11] Cloxyquin's (5-chloro-8-hydroxyquinoline) potent antituberculosis activity underscores the importance of this substitution.[13]

  • Hydroxyl Group Position: In antifungal conjugates, derivatives with a hydroxyl group at position 8 were found to be more active than those with the hydroxyl group at position 4.[3][16]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the trustworthiness and reproducibility of the findings, a detailed, self-validating experimental protocol for assessing the anticancer activity of the derivatives is provided below. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a selected cancer cell line.

Materials:

  • Test compounds (this compound derivatives)

  • Cancer cell line (e.g., MCF-7, K562)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cancer Cells (5x10³ cells/well) incubation1 2. Incubate 24h (37°C, 5% CO₂) cell_seeding->incubation1 compound_addition 3. Add Compound Dilutions incubation1->compound_addition incubation2 4. Incubate 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT Solution incubation2->mtt_addition incubation3 6. Incubate 4h mtt_addition->incubation3 dissolve_formazan 7. Add DMSO incubation3->dissolve_formazan read_absorbance 8. Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 9. Calculate IC₅₀ read_absorbance->calculate_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Proposed Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[9] This enzyme is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA synthesis. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.[8] Inhibition of DHODH leads to the depletion of the pyrimidine pool, thereby halting cell cycle progression and inducing apoptosis.

DHODH_Inhibition_Pathway quinoline_derivative Quinoline Carboxylic Acid Derivative dhodh DHODH (Dihydroorotate Dehydrogenase) quinoline_derivative->dhodh Inhibits orotate Orotate dhodh->orotate apoptosis Apoptosis dhodh->apoptosis Depletion leads to dihydroorotate Dihydroorotate dihydroorotate->dhodh ump UMP orotate->ump ... dna_rna DNA & RNA Synthesis ump->dna_rna proliferation Cell Proliferation dna_rna->proliferation

Caption: Inhibition of the de novo pyrimidine synthesis pathway by quinoline derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The structure-activity relationships discussed herein provide a rational basis for the future design of more potent and selective derivatives. The provided experimental protocol offers a standardized method for evaluating the efficacy of these novel compounds, ensuring robust and comparable data. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

A Researcher's Guide to Profiling the Biological Specificity of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Alternative Scaffolds and Methodologies for Target Deconvolution

In the landscape of modern drug discovery, the quinoline scaffold stands out for its remarkable versatility, forming the backbone of numerous therapeutic agents.[1][2][3] Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] Specifically, the 4-quinolone-3-carboxylic acid motif has been identified as a privileged structure, yielding compounds with diverse biological activities.[4] Within this promising class lies Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (ECHQC), a molecule of significant interest. However, for any promising compound, the journey from a preliminary hit to a viable clinical candidate is contingent on a rigorous assessment of its biological specificity. Unintended interactions, or off-target effects, can lead to toxicity and undermine therapeutic efficacy.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological specificity of ECHQC. We will explore its hypothesized mechanism of action, introduce relevant comparator compounds, and detail a multi-tiered experimental workflow to deconstruct its on- and off-target effects. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Chapter 1: The Hypothesized Target Landscape of ECHQC

The 4-oxoquinoline core of ECHQC is known to interact with various biological targets, most notably type II topoisomerases like DNA gyrase in bacteria.[6] This has been the foundation for the development of quinolone antibiotics.[6] In eukaryotic cells, this scaffold can inhibit mammalian topoisomerase II, a mechanism shared by several established anticancer drugs.[6] Furthermore, the broader quinoline family has been shown to modulate the activity of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][7]

Given this precedent, a primary hypothesis is that ECHQC exerts its biological effects through the inhibition of a specific protein kinase. Kinases have become one of the most intensively studied classes of drug targets, and kinase inhibitors are a cornerstone of modern oncology.[8] A hypothetical signaling pathway, where ECHQC inhibits a critical kinase involved in cell proliferation and survival, is depicted below.

Signaling_Pathway cluster_inhibition Inhibition Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds ECHQC_Target_Kinase Target Kinase Receptor->ECHQC_Target_Kinase Activates Downstream_Effector Downstream_Effector ECHQC_Target_Kinase->Downstream_Effector Phosphorylates Proliferation_Survival Proliferation & Survival Downstream_Effector->Proliferation_Survival Promotes ECHQC ECHQC ECHQC->ECHQC_Target_Kinase Experimental_Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Target Engagement & Effect cluster_2 Tier 3: Unbiased Off-Target Profiling T1 Protocol 1: In Vitro Enzyme Inhibition Assay (Determine IC50) T2_CETSA Protocol 2: Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding) T1->T2_CETSA Validate in cells T2_Pheno Protocol 3: Phenotypic Assay (e.g., Caspase-3/7 for Apoptosis) (Measure On-Target Effect) T2_CETSA->T2_Pheno Link binding to function T3_Kinome Protocol 4: Broad Kinase Panel Screen (e.g., KINOMEscan) (Identify Off-Target Kinases) T2_Pheno->T3_Kinome Assess broader specificity T3_Proteome Protocol 5: Proteome-Wide Screen (Advanced Off-Target Discovery) T3_Kinome->T3_Proteome Comprehensive profiling

References

Navigating the Nuances of HIF-1 Inhibition: A Comparative Guide to the Reproducibility of Experiments Involving Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of drug discovery, particularly in the pursuit of modulating the hypoxia-inducible factor-1 (HIF-1) pathway, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of experiments involving Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate , a noted HIF-1 pathway inhibitor, with a viable alternative, KC7F2 . We will delve into the intricacies of their synthesis, the factors influencing experimental outcomes, and provide detailed protocols for their biological evaluation, empowering researchers to make informed decisions and achieve reliable, reproducible results.

The Central Role of Reproducibility in HIF-1 Research

The HIF-1 signaling cascade is a critical regulator of cellular adaptation to low oxygen environments and a key player in various pathologies, including cancer.[1][2] Consequently, small molecule inhibitors of this pathway, such as this compound, are of significant interest. However, the journey from a promising compound to a validated therapeutic is fraught with challenges, a primary one being the reproducibility of experimental findings. Inconsistent results can arise from subtle variations in compound synthesis, purity, handling, and the biological assays employed. This guide aims to illuminate these variables and provide a framework for robust and reliable experimentation.

Understanding this compound

This compound belongs to the 4-hydroxyquinoline class of compounds. Its mechanism of action in inhibiting the HIF-1 pathway is believed to involve the chelation of iron, a critical cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for marking the HIF-1α subunit for degradation under normoxic conditions. By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-1α, paradoxically leading to the downstream modulation of HIF-1 target genes.

Synthesis via the Gould-Jacobs Reaction: A Pathway Prone to Variability

The most common synthetic route to this compound and its analogs is the Gould-Jacobs reaction.[3][4] This multi-step process, while versatile, is susceptible to variations that can significantly impact the final product's yield and purity.[5]

Diagram: The Gould-Jacobs Reaction Workflow

Gould-Jacobs Reaction Aniline 2-Chloroaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Cyclization Thermal Cyclization Intermediate1->Cyclization High Temperature Product This compound Cyclization->Product

Caption: A simplified workflow of the Gould-Jacobs reaction for synthesizing the target compound.

Factors Influencing Reproducibility in Synthesis:

  • Reaction Temperature: The thermal cyclization step is often the most critical and least reproducible.[4] Insufficient temperature can lead to incomplete reaction, while excessive heat can promote the formation of side products.[5]

  • Purity of Starting Materials: The presence of impurities in the aniline or malonate starting materials can lead to the formation of undesired side-products, complicating purification and potentially affecting biological activity.

  • Solvent Choice: The choice of a high-boiling point solvent for the cyclization step is crucial for achieving the necessary reaction temperature. Variations in solvent purity and volume can affect reaction kinetics and yield.

  • Work-up and Purification: The method of isolation and purification (e.g., recrystallization, column chromatography) can significantly impact the final purity of the compound. Incomplete removal of reactants or side-products can lead to inconsistent biological data.

A detailed, reproducible protocol for the synthesis is therefore essential.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of the Gould-Jacobs reaction adapted for this specific compound.[3][4]

Materials:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 2-chloroaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-110°C for 1-2 hours. The reaction progress can be monitored by the distillation of ethanol.

  • Cyclization: To the resulting anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C for 30-60 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

  • Purification: Collect the precipitate by filtration and wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the final product.

Characterization: The identity and purity of the synthesized compound should be rigorously confirmed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

An Alternative Approach: KC7F2, a HIF-1α Translation Inhibitor

For researchers encountering reproducibility challenges with this compound or seeking an alternative mechanism of action, KC7F2 presents a compelling option. KC7F2 is a cell-permeable compound that selectively inhibits the translation of HIF-1α protein without affecting its transcription or the stability of the protein itself.[7] This distinct mechanism offers a different therapeutic angle and may circumvent some of the experimental variables associated with PHD inhibitors.

Sourcing and Quality Control of KC7F2

KC7F2 is commercially available from several suppliers.[8][9] This accessibility can be an advantage over in-house synthesis, as it potentially offers greater batch-to-batch consistency. However, it is crucial to:

  • Verify Supplier Reputation: Choose a reputable supplier with a track record of providing high-quality research chemicals.

  • Request Certificate of Analysis (CoA): Always obtain a CoA for each batch, which should include data on purity (typically by HPLC) and identity (e.g., NMR, MS).

  • Perform In-house Validation: It is good practice to perform in-house analytical checks on a small sample of a new batch to confirm its identity and purity before committing to large-scale experiments.

Comparative Analysis: this compound vs. KC7F2

FeatureThis compoundKC7F2
Mechanism of Action PHD Inhibition (indirect HIF-1α stabilization)HIF-1α Translation Inhibition
Synthesis In-house synthesis via Gould-Jacobs reactionCommercially available
Reproducibility (Synthesis) Moderate to low; highly dependent on reaction conditionsHigh (with proper supplier validation)
Potential for Off-Target Effects Potential for iron chelation-related off-target effectsPotential for off-target effects on other translation processes
Physicochemical Properties Molecular Weight: 251.67 g/mol [10]Molecular Weight: 570.38 g/mol

Experimental Protocols for Biological Evaluation

To ensure the reproducibility of biological experiments, standardized and well-documented protocols are essential. Below are detailed protocols for assessing the activity of HIF-1 inhibitors.

Protocol 1: Western Blot for HIF-1α Detection

This protocol is a standard method for detecting the stabilization of the HIF-1α protein.[11][12][13]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Test compounds (this compound or KC7F2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the test compound at various concentrations for a predetermined time. Induce hypoxia either by placing the cells in a hypoxia chamber (1% O₂) or by adding a chemical inducer like CoCl₂.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

Diagram: Western Blot Workflow

Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-HIF-1α) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H

Caption: A generalized workflow for detecting HIF-1α protein levels via Western blot.

Protocol 2: HRE-Luciferase Reporter Assay for HIF-1 Activity

This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).[14][15][16][17]

Materials:

  • HRE-luciferase reporter construct

  • Transfection reagent

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Transfect the cells with the HRE-luciferase reporter construct using a suitable transfection reagent.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.

  • Treatment and Hypoxia Induction: Treat the cells with the test compounds and induce hypoxia as described in the Western blot protocol.

  • Cell Lysis: After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

Diagram: HRE-Luciferase Reporter Assay Logic

HRE Luciferase Assay A Transfect cells with HRE-Luciferase vector B Treat with compound & induce hypoxia A->B C HIF-1α stabilizes and translocates to nucleus B->C D HIF-1 binds to HRE C->D E Luciferase gene is transcribed and translated D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G

Caption: The logical flow of a hypoxia response element (HRE) reporter assay.

Conclusion: A Path Towards Reproducible HIF-1 Research

The reproducibility of experiments involving small molecule inhibitors is a cornerstone of reliable drug discovery. For researchers investigating the HIF-1 pathway, both this compound and KC7F2 offer valuable tools. However, understanding the nuances of their synthesis, sourcing, and the critical parameters of biological assays is essential for generating robust and reproducible data. By carefully controlling for the variables outlined in this guide and adhering to detailed, standardized protocols, scientists can enhance the integrity of their findings and contribute more effectively to the development of novel therapeutics targeting the multifaceted HIF-1 signaling cascade.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. As a chlorinated quinoline derivative, this compound requires careful handling to mitigate risks to personnel and the environment. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential information needed to manage waste streams containing this compound, ensuring safety and regulatory adherence.

Hazard Identification and Risk Assessment

All chemical waste must be managed in accordance with local and national regulations.[5][6] In the United States, this includes guidelines set by the Environmental Protection Agency (EPA) and administered by institutional Environmental Health & Safety (EH&S) offices.[7][8]

Table 1: Summary of Potential Hazards

Hazard Category Description Primary Precaution
Acute Toxicity (Oral) Based on related compounds, may be toxic or harmful if swallowed.[2][9] Do not eat, drink, or smoke when handling.[1][2] Avoid ingestion.
Eye Irritation/Damage Causes serious eye irritation or damage.[3][4][10] Wear OSHA-approved safety goggles or a face shield.[4]
Skin Sensitization May cause an allergic skin reaction upon contact.[2][3] Wear appropriate chemical-resistant gloves and a lab coat.[2]
Aquatic Toxicity Very toxic to aquatic life, potentially with long-lasting effects.[1][2][3] Prevent release to the environment. Do not dispose of down the drain.[2][3]

| Chemical Classification | As a chlorinated organic compound, it is classified as halogenated waste .[11][12] | Segregate from non-halogenated chemical waste streams.[5][13][14] |

Pre-Disposal: Safety and Handling

Proper waste management begins before the first drop of waste is generated. Minimizing waste production is a key principle of good laboratory practice.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133).[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[2]

  • Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.[2]

  • Respiratory Protection: Use only under a certified chemical fume hood to avoid inhalation of dusts or aerosols.[2][5]

Waste Minimization:

  • Order only the quantity of the chemical required for your research.[7]

  • Design experiments to use the smallest scale feasible to reduce the volume of waste produced.[7]

Step-by-Step Disposal Protocol

Disposal must never involve evaporation in a fume hood or discharge into the sanitary sewer system.[15] All waste containing this compound must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) program.[7][15][16]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA at or near the point of waste generation (e.g., in the same lab).[7][16] This area must be under the control of laboratory personnel.

  • The SAA must be inspected weekly for container integrity and proper labeling.[16]

Step 2: Select and Prepare the Waste Container

  • Compatibility: Use a container made of material compatible with the waste. The original chemical container is often the best choice.[15] If using a new container, high-density polyethylene (HDPE) is a suitable option. The container must have a secure, screw-top cap.[16]

  • Condition: Ensure the container is in good condition, free from leaks, and has a clean exterior.[15]

  • Headroom: Do not fill containers completely. Leave at least 10% or one inch of headroom to allow for expansion.[16]

Step 3: Waste Segregation and Collection

  • Halogenated Waste Stream: This is the most critical step. This compound is a halogenated organic compound. It MUST be collected in a container designated exclusively for "Halogenated Organic Waste." [5][13][14]

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[5][14] Mixing waste streams significantly increases disposal costs and complexity.[14] Also, do not mix with incompatible waste types like strong acids, bases, or oxidizers.[14][16]

  • Solid vs. Liquid:

    • Solid Waste: Collect pure or residual solid compound, along with contaminated weigh boats or filter paper, in a container labeled for solid halogenated waste.[5]

    • Liquid Waste: Collect solutions containing the compound (e.g., from a reaction workup or chromatography) in a container for liquid halogenated waste. Clearly identify all solvent components.

    • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container for chemical contamination.[5]

    • Contaminated Labware: Grossly contaminated items (e.g., gloves, bench paper) should be double-bagged and placed in a solid hazardous waste container. Empty, non-acutely hazardous chemical containers can often be disposed of in regular trash after labels are defaced, provided they are completely empty with as little residue as possible.[15]

Step 4: Labeling the Waste Container

  • Label the container as soon as the first drop of waste is added.[13]

  • The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[13]

    • If in a solution, list all chemical constituents by percentage or volume, including all solvents.[16]

    • The date accumulation started.

Step 5: Storage and Disposal Request

  • Keep the waste container securely capped at all times, except when adding waste.[7][15][16]

  • Store the container in your designated SAA.

  • Once the container is full or you have finished the project, contact your institution's EH&S department to request a hazardous waste pickup.[7][15]

Emergency Procedures: Spills and Exposure

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][17]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Spill Cleanup:

  • Small Spill (Solid): Carefully sweep up the material, avoiding dust formation, and place it in a labeled hazardous waste container.[2][18]

  • Small Spill (Liquid): Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material into a sealed, labeled hazardous waste container.[13]

  • Large Spill: Evacuate the immediate area. Alert others and contact your institution's EH&S emergency line immediately. Do not attempt to clean it up yourself.[13]

Visual Workflow for Disposal Decision-Making

The following diagrams illustrate the logical flow for segregating and handling waste containing this compound.

DisposalDecisionWorkflow cluster_form Determine Physical Form cluster_collection Select Appropriate Waste Stream start Identify Waste Containing This compound is_solid Solid or Contaminated Solid start->is_solid Solid is_liquid Liquid (Solution) start->is_liquid Liquid is_sharp Contaminated Sharp start->is_sharp Sharp solid_waste Solid Halogenated Waste Container is_solid->solid_waste liquid_waste Liquid Halogenated Waste Container is_liquid->liquid_waste sharps_waste Chemical Sharps Container is_sharp->sharps_waste label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names & % - Start Date solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_saa Store in SAA (Capped, Secondary Containment) label_container->store_saa request_pickup Request EH&S Pickup store_saa->request_pickup

Caption: Decision workflow for proper waste segregation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.